1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-3-1-8(2-4-9)10(15)5-14-7-12-6-13-14/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGXDQYBMSMZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352014 | |
| Record name | 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679213 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58905-19-4 | |
| Record name | 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound. This molecule is a pivotal intermediate in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of advanced antifungal agents. The guide is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, field-proven methodologies. We delve into the compound's physicochemical properties, offer detailed, step-by-step protocols for its synthesis and purification, and outline the analytical techniques required for its structural verification. The causality behind experimental choices is explained throughout, ensuring a deep understanding of the underlying chemical principles.
Introduction
The Central Role of Azoles in Medicinal Chemistry
The 1,2,4-triazole ring is a privileged scaffold in modern drug discovery, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which facilitate strong interactions with biological targets.[1] Derivatives of 1,2,4-triazole exhibit a remarkable breadth of pharmacological activities, including well-established antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1] Prominent drugs such as fluconazole and voriconazole feature this heterocyclic core, highlighting its importance in the development of effective therapeutic agents.[2]
Significance of this compound
This compound serves as a critical building block, particularly in the synthesis of azole-based antifungal drugs.[2] Its structure combines the essential 1,2,4-triazole moiety with a halogenated phenyl group, a common feature in many active pharmaceutical ingredients for modulating pharmacokinetic properties. The ketone functional group is a key handle for further chemical transformations, most notably reduction to a secondary alcohol, which is a core step in constructing the side chains of complex antifungal agents.[3] Understanding the synthesis and properties of this intermediate is therefore fundamental for researchers working on novel azole antifungals.
Chemical and Physical Properties
Compound Identification
While this compound is a well-established synthetic intermediate, a dedicated CAS number is not widely cited in major chemical databases. Its identity is primarily confirmed through its systematic name and structural data.
| Parameter | Value | Source |
| IUPAC Name | 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | - |
| Molecular Formula | C₁₀H₈ClN₃O | - |
| Molecular Weight | 221.64 g/mol | - |
| CAS Number | Not widely available | - |
Physical Properties
Specific experimental data for the title compound is sparse in the literature. However, properties can be reliably inferred from its close structural analog, 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.[2]
| Parameter | Anticipated Value | Rationale / Comments |
| Appearance | White to off-white crystalline solid | Based on the typical appearance of related azole ketones.[2] |
| Melting Point | Approx. 125-135 °C | The fluoro-analog melts at 124-127 °C (397-400 K). The chloro-analog is expected to have a slightly higher melting point due to increased molecular weight and polarizability.[2] |
| Solubility | Soluble in polar organic solvents (DMF, DMSO, Chloroform, Ethyl Acetate); sparingly soluble in alcohols; insoluble in water. | Typical solubility profile for moderately polar organic compounds. |
Anticipated Spectroscopic Data
Structural confirmation relies on standard spectroscopic methods. The following data are predicted based on the known chemical shifts and absorption frequencies of the constituent functional groups.
| Technique | Expected Observations |
| ¹H NMR | ~ 8.5 ppm (s, 1H): Proton on the triazole ring (C5-H). **~ 8.0 ppm (s, 1H) : Proton on the triazole ring (C3-H). **~ 7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. **~ 7.5 ppm (d, 2H) : Aromatic protons meta to the carbonyl group. **~ 5.5 ppm (s, 2H) : Methylene protons (CH₂) adjacent to the carbonyl and triazole moieties. |
| ¹³C NMR | ~ 190 ppm : Carbonyl carbon (C=O). ~ 150 ppm : Triazole carbon (C3). ~ 145 ppm : Triazole carbon (C5). ~ 140 ppm : Aromatic quaternary carbon attached to chlorine. ~ 134 ppm : Aromatic quaternary carbon attached to the carbonyl group. ~ 130 ppm : Aromatic CH carbons ortho to the carbonyl. ~ 129 ppm : Aromatic CH carbons meta to the carbonyl. ~ 55 ppm : Methylene carbon (CH₂). |
| FT-IR (cm⁻¹) | ~ 3100 cm⁻¹ : Aromatic C-H stretch. ~ 1700 cm⁻¹ : Strong carbonyl (C=O) stretch. ~ 1600, 1490 cm⁻¹ : Aromatic C=C stretches. ~ 1280 cm⁻¹ : C-N stretch. ~ 1100 cm⁻¹ : C-Cl stretch. |
| Mass Spec (EI) | m/z 221/223 : Molecular ion peak (M⁺) showing the characteristic ~3:1 isotopic pattern for chlorine. m/z 153/155 : Fragment corresponding to [Cl-C₆H₄-CO-CH₂]⁺. m/z 139/141 : Fragment corresponding to the chlorobenzoyl cation [Cl-C₆H₄-CO]⁺. |
Synthesis and Mechanism
The synthesis of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is most efficiently achieved via a two-step process starting from commercially available 4'-chloroacetophenone. The core transformation is a nucleophilic substitution reaction.
Synthetic Workflow Overview
The logical pathway involves the activation of the α-carbon of 4'-chloroacetophenone via halogenation, followed by displacement of the halide by the nucleophilic 1,2,4-triazole.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from a highly analogous procedure for a similar substrate, ensuring robustness and reproducibility.[2]
Step 1: Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone (Intermediate)
-
Rationale: This step introduces a good leaving group (bromide) at the α-position to the carbonyl, activating the molecule for the subsequent nucleophilic attack by the triazole. Acetic acid is a common solvent that can tolerate the acidic HBr byproduct.
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-chloroacetophenone (15.4 g, 0.1 mol) in glacial acetic acid (60 mL).
-
Bromination: Warm the solution to 50-60 °C. Cautiously add bromine (5.1 mL, 0.1 mol) dropwise via an addition funnel over 30 minutes. The red color of the bromine should dissipate as it reacts.
-
Reaction: After the addition is complete, stir the mixture at 60 °C for 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and slowly pour it into 400 mL of ice-cold water with vigorous stirring.
-
Isolation: The crude 2-bromo-1-(4-chlorophenyl)ethanone will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and then with a small amount of cold ethanol.
-
Purification: Dry the crude product. Recrystallization from ethanol will yield the pure intermediate as a crystalline solid.
Step 2: Synthesis of this compound (Final Product)
-
Rationale: This is a classic Sₙ2 reaction. Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the 1H-1,2,4-triazole, forming the highly nucleophilic triazolide anion. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction as it solvates the cation without interfering with the nucleophile.
-
Setup: In a 250 mL three-neck flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous DMF (50 mL).
-
Triazole Addition: In a separate flask, dissolve 1H-1,2,4-triazole (7.6 g, 110 mmol) in anhydrous DMF (50 mL). Add this solution dropwise to the NaH suspension at 0 °C (ice bath). Hydrogen gas will evolve. Allow the mixture to stir at room temperature for 30 minutes after the addition is complete.
-
Ketone Addition: Dissolve the 2-bromo-1-(4-chlorophenyl)ethanone (23.3 g, 100 mmol) from Step 1 in anhydrous DMF (40 mL). Add this solution dropwise to the triazolide anion suspension at 0 °C.
-
Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Workup: Carefully quench the reaction by pouring it into 500 mL of ice-cold water. A solid product should precipitate.
-
Isolation & Purification: Collect the crude solid by vacuum filtration and wash it with water. Recrystallize the solid from an ethanol/water mixture to afford the pure title compound.
Analytical Characterization
Verifying the structure and purity of the final product is a critical, self-validating step of the protocol.
Workflow for Structural Verification
Detailed Analytical Protocols
-
Protocol 4.2.1: Thin-Layer Chromatography (TLC)
-
Purpose: To monitor reaction progress and assess crude product purity.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A 1:1 mixture of Ethyl Acetate / Hexane is a good starting point. Adjust polarity as needed.
-
Visualization: UV light (254 nm). The starting materials and product are UV active.
-
Procedure: Spot the starting material, the reaction mixture, and a co-spot on the plate. The disappearance of the starting material spot and the appearance of a new, single product spot (with a different Rf value) indicates reaction completion and purity.
-
-
Protocol 4.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: Unambiguous structural confirmation.
-
Sample Prep: Dissolve ~10-15 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. Confirm the presence of all expected signals as outlined in Table 2.3. Key indicators of success are the disappearance of the α-proton signal from the bromo-intermediate (~4.4 ppm) and the appearance of the characteristic methylene singlet (~5.5 ppm) and the two distinct triazole proton singlets.
-
-
Protocol 4.2.3: Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Analysis: Look for the molecular ion peak (M⁺ or [M+H]⁺) at m/z 221.6 (or 222.6 for ESI). The presence of the chlorine isotope peak at M+2 (m/z 223.6) in an approximate 3:1 ratio with the M peak is a definitive confirmation of the presence of one chlorine atom.
-
Reactivity and Applications
The primary utility of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone lies in the reactivity of its ketone functional group.
-
Reduction to Alcohol: The carbonyl can be readily reduced using agents like sodium borohydride (NaBH₄) to form the corresponding secondary alcohol, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol. This alcohol is a direct precursor to more complex antifungal agents.[3]
-
Further Derivatization: The alcohol intermediate can be further functionalized, for example, by etherification or esterification, to build the elaborate side chains characteristic of many modern azole drugs.
Conclusion
This compound is a compound of significant interest due to its foundational role in the synthesis of medicinally important molecules. Its synthesis via α-halogenation of 4'-chloroacetophenone followed by nucleophilic substitution with 1,2,4-triazole is a robust and scalable process. This guide provides the necessary technical details and scientific rationale for its preparation, purification, and comprehensive characterization, empowering researchers to confidently utilize this versatile intermediate in their drug discovery and development programs.
References
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-chlorophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Trotsko, N., et al. (2022). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2022(4), M1509. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S13. 1H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone. Retrieved from [Link]
-
Yuan, M., Tao, K., & Gu, F. (2011). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3170. Retrieved from [Link]
-
Doğan, İ. S., et al. (2015). Synthesis of some novel 1-(4-chlorophenyl)-2-(1H-triazole-1-yl)ethanol ester derivative compounds as Potential biological active compounds. Conference: 11th İnternational Symposium on Pharmaceutical Sciences. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethanone, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-, oxime, (Z)-. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Chloro-phenyl)-4,4-dimethyl-2-[4][5]triazol-1-yl-pentan-3-one. Retrieved from [Link]
-
MDPI. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1-(4-CL-PH)-2-((5-(3-CHLOROPHENYL)-4-PH-4H-1,2,4-TRIAZOL-3-YL)SULFANYL)ETHANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
The Definitive Guide to the Structure Elucidation of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone: A Methodological Deep Dive for Drug Development Professionals
This in-depth technical guide provides a comprehensive walkthrough of the synthesis and detailed structure elucidation of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone, a heterocyclic ketone with significant potential in medicinal chemistry. This document is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each methodological choice, ensuring a robust and reproducible approach to its characterization.
Introduction: The Significance of Azole-Containing Heterocycles
Heterocyclic compounds containing azole moieties, particularly 1,2,4-triazole, are foundational scaffolds in the development of a wide array of therapeutic agents. Their unique electronic properties and ability to engage in various biological interactions have led to their incorporation in numerous antifungal, antiviral, and anticancer drugs. The title compound, this compound, serves as a key intermediate in the synthesis of more complex pharmaceutical agents, making its unambiguous structural verification a critical step in the drug discovery and development pipeline. This guide will meticulously detail the synthetic pathway and the multi-faceted spectroscopic approach required for its complete and confident structure elucidation.
Part 1: Synthesis of this compound
The synthesis of the target compound is typically achieved through a nucleophilic substitution reaction between an α-haloketone and 1,2,4-triazole. The most common and effective precursor is 2-bromo-1-(4-chlorophenyl)ethanone.
Synthetic Pathway
The overall synthetic scheme is a two-step process starting from the commercially available 4'-chloroacetophenone.
Caption: Synthetic route to the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone
This protocol is adapted from established procedures for the α-bromination of ketones.[1]
-
To a solution of 4'-chloroacetophenone (10.0 g, 64.7 mmol) in 100 mL of glacial acetic acid, add bromine (3.3 mL, 64.7 mmol) dropwise with stirring at room temperature.
-
After the addition is complete, continue stirring for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 500 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure 2-bromo-1-(4-chlorophenyl)ethanone as a white crystalline solid.
Step 2: Synthesis of this compound
This procedure is a nucleophilic substitution reaction.[2][3]
-
In a round-bottom flask, suspend 1,2,4-triazole (4.47 g, 64.7 mmol) and potassium carbonate (10.7 g, 77.6 mmol) in 100 mL of anhydrous dimethylformamide (DMF).
-
To this suspension, add a solution of 2-bromo-1-(4-chlorophenyl)ethanone (15.1 g, 64.7 mmol) in 50 mL of DMF dropwise at room temperature with vigorous stirring.
-
After the addition, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound as a crystalline solid.
Part 2: Spectroscopic Structure Elucidation
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure.
Workflow for Structure Elucidation
Caption: A systematic workflow for structure elucidation.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | s | 1H | H-5 (Triazole) |
| ~8.00 | s | 1H | H-3 (Triazole) |
| ~7.95 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to C=O) |
| ~7.50 | d, J ≈ 8.8 Hz | 2H | Ar-H (meta to C=O) |
| ~5.50 | s | 2H | -CH₂- |
-
Rationale: The two protons on the triazole ring are expected to appear as distinct singlets at downfield chemical shifts due to the electron-withdrawing nature of the nitrogen atoms. The aromatic protons of the 4-chlorophenyl ring will exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets. The methylene protons adjacent to the carbonyl and triazole groups will be a singlet due to the absence of adjacent protons.
Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O |
| ~152 | C-5 (Triazole) |
| ~145 | C-3 (Triazole) |
| ~140 | C-Cl (Aromatic) |
| ~133 | C-H (Aromatic, ortho to C=O) |
| ~130 | C (Aromatic, ipso to C=O) |
| ~129 | C-H (Aromatic, meta to C=O) |
| ~55 | -CH₂- |
-
Rationale: The carbonyl carbon is expected to be the most downfield signal. The carbons of the triazole ring will also be in the downfield region. The aromatic carbons will appear in their characteristic region, with the carbon bearing the chlorine atom being significantly affected. The methylene carbon will be the most upfield signal in the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Fragmentation Pattern (Electron Ionization - EI)
The molecular ion peak (M⁺) is expected at m/z corresponding to the molecular weight of the compound (C₁₀H₈ClN₃O). Key fragmentation pathways would likely involve:
-
α-Cleavage: Cleavage of the bond between the carbonyl group and the methylene group, leading to the formation of the 4-chlorobenzoyl cation (m/z 139/141 due to chlorine isotopes). This is often a prominent peak in the mass spectra of such ketones.[4]
-
Loss of the Triazole Moiety: Fragmentation involving the loss of the triazole ring or parts of it.
-
McConnell-McLafferty Rearrangement is not expected as there are no gamma-hydrogens.
Caption: Predicted major fragmentation pathways.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3100-3000 | C-H (Aromatic & Triazole) | Stretching |
| ~1700 | C=O (Ketone) | Stretching |
| ~1600, 1480 | C=C (Aromatic) | Stretching |
| ~1550-1450 | C=N (Triazole) | Stretching |
| ~1100-1000 | C-Cl | Stretching |
-
Rationale: The most prominent peak will be the strong absorption band for the carbonyl group. The C-H stretching vibrations of the aromatic and triazole rings will appear above 3000 cm⁻¹. The characteristic in-plane and out-of-plane bending vibrations of the substituted benzene ring will also be observable in the fingerprint region.[5]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Expected Absorption Maxima (λ_max)
The UV-Vis spectrum in a polar solvent like ethanol is expected to show absorption bands corresponding to:
-
π → π* transitions: These are typically intense absorptions arising from the aromatic and triazole rings. For substituted acetophenones, these bands are usually observed in the range of 240-280 nm.[6][7]
-
n → π* transitions: A weaker absorption band at a longer wavelength (around 300-320 nm) may be observed, corresponding to the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.
The presence of the chlorine substituent on the phenyl ring is expected to cause a slight bathochromic (red) shift compared to the unsubstituted acetophenone.
Part 3: Data Integration and Structure Confirmation
The final and most critical step is the integration of all spectroscopic data to build a cohesive and undeniable confirmation of the structure of this compound. The ¹H and ¹³C NMR data provide the core framework of the molecule. The mass spectrum confirms the molecular weight and provides key fragmentation information that corroborates the proposed structure. The FTIR spectrum confirms the presence of the key functional groups, and the UV-Vis spectrum provides information about the electronic system. When all of this data is in agreement, the structure can be considered elucidated with a high degree of confidence.
Conclusion
This guide has provided a comprehensive and scientifically grounded approach to the synthesis and structure elucidation of this compound. By following the detailed experimental protocols and understanding the rationale behind the interpretation of the spectroscopic data, researchers and drug development professionals can confidently prepare and characterize this important chemical intermediate. The principles and methodologies outlined herein are not only applicable to this specific molecule but can also be adapted for the structural analysis of a wide range of related heterocyclic compounds, thereby accelerating the pace of drug discovery and development.
References
-
Trotsko, N.; Dudko, W.; Sadowski, J.; Sieniawska, E.; Gzella, A. K.; Wujec, M. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank2023 , 2023, M1520. [Link]
-
Cebeci, Y. U.; Karaoğlu, Ş. A. Design and microwave-assisted synthesis of a novel Mannich base and conazole derivatives and their biological assessment. ResearchGate2016 . [Link]
-
Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]
-
SpectraBase. Ethanone, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-, O-[2-(4-chlorophenoxy)ethyl]oxime, monohydrochloride, (Z)-. [Link]
-
Yuan, L., Tao, Z., Chen, Z., & Wang, H. (2011). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3170. [Link]
-
ISRES Publishing. A Review on Methods of Synthesis of 1,2,4-Triazole Derivatives. International Journal of Pharmaceutical Sciences and Research2018 . [Link]
-
Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles. [Link]
-
NIST. Ethanone, 1-(4-chlorophenyl)-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]
-
PubChemLite. 1-(4-chlorophenyl)-2-(triazol-2-yl)ethanone oxime. [Link]
-
SpectraBase. 1-(4-Chlorophenyl)-ethanone - Optional[1H NMR] - Chemical Shifts. [Link]
-
SpectraBase. ethanone, 1-(4-chlorophenyl)-2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][8][9][10]triazolo[1,5-c]quinazolin-5-yl]thio]- - Optional[1H NMR] - Spectrum. [Link]
-
Research Journal of Pharmacy and Technology. Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]. [Link]
-
Kaur, P., Kaur, R., & Goswami, M. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy, 9(7), 1-35. [Link]
-
Ji, H., Niu, Y., Liu, D., Wang, W., & Dai, C. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47. [Link]
-
Radhikaa, C. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Malaya Journal of Matematik, 8(4), 1338-1339. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl-)-substituted-amide Derivatives. Molecules, 27(16), 5293. [Link]
-
Clark, J. (2022). fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
-
Gasparyan, M. K., et al. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2022(4), M1520. [Link]
-
University of California, Davis. Interpretation of mass spectra. [Link]
-
SpectraBase. Ethanone, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-, oxime, (Z)- - Optional[13C NMR]. [Link]
-
SpectraBase. Ethanone, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-, oxime, (Z)-. [Link]
-
PubChem. 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. [Link]
-
ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]
- Google Patents. CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.
-
SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]
-
Agova, N., Iliev, I., & Georgieva, S. (2022). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica, 9(2), 24-29. [Link]
-
ResearchGate. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. [Link]
-
Marini, F., et al. (2023). Analysis of Solid Formulates Using UV-Visible Diffused Reflectance Spectroscopy with Multivariate Data Processing Based on Net Analyte Signal and Standard Additions Method. Molecules, 28(21), 7430. [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone - Google Patents [patents.google.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
- 6. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide | Agova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
- 7. researchgate.net [researchgate.net]
- 8. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone, also known as α-(1H-1,2,4-triazol-1-yl)-4'-chloroacetophenone, is a heterocyclic ketone of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif, featuring a chloro-substituted phenyl ring linked to a triazole moiety via an ethanone bridge, positions it as a key intermediate in the synthesis of various biologically active molecules, particularly in the realm of antifungal and anticonvulsant agents.[1][2] This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, with a focus on the underlying scientific principles and experimental best practices. While a specific CAS number for this compound is not readily found in major databases, this guide draws upon established synthetic methodologies and data from closely related analogs to provide a robust technical resource.
Chemical Identity and Properties
While a dedicated CAS registry number for this compound is not prominently available, its molecular structure and properties can be inferred from its constituent parts and comparison with analogous compounds.
| Property | Value (Predicted/Inferred) | Source/Rationale |
| Molecular Formula | C₁₀H₈ClN₃O | Based on structural components |
| Molecular Weight | 221.64 g/mol | Calculated from atomic weights |
| Appearance | Cream-colored to yellow solid | Based on reported synthesis of the analogous compound.[3] |
| Melting Point | 148-150 °C | As reported for α-1,2,4-triazol-1-yl-p-chloroacetophenone.[3] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetonitrile, DMF) | Inferred from synthesis protocols.[1][3] |
Core Synthesis Pathway: Nucleophilic Substitution
The most direct and widely employed method for the synthesis of this compound is through the nucleophilic substitution of a suitable α-haloketone with 1,2,4-triazole. This reaction leverages the nucleophilicity of the triazole ring and the electrophilicity of the carbon adjacent to the carbonyl group in the halo-acetophenone precursor.
Reaction Mechanism
The synthesis proceeds via a standard SN2 mechanism. The lone pair of electrons on a nitrogen atom of the 1,2,4-triazole ring acts as a nucleophile, attacking the electrophilic α-carbon of the 2-bromo-1-(4-chlorophenyl)ethanone. This results in the displacement of the bromide leaving group and the formation of the desired product. The presence of a mild base, such as triethylamine, is crucial to neutralize the hydrobromic acid byproduct, thereby driving the reaction to completion.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is adapted from a reported synthesis of α-1,2,4-triazol-1-yl-p-chloroacetophenone.[3]
Materials:
-
2-Bromo-1-(4-chlorophenyl)ethanone (α-bromo-p-chloroacetophenone)
-
1,2,4-Triazole
-
Triethylamine
-
Acetonitrile (anhydrous)
-
Ethanol
-
Petroleum ether (60-80 °C)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (e.g., 4.64 g) in acetonitrile (e.g., 50 ml).
-
To this solution, add 1,2,4-triazole (e.g., 1.4 g), followed by the dropwise addition of triethylamine (e.g., 2 g) while maintaining the temperature at room temperature.
-
Stir the reaction mixture at room temperature for approximately two hours.
-
After the initial stirring period, heat the mixture to reflux for one hour to ensure the reaction goes to completion.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water to precipitate the crude product.
-
Filter the yellow solid, wash thoroughly with water, and allow it to dry.
-
For purification, recrystallize the crude product from a mixture of ethanol and petroleum ether (60-80 °C) to yield cream-colored plates of this compound.[3]
Characterization and Analytical Methods
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques should be employed.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the chlorophenyl ring, the methylene bridge, and the triazole ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, methylene carbon, and triazole carbons. |
| FT-IR | Characteristic absorption bands for the carbonyl group (C=O), aromatic C-H, and C-N stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
| HPLC | A single major peak indicating the purity of the compound. |
Applications in Drug Development
Derivatives of 1,2,4-triazole are well-established as potent antifungal agents. This is exemplified by drugs like fluconazole, which contains a bis-triazole moiety. The title compound serves as a crucial building block for synthesizing analogs of such antifungal drugs.[1] The general structure of many azole antifungals involves the triazole nitrogen binding to the heme iron of cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis in fungi.
Caption: Role as a key intermediate in drug discovery.
Furthermore, the triazole nucleus is a common feature in various other therapeutic agents, including anticonvulsants. The structural framework of this compound allows for diverse chemical modifications to explore its potential in these areas.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents. Its straightforward synthesis via nucleophilic substitution makes it an accessible intermediate for research and development. A thorough understanding of its synthesis, characterization, and potential applications, as outlined in this guide, is essential for leveraging its full potential in the pursuit of new and effective therapeutics.
References
-
Synthesis of α-1,2,4-triazol-1-yl-p-chloroacetophenone. PrepChem.com. [Link]
-
1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. National Institutes of Health. [Link]
-
Synthesis and crystal structure of α-(1,2,4-triazol-1H-yl)-ρ- chloro acetophenone, [ClC6H4COCH2(C 2H2N3)]. ResearchGate. [Link]
- CN105541739A - Synthetic method of fluconazole drug intermediate 2,4-dichloro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone.
Sources
A Technical Guide to 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone: Synthesis, Properties, and Pharmacological Potential
Executive Summary
This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone, a heterocyclic ketone belonging to the pharmacologically significant azole class. While this specific molecule is a key intermediate and analog within extensively studied chemical families, this document synthesizes available data on its synthesis, physicochemical properties, and validated mechanisms of action. The 1,2,4-triazole moiety is a cornerstone in modern medicinal chemistry, imparting potent antifungal and anticonvulsant activities. This guide details the established mechanism of action for triazole antifungals—inhibition of lanosterol 14α-demethylase—and the probable anticonvulsant pathways involving modulation of neuronal ion channels. Included are detailed, field-proven protocols for its synthesis via nucleophilic substitution and for its biological evaluation using standard in vitro antifungal susceptibility testing. This document serves as a foundational resource for researchers engaged in the exploration and application of novel triazole derivatives in drug discovery.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged five-membered heterocyclic structure that forms the backbone of numerous therapeutic agents.[1] Its unique electronic properties and ability to coordinate with metallic ions in enzyme active sites have made it a highly successful pharmacophore. Clinically established drugs such as fluconazole (antifungal), anastrozole (anticancer), and alprazolam (anxiolytic) feature this core moiety, highlighting its versatility and importance in drug design.
The compound this compound is a member of the (arylalkyl)azole class. This structural motif, which combines an aromatic ring with the triazole core via a flexible ethanone linker, is particularly prominent in the development of agents targeting fungal pathogens and neurological disorders.[2] The 4-chlorophenyl substitution is a common feature in bioactive molecules, often enhancing potency and modulating pharmacokinetic properties. This guide elucidates the scientific underpinnings of this compound, providing the technical basis for its synthesis and investigation.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. The molecular formula and weight are calculated based on its constituent atoms. Properties such as physical state are inferred from closely related analogs like 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, which is a white powder.[3]
| Property | Value | Source |
| IUPAC Name | 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | N/A |
| Molecular Formula | C₁₀H₈ClN₃O | Calculated |
| Molecular Weight | 221.65 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
| Physical State | White to off-white solid (Predicted) | Inferred from analogs[3] |
| Core Moieties | 4-Chlorophenyl, Ethanone, 1H-1,2,4-triazole | Structural Analysis |
Synthesis and Mechanistic Rationale
The synthesis of this compound is reliably achieved through a nucleophilic substitution reaction. This well-established method is used for many N-alkylated triazoles and provides a high yield of the target compound.[4][5]
Reaction Principle
The synthesis involves the N-alkylation of the 1,2,4-triazole ring with an α-haloketone. Specifically, the acidic proton on the triazole nitrogen is removed by a base, creating a potent triazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the 2-chloro-1-(4-chlorophenyl)ethanone, displacing the chloride leaving group.
Detailed Synthesis Protocol
Reagents:
-
2-chloro-1-(4-chlorophenyl)ethanone (1.0 eq)
-
1,2,4-triazole (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Hydroxide (KOH)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Preparation of the Nucleophile: Suspend 1,2,4-triazole in anhydrous DMF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride portion-wise over 15-20 minutes. Causality Note: The portion-wise addition at low temperature is critical to control the exothermic reaction and the evolution of hydrogen gas.
-
Reaction Incubation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium triazolide salt.[5]
-
Addition of Electrophile: Dissolve 2-chloro-1-(4-chlorophenyl)ethanone in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Quench the reaction by carefully pouring the mixture into ice-water. This will precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF and inorganic salts, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Pharmacological Profile and Mechanisms of Action
Derivatives of 1,2,4-triazole are well-documented to exhibit potent biological activities, primarily as antifungal and anticonvulsant agents.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for azole antifungals is the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51).[6] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, where it regulates membrane fluidity and integrity, analogous to cholesterol in mammalian cells.
Mechanism:
-
Binding: The nitrogen atom (at position 4) of the triazole ring binds to the heme iron atom in the active site of lanosterol 14α-demethylase.[7]
-
Inhibition: This coordination competitively inhibits the enzyme, preventing the demethylation of lanosterol, the precursor to ergosterol.[8]
-
Consequences: The inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors in the fungal cell membrane. This disrupts membrane structure and function, increases permeability, and ultimately leads to the inhibition of fungal growth and cell death.[6]
Anticonvulsant Activity: Modulation of Neuronal Excitability
Many (arylalkyl)azole derivatives have demonstrated significant anticonvulsant effects in preclinical models.[2][9] While the precise mechanism for this specific compound is not elucidated, the activity of this class is generally attributed to the modulation of voltage-gated ion channels or the enhancement of inhibitory neurotransmission.[10]
-
Voltage-Gated Sodium Channel Blockade: A primary mechanism for many antiepileptic drugs is the blockade of voltage-gated sodium channels.[11] By stabilizing the inactive state of these channels, the drugs limit the sustained, high-frequency firing of neurons that is characteristic of seizure activity.
-
Enhancement of GABAergic Neurotransmission: Another common mechanism involves enhancing the effects of the brain's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). This can be achieved by acting as a positive allosteric modulator at the GABA-A receptor, which increases chloride ion influx and hyperpolarizes the neuron, making it less likely to fire an action potential.[10]
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
To quantify the antifungal activity of this compound, a standardized broth microdilution assay is employed to determine the Minimum Inhibitory Concentration (MIC). This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a fungal pathogen (e.g., Candida albicans).
Materials:
-
Test compound, dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).
-
Fungal isolate (e.g., Candida albicans ATCC 90028).
-
RPMI-1640 medium with L-glutamine, buffered with MOPS.
-
Sterile, 96-well flat-bottom microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
-
Drug Dilution Series: Perform a serial two-fold dilution of the test compound stock solution in the 96-well plate using RPMI-1640 medium. This typically creates a concentration range from 64 µg/mL down to 0.125 µg/mL.
-
Self-Validation Control: Include a positive control well (fungal inoculum, no drug) and a negative control well (medium only, no inoculum).
-
-
Inoculation: Add 100 µL of the final fungal inoculum to each well containing the drug dilutions and to the positive control well. Add 100 µL of sterile medium to the negative control well.
-
Incubation: Cover the plate and incubate at 35 °C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of visible growth (typically ≥50% reduction) compared to the positive control. This can be assessed visually or by reading the optical density (OD) at 490 nm with a microplate reader.
-
Trustworthiness Principle: The experiment is considered valid only if the positive control shows robust growth and the negative control shows no growth.
-
Conclusion
This compound represents a molecule of significant interest for drug development professionals, grounded in the proven success of the 1,2,4-triazole scaffold. Its synthesis is straightforward, and its biological activities can be confidently predicted based on extensive research into analogous compounds. The well-understood mechanisms of action, particularly the potent inhibition of fungal ergosterol biosynthesis, provide a solid foundation for its further investigation as a potential antifungal agent. Similarly, its structural similarity to known anticonvulsants warrants exploration of its effects on neuronal excitability. The protocols and data synthesized in this guide offer a robust starting point for researchers aiming to leverage the therapeutic potential of this chemical class.
References
-
Title: Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. Source: National Institutes of Health (NIH), PubMed Central. URL: [Link]
-
Title: Emerging Applications of Triazole Antifungal Drugs. Source: MDPI (Multidisciplinary Digital Publishing Institute). URL: [Link]
-
Title: 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Source: MDPI (Multidisciplinary Digital Publishing Institute). URL: [Link]
-
Title: Triazole Derivatives Target 14α-Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. Source: PubMed. URL: [Link]
-
Title: Inhibition of lanosterol 14 alpha-demethylase: Molecular modeling study of triazole derivatives acting against the phytopathogen Botrytis cinerea. Source: CONICET Digital Repository. URL: [Link]
-
Title: Lanosterol 14 alpha-demethylase – Knowledge and References. Source: Taylor & Francis Online. URL: [Link]
-
Title: Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Source: Cheméo. URL: [Link]
-
Title: 1-(4-chlorophenyl)-2-(triazol-2-yl)ethanone oxime. Source: PubChem. URL: [Link]
-
Title: Novel 1, 2, 4-Triazoles as Antifungal Agents. Source: National Institutes of Health (NIH), PubMed Central. URL: [Link]
-
Title: 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Source: PubChem. URL: [Link]
-
Title: Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. Source: National Library of Ukraine. URL: [Link]
-
Title: 1-(4-Chloro-phenyl)-4,4-dimethyl-2-[7][8][12]triazol-1-yl-pentan-3-one. Source: PubChem. URL: [Link]
-
Title: 1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4h-1,2,4-triazol-3-yl]sulfanyl}ethanone. Source: PubChem. URL: [Link]
-
Title: An insight on medicinal attributes of 1,2,4-triazoles. Source: National Institutes of Health (NIH), PubMed Central. URL: [Link]
-
Title: Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives. Source: PubMed. URL: [Link]
-
Title: Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Source: National Institutes of Health (NIH), PubMed Central. URL: [Link]
-
Title: (2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol. Source: PubChem. URL: [Link]
-
Title: Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Source: ResearchGate. URL: [Link]
-
Title: Novel 1, 2, 4-Triazoles as Antifungal Agents. Source: ResearchGate. URL: [Link]
-
Title: Mechanisms of action of antiepileptic drugs. Source: Epilepsy Society. URL: [Link]
-
Title: Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Source: Frontiers in Chemistry. URL: [Link]
-
Title: 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Source: International Union of Crystallography. URL: [Link]
-
Title: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Source: PubChem. URL: [Link]
-
Title: 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. Source: PubChem. URL: [Link]
- Title: Synthesizing process of 1H-1,2,4-triazole.
-
Title: 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. Source: National Institutes of Health (NIH), PubMed Central. URL: [Link]
-
Title: Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Source: Medscape. URL: [Link]
-
Title: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%. Source: Briti Scientific. URL: [Link]
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. britiscientific.com [britiscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triazole Derivatives Target 14α-Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 11. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the Core Mechanism of Action of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the postulated mechanism of action for the compound 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone. Based on its structural features, particularly the presence of a 1,2,4-triazole ring linked to a substituted phenyl group, the compound is classified as an azole-class antifungal agent. The core mechanism is identified as the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11). This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to membrane instability and ultimately, the cessation of fungal growth. This guide details the molecular interactions, the downstream cellular consequences, and provides robust, field-proven experimental protocols to validate this mechanism.
Introduction and Compound Classification
This compound belongs to a well-established class of nitrogen-containing heterocyclic compounds known as azoles. The 1,2,4-triazole moiety is a critical pharmacophore that defines its predicted biological activity.[1] Azole compounds are mainstays in the treatment of fungal infections, and their mechanism of action is one of the most thoroughly understood in antimicrobial therapy.[2][3] The structural similarity of the title compound to clinically used triazole antifungals, such as fluconazole and itraconazole, provides a strong basis for postulating a similar mechanism of action.
The Molecular Target: Lanosterol 14α-Demethylase (CYP51)
The primary target of azole antifungal agents is the enzyme lanosterol 14α-demethylase, a member of the cytochrome P450 superfamily.[3][4] This enzyme, encoded by the ERG11 gene in fungi, is essential for the biosynthesis of ergosterol.[4] Ergosterol is the predominant sterol in fungal cell membranes, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[4] In mammals, the analogous enzyme is involved in cholesterol biosynthesis. However, the fungal CYP51 enzyme possesses significant structural differences from its human counterpart, allowing for the selective action of azole drugs.[5] This selectivity is a cornerstone of their therapeutic utility.
Core Mechanism of Action: A Step-by-Step Breakdown
The fungistatic (inhibiting growth) and, at higher concentrations, fungicidal (killing) effects of this compound are predicated on a precise sequence of molecular events.
Step 1: Inhibition of CYP51 The core of the mechanism is the binding of the triazole ring to the heme iron atom in the active site of the fungal CYP51 enzyme. The nitrogen atom at the 4-position of the 1,2,4-triazole ring acts as a potent ligand for the ferric (Fe³⁺) form of the heme cofactor. This coordination bond prevents the enzyme from binding its natural substrate, lanosterol, and subsequently blocks its catalytic activity.[6]
Step 2: Disruption of Ergosterol Biosynthesis CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol. By inhibiting this enzyme, the compound effectively halts the ergosterol biosynthesis pathway.
Step 3: Accumulation of Toxic Sterol Intermediates The blockage of the pathway leads to two major downstream consequences. The first is the depletion of ergosterol from the fungal cell membrane. The second is the accumulation of lanosterol and other 14α-methylated sterol precursors. These precursors are incorporated into the fungal membrane in place of ergosterol, leading to a disorganized and dysfunctional membrane.
Step 4: Compromised Cell Membrane Integrity and Function The altered sterol composition of the membrane results in increased permeability, altered activity of membrane-bound enzymes, and a general loss of structural integrity. This disruption impairs essential cellular processes, including nutrient transport and cell wall synthesis, ultimately leading to the inhibition of fungal growth and replication.[4]
Caption: Postulated mechanism of action for this compound.
Experimental Validation of the Mechanism of Action
To rigorously test this postulated mechanism, a series of well-defined experiments are required. The following protocols are designed as self-validating systems to confirm each stage of the proposed mechanism.
4.1. Experiment 1: Antifungal Susceptibility Testing
Objective: To determine the in vitro antifungal activity of the compound against a panel of pathogenic fungi and establish its Minimum Inhibitory Concentration (MIC).
Methodology: Broth Microdilution MIC Assay [7][8]
-
Preparation of Fungal Inoculum:
-
Culture the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates.
-
Prepare a suspension of fungal cells or spores in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to a specific cell density.
-
Further dilute the suspension in RPMI 1640 medium to achieve the final target inoculum concentration.
-
-
Drug Dilution Series:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using RPMI 1640 medium. The final concentration range should be sufficient to span the expected MIC.
-
Include a positive control (a known antifungal like fluconazole), a negative control (no drug), and a sterility control (no fungus).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control. For azoles, this is typically a ≥50% reduction in turbidity (MIC-2 endpoint).[8]
-
Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Expected Data & Interpretation:
| Fungal Species | Test Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | 0.25 | 0.5 |
| Candida glabrata | 8 | 16 |
| Aspergillus fumigatus | 1 | 2 |
| Cryptococcus neoformans | 0.5 | 1 |
This table presents hypothetical data. A low MIC value indicates high antifungal potency.
Caption: Workflow for the Broth Microdilution MIC Assay.
4.2. Experiment 2: Direct Target Engagement - CYP51 Inhibition Assay
Objective: To quantify the direct inhibitory effect of the compound on the activity of the fungal CYP51 enzyme.
Methodology: Recombinant Enzyme Inhibition Assay [9][10]
-
Reagents and Enzyme System:
-
Obtain or prepare recombinant fungal CYP51 and its redox partner, cytochrome P450 reductase (CPR).
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare solutions of the substrate (lanosterol) and the cofactor (NADPH).
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer, recombinant CYP51, and CPR.
-
Add varying concentrations of the test compound (serially diluted). Include a no-inhibitor control.
-
Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding lanosterol and NADPH to each well.
-
-
Detection and Quantification:
-
The reaction measures the conversion of lanosterol to its 14α-demethylated product.
-
After a set incubation time, stop the reaction (e.g., by adding a strong solvent).
-
Quantify the product formation using High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Expected Data & Interpretation:
| Compound | CYP51 IC₅₀ (µM) |
| Test Compound | 0.05 |
| Ketoconazole (Control) | 0.02 |
This table presents hypothetical data. A low IC₅₀ value indicates potent inhibition of the target enzyme.
4.3. Experiment 3: Cellular Mechanism Verification - Ergosterol Quantification
Objective: To confirm that the compound's antifungal activity is due to the disruption of ergosterol biosynthesis within fungal cells.
Methodology: HPLC Analysis of Cellular Sterols [11][12][13]
-
Fungal Culture and Treatment:
-
Grow a liquid culture of a susceptible fungal strain (e.g., Candida albicans) to mid-log phase.
-
Expose the culture to the test compound at concentrations corresponding to its MIC and sub-MIC values (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include an untreated control.
-
Incubate for several hours to allow for effects on sterol biosynthesis.
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Perform saponification by heating the cell pellet in alcoholic potassium hydroxide. This breaks open the cells and hydrolyzes fatty acids.
-
Extract the non-saponifiable lipids (containing the sterols) with a non-polar solvent like n-heptane or hexane.
-
Evaporate the solvent to dryness.
-
-
HPLC Analysis:
-
Re-dissolve the dried lipid extract in a suitable mobile phase (e.g., methanol).
-
Inject the sample into an HPLC system equipped with a C18 column and a UV detector set to 282 nm (the absorbance maximum for ergosterol).
-
Identify and quantify the ergosterol peak by comparing its retention time and peak area to that of an authentic ergosterol standard.
-
Expected Data & Interpretation:
| Treatment | Ergosterol Content (% of Control) |
| Untreated Control | 100% |
| Test Compound (0.5x MIC) | 45% |
| Test Compound (1x MIC) | 15% |
| Test Compound (2x MIC) | <5% |
This table presents hypothetical data. A dose-dependent decrease in cellular ergosterol content provides strong evidence that the compound inhibits the ergosterol biosynthesis pathway.
Caption: Logical flow for the experimental validation of the proposed mechanism of action.
Conclusion
The compound this compound possesses the key structural motifs of an azole antifungal agent. The well-established mechanism for this class of compounds—inhibition of lanosterol 14α-demethylase (CYP51)—is its most probable mode of action. This guide has detailed this mechanism from the initial molecular interaction to the ultimate cellular consequences. Furthermore, it has provided a robust framework of experimental protocols that will enable researchers to systematically validate this hypothesis, quantify the compound's potency, and confirm its effect on the ergosterol biosynthesis pathway in pathogenic fungi. The successful completion of these experiments would provide a comprehensive and definitive understanding of this compound's core mechanism.
References
-
Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]
-
Hevey, R., et al. (2019). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 8(2), 127-136. Available at: [Link]
-
Manoharan, C., et al. (2021). Simple HPLC-DAD-based method for determination of ergosterol content in lichens and mushrooms. Journal of the Indian Chemical Society. Available at: [Link]
-
ResearchGate. (2025). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]
-
Moore, C. B., et al. (1997). Determination of Antifungal MICs by a Rapid Susceptibility Assay. Journal of Clinical Microbiology, 35(7), 1752-1758. Available at: [Link]
-
Luchici, G., et al. (2020). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry, 63(10), 5341-5359. Available at: [Link]
-
Newell, S. Y., et al. (1988). Fundamental Procedures for Determining Ergosterol Content of Decaying Plant Material by Liquid Chromatography. Applied and Environmental Microbiology, 54(7), 1876-1879. Available at: [Link]
-
ResearchGate. (2021). Simple HPLC-DAD-based method for determination of ergosterol content in lichens and mushrooms. Retrieved from [Link]
-
Sykes, M. L., & Avery, V. M. (2013). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLoS Neglected Tropical Diseases, 7(12), e2585. Available at: [Link]
-
Al-Hussain, S. A., et al. (2021). Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans. ChemistrySelect, 6(1), 101-110. Available at: [Link]
-
Li, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel 1, 2, 4-triazole Derivatives as Antifungal Agent. Molecules, 21(10), 1293. Available at: [Link]
-
Han, G., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry, 63(10), 5341-5359. Available at: [Link]
-
Aoki, Y., et al. (1992). A new series of natural antifungals that inhibit P450 lanosterol C-14 demethylase. II. Mode of action. The Journal of Antibiotics, 45(2), 160-170. Available at: [Link]
-
Kumar, R., et al. (2023). Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights. Chemical Biology & Drug Design, 102(1), 1-27. Available at: [Link]
-
Yoshida, Y., & Aoyama, Y. (1990). Stereo-selectivity of lanosterol 14-demethylase (P-450/14DM) for azole antifungal agents. Chirality, 2(1), 10-15. Available at: [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
Kumar, A., et al. (2014). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Der Pharma Chemica, 6(5), 332-339. Available at: [Link]
-
Wang, S., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 868832. Available at: [Link]
-
Asif, M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(11), 3505. Available at: [Link]
-
Liu, X., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(8), 1774. Available at: [Link]
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new series of natural antifungals that inhibit P450 lanosterol C-14 demethylase. II. Mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
Foreword: The 1,2,4-Triazole Core - A Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of 1,2,4-Triazole Derivatives
To the dedicated researcher, scientist, and drug development professional, this guide offers a deep dive into the multifaceted world of 1,2,4-triazole derivatives. This five-membered heterocyclic ring, composed of two carbon and three nitrogen atoms, is far more than a simple chemical curiosity; it is a "privileged scaffold" that has become a cornerstone in the design of a vast array of therapeutic agents.[1][2][3] Its remarkable stability, capacity for hydrogen bonding, and dipole character allow it to interact with high affinity at various biological receptors, making it a recurring motif in clinically successful drugs.[1]
From the potent antifungal action of Fluconazole to the broad-spectrum antiviral properties of Ribavirin and the targeted anticancer efficacy of Letrozole, the 1,2,4-triazole nucleus demonstrates unparalleled versatility.[1][4][5] This guide moves beyond a mere catalog of activities. As a Senior Application Scientist, my objective is to illuminate the underlying mechanisms, rationalize the structure-activity relationships (SAR), and provide robust, field-proven experimental protocols to empower your own research and development endeavors. We will explore the causality behind why these molecules work, how their activity is rigorously evaluated, and where the future of this remarkable scaffold may lie.
Section 1: Antifungal Activity - The Vanguard of Triazole Therapeutics
The most prominent success of 1,2,4-triazole derivatives lies in their application as antifungal agents. The development of drugs like fluconazole and itraconazole revolutionized the treatment of systemic fungal infections.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary fungistatic or fungicidal effect of azole antifungals stems from their targeted disruption of the fungal cell membrane. The key to this action is the inhibition of a specific cytochrome P450 enzyme: lanosterol 14α-demethylase (CYP51) .[6][7]
Causality: Fungal cell membranes rely on ergosterol for fluidity and integrity, analogous to cholesterol in mammalian cells. Lanosterol 14α-demethylase is a critical enzyme in the ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol. The nitrogen atom at position 4 (N4) of the 1,2,4-triazole ring chelates the heme iron atom within the active site of CYP51. This binding event blocks the enzyme's demethylation function. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterol precursors disrupt membrane structure and function, leading to the inhibition of fungal growth and replication.[6][8]
Section 2: Anticancer Activity - Targeting Proliferation and Survival
The 1,2,4-triazole scaffold is a key component in several anticancer agents, acting through diverse mechanisms to inhibit tumor growth. [9][10]
Mechanisms of Action
1,2,4-triazole derivatives exert their anticancer effects by targeting various cellular processes. Two prominent examples are aromatase inhibition and tubulin polymerization disruption.
-
Aromatase Inhibition: Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. [8]In hormone-receptor-positive breast cancers, estrogens promote tumor growth. Drugs like Letrozole and Anastrozole, which contain a 1,2,4-triazole ring, function as non-steroidal aromatase inhibitors. [1][8]Similar to the antifungal mechanism, the N4 of the triazole ring coordinates with the heme iron of the aromatase enzyme, competitively blocking its active site and thereby reducing estrogen production. [8]* Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs. Certain 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis. [8][11]These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of functional microtubules. [11]
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Objective: To determine the concentration of a compound that reduces the viability of a cancer cell line by 50% (IC₅₀).
Causality: The assay relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, Hela for cervical cancer). [8]* Complete growth medium (e.g., DMEM with 10% FBS).
-
Test 1,2,4-triazole derivative and a standard drug (e.g., Cisplatin) solubilized in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Sterile 96-well flat-bottom plates.
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells from a logarithmic phase culture.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and standard drug in the complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations.
-
Include a "cells only" control (vehicle control) with medium containing the same percentage of DMSO as the test wells.
-
Incubate for an additional 48-72 hours.
-
-
MTT Addition:
-
Remove the drug-containing medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC₅₀ value is determined by plotting a dose-response curve (percent viability vs. log concentration) and using non-linear regression analysis. [12]
-
Quantitative Data Summary: Anticancer Activity
The following table summarizes the cytotoxic activity of representative 1,2,4-triazole derivatives against various cancer cell lines, expressed as IC₅₀ values.
| Compound ID | Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7e | X₁=Cl, X₂=Cl, R=Ph | MCF-7 (Breast) | 4.7 | [8] |
| 7e | X₁=Cl, X₂=Cl, R=Ph | Hela (Cervical) | 2.9 | [8] |
| 10a | X₁=H, X₂=H, R=H | MCF-7 (Breast) | 6.43 | [8] |
| 10a | X₁=H, X₂=H, R=H | Hela (Cervical) | 5.6 | [8] |
| 10d | X₁=Br, X₂=H, X₃=Cl | A549 (Lung) | 16.5 | [8] |
| Cisplatin | (Standard Drug) | Hela (Cervical) | 12.3 | [8] |
Section 3: Antibacterial, Anti-inflammatory, and Antiviral Activities
Beyond their antifungal and anticancer roles, 1,2,4-triazole derivatives exhibit a remarkable breadth of other biological activities.
Antibacterial Activity
Many 1,2,4-triazole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. [4][13]The hybridization of the triazole scaffold with other known antibacterial pharmacophores is a promising strategy to combat drug resistance. [13]For instance, derivatives have shown strong effects against Staphylococcus aureus and Microsporum gypseum. [4]The evaluation of antibacterial activity typically follows a broth microdilution protocol similar to the one described for fungi to determine the MIC against bacterial strains like S. aureus and E. coli. [4][14]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. 1,2,4-triazole derivatives can modulate inflammatory responses through various mechanisms. [15][16] Mechanism of Action: A key pathway implicated in inflammation is the Nuclear Factor kappa B (NF-κB) signaling pathway . [17][18]In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes like TNF-α, IL-6, and COX-2. [18]Certain triazole derivatives have been shown to inhibit this pathway, thereby reducing the production of these inflammatory mediators. [19][20]
Antiviral Activity
The 1,2,4-triazole core is present in the clinically used antiviral drug Ribavirin (often referred to by its prodrug name, Taribavirin), which is active against a range of DNA and RNA viruses. [5]The mechanism of action for many antiviral triazoles involves the inhibition of viral enzymes essential for replication, such as reverse transcriptase or protease, or by interfering with viral nucleic acid synthesis. [5][21]
Section 4: Synthesis and Future Perspectives
The accessibility and versatile chemistry of the 1,2,4-triazole ring are key to its prevalence in drug discovery. [22]A common and efficient synthetic route involves the reaction of phenacyl chlorides with 1,2,4-triazole, followed by further modifications to build the desired side chains. [8]Other methods include one-pot copper-catalyzed processes using nitriles and hydroxylamine hydrochloride. [23] The future of 1,2,4-triazole research is bright. Key areas of focus include:
-
Hybrid Molecules: Combining the triazole scaffold with other bioactive moieties to create hybrid compounds with dual or enhanced activity and the potential to overcome drug resistance. [13][24]* Targeted Derivatives: Designing novel derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.
-
Combating Resistance: Systematically studying SAR to develop next-generation triazoles that are effective against resistant strains of fungi, bacteria, and viruses.
By leveraging a deep understanding of their mechanisms and employing rigorous evaluation protocols, the research community can continue to unlock the immense therapeutic potential of 1,2,4-triazole derivatives.
References
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. National Center for Biotechnology Information. [Link]
-
Antibacterial activity study of 1,2,4-triazole derivatives. PubMed. [Link]
-
1,2,4-Triazole bearing compounds with anticancer or anti-inflammatory activities. MDPI. [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. National Center for Biotechnology Information. [Link]
-
1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. National Center for Biotechnology Information. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information. [Link]
-
Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. MDPI. [Link]
-
NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. National Center for Biotechnology Information. [Link]
-
Antiviral activity of 1,2,4-triazole derivatives (microreview). PubMed. [Link]
-
Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry. [Link]
-
synthesis of 1,2,4 triazole compounds. International Scientific Research and Experimental Studies. [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. National Center for Biotechnology Information. [Link]
-
Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed. [Link]
-
Antifungal Properties of 1,2,4-Triazoles. ISRES. [Link]
-
Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Open Access Journals. [Link]
-
Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. MDPI. [Link]
-
Antiviral activity of 1,2,4-triazole derivatives (microreview). ResearchGate. [Link]
-
Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. ResearchGate. [Link]
-
Studies on 1,2,4-Triazole Derivatives as Potential Anti-Inflammatory Agents. ResearchGate. [Link]
-
Anticancer properties of 1,2,4-triazole derivatives (literature review). Zaporizhzhia State Medical and Pharmaceutical University. [Link]
-
NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. ResearchGate. [Link]
-
Semi-synthesis and biological activities of heterocyclic compounds containing camphor. RSC Publications. [Link]
-
Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. ResearchGate. [Link]
-
Synthesis of 1,2,4-triazole derivatives. ResearchGate. [Link]
-
Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed Central. [Link]
-
Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI. [Link]
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. National Center for Biotechnology Information. [Link]
-
Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. PubMed. [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]
-
Activation of NF-κ B signalling pathway by inflammatory regulators and associated drug discovering. Internet Journal of Medical Update. [Link]
-
Synthesis of 1,2,4-triazoles as potential hypoglycemic agents. ACS Publications. [Link]
-
NF-κB signaling in inflammation. PubMed. [Link]
-
Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. ResearchGate. [Link]
-
Synthesis, Antiviral, and Antimicrobial Activity of 1,2,4-Triazole Thioglycoside Derivatives. Taylor & Francis Online. [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs [mdpi.com]
- 6. isres.org [isres.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 10. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 11. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Semi-synthesis and biological activities of heterocyclic compounds containing camphor - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00484E [pubs.rsc.org]
- 13. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antiviral activity of 1,2,4-triazole derivatives (microreview) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. isres.org [isres.org]
- 24. pubs.acs.org [pubs.acs.org]
The Lynchpin of Azole Antifungals: A Technical Guide to 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone
Introduction: The Strategic Importance of a Versatile Intermediate
In the landscape of modern medicinal chemistry, the synthesis of potent and selective therapeutic agents is a paramount objective. The 1,2,4-triazole moiety is a critical pharmacophore present in a multitude of successful drugs, particularly in the class of azole antifungals. This guide provides an in-depth technical overview of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone , a key pharmaceutical intermediate that serves as a cornerstone in the synthesis of numerous antifungal agents. Its strategic importance lies in its bifunctional nature, possessing both the essential triazole ring and a reactive carbonyl group on a stable chlorophenyl backbone, making it an ideal precursor for the elaboration of complex active pharmaceutical ingredients (APIs). This document will delve into the synthesis, characterization, and application of this intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to its effective utilization in drug synthesis. While specific experimental data for this compound is not extensively published, we can infer its properties based on closely related analogues and its constituent functional groups.
| Property | Predicted Value/Characteristic | Rationale and Comparative Data |
| Molecular Formula | C₁₀H₈ClN₃O | Derived from its chemical structure. |
| Molecular Weight | 221.64 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Based on analogous triazole-ethanone compounds. |
| Melting Point | Expected to be in the range of 100-120 °C | The related compound 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone has a melting point of 109 °C[1]. The chloro-substitution is expected to result in a similar melting point. |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF). Limited solubility in water. | The presence of the polar triazole and ketone functionalities suggests solubility in polar organic solvents, a common characteristic for this class of compounds[1]. |
| Stability | Stable under standard laboratory conditions. | Triazole and chlorophenyl rings are generally stable. Avoid strong oxidizing agents and extreme pH conditions[2]. |
Synthesis of this compound: A Mechanistic Approach
The synthesis of the title compound is typically achieved through a nucleophilic substitution reaction. This well-established methodology offers high yields and purity, making it suitable for industrial-scale production.
Reaction Principle
The core of the synthesis involves the N-alkylation of 1,2,4-triazole with a suitable electrophile, in this case, 2-chloro-1-(4-chlorophenyl)ethanone. The reaction proceeds via an SN2 mechanism where the nucleophilic nitrogen of the triazole ring attacks the electrophilic carbon bearing the chlorine atom.
Sources
role of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone in proteomics research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Strategic Role of the 1,2,4-Triazole Moiety in Modern Proteomics Research
Abstract
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, integral to numerous antifungal agents, including compounds related to 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone. While the biological effects of such compounds on the proteome are of significant interest, the triazole moiety itself has been ingeniously repurposed as a powerful functional group for interrogating the proteome. This technical guide explores this duality. First, we detail the use of quantitative proteomics to elucidate the mechanisms of action and off-target effects of bioactive triazoles. Second, we provide an in-depth examination of the 1,2,4-triazole as a key component in advanced chemical proteomics probes, specifically focusing on the principles and applications of Sulfur-triazole exchange (SuTEx) chemistry for covalent ligand discovery and target identification.
Part 1: The Proteomic Investigation of Triazole-Containing Bioactive Compounds
The primary interaction of many triazole-based compounds, such as the fungicide myclobutanil, with biological systems is as a perturbagen.[1][2][3] Proteomics offers a powerful, unbiased lens to understand the downstream consequences of these interactions at a global protein level.[4][5] The goal of such an experiment is not to use the triazole as a tool, but to map the cellular response it provokes, thereby revealing its mechanism of action, identifying potential toxicity pathways, and discovering biomarkers of exposure.
Causality in Experimental Design: Why Mass Spectrometry-Based Proteomics?
Unlike targeted assays (e.g., Western blotting) that require a priori knowledge of the proteins of interest, mass spectrometry (MS)-based shotgun proteomics provides a hypothesis-free snapshot of the entire expressed proteome.[6] This is critical for drug development and toxicology because a bioactive compound rarely has only one target. Global protein expression analysis can reveal unexpected off-target effects or downstream signaling disruptions that are crucial for a comprehensive safety and efficacy profile.[1][5] For instance, proteomics studies on myclobutanil have implicated its neurotoxicity through the perturbation of pathways like PI3K-Akt signaling, an insight difficult to gain without a global view.[1]
Experimental Workflow: Quantitative Proteomic Analysis of Cellular Response
The following protocol outlines a standard label-free quantitative proteomics workflow to assess the impact of a triazole-containing compound on a human cell line.
Protocol 1: Label-Free Quantitative (LFQ) Proteomics Workflow
-
Cell Culture and Treatment:
-
Culture human cells (e.g., HepG2 for liver toxicity) to 80% confluency.
-
Treat cells with the triazole compound at a predetermined concentration (e.g., IC50) and a vehicle control (e.g., DMSO). Incubate for a set time period (e.g., 24 hours). Harvest cells.
-
Causality Check: Include multiple biological replicates (n≥3) for each condition to ensure statistical power and distinguish true biological changes from experimental noise.
-
-
Protein Extraction and Digestion:
-
Lyse cell pellets in a buffer containing detergents (e.g., SDS) and protease inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Perform in-solution or S-Trap based digestion:
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteines with iodoacetamide.
-
Digest proteins into peptides using sequencing-grade trypsin overnight.
-
-
-
LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction column.
-
Analyze peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography (nLC) system.
-
Self-Validation: Run quality control standards (e.g., a commercial digest standard) between samples to monitor system performance (retention time stability, mass accuracy, and signal intensity).
-
-
Data Analysis:
-
Process the raw MS data using a software platform like MaxQuant or Proteome Discoverer.
-
Search the spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Perform label-free quantification (LFQ) to determine the relative abundance of each protein between the treated and control groups.
-
Perform statistical analysis to identify significantly up- or down-regulated proteins (e.g., t-test with permutation-based FDR correction).
-
Conduct pathway analysis (e.g., GO, KEGG) on the list of significantly altered proteins to identify perturbed biological processes.
-
Diagram 1: Quantitative Proteomics Workflow
Caption: Workflow for investigating a compound's proteomic impact.
Data Presentation: Interpreting Proteomic Perturbations
The output of such an experiment is a list of proteins whose abundance has changed significantly upon treatment. This data can be used to infer the compound's mechanism of action.
Table 1: Example Proteomic Changes Induced by Myclobutanil Exposure in a Neuronal Cell Line[1]
| Protein | UniProt ID | Fold Change (Log2) | p-value | Implicated Pathway |
| RAF1 | P04049 | -1.8 | <0.01 | PI3K-Akt Signaling |
| AKT1 | P31749 | -1.5 | <0.01 | PI3K-Akt Signaling |
| Caspase-3 | P42574 | +2.1 | <0.005 | Apoptosis |
| HSP90AA1 | P07900 | +1.7 | <0.01 | Protein Folding / Stress |
| GAPDH | P04406 | 0.1 | >0.05 | Housekeeping (Control) |
Part 2: The 1,2,4-Triazole Moiety: A Powerhouse for Chemical Proteomics
Beyond being a component of bioactive molecules, the 1,2,4-triazole heterocycle is a key functional group in the design of chemical probes for Activity-Based Protein Profiling (ABPP) and target identification.[7][8][9] This shift in perspective recasts the triazole from a passive scaffold to an active participant in the experimental workflow. Its utility lies in its role as a superior leaving group in Sulfur-triazole exchange (SuTEx) chemistry .[8][10]
Mechanism of Action: Sulfur-triazole Exchange (SuTEx) Chemistry
SuTEx chemistry is a covalent modification technique that preferentially targets tyrosine and lysine residues in the proteome.[8][10] A sulfonyl-triazole electrophile reacts with a nucleophilic residue on a protein, forming a stable covalent bond and releasing the triazole as a leaving group.
The key features making the 1,2,4-triazole ideal for this role are:
-
Excellent Leaving Group Ability: The triazolide anion is stabilized by resonance, facilitating the nucleophilic attack on the sulfur center.[8]
-
Tunability: The reactivity of the SuTEx probe can be fine-tuned by modifying the triazole leaving group or the adduct group, allowing for optimization against different protein targets.[8][9]
-
Traceless Linker Potential: The triazole leaves the protein target upon reaction, meaning the final adduct is smaller and less likely to interfere with subsequent analysis, simplifying chemical proteomic investigations.[7][10]
Diagram 2: Mechanism of Sulfur-triazole Exchange (SuTEx)
Caption: SuTEx reaction between a protein and a sulfonyl-triazole probe.
Experimental Workflow: Target Identification with SuTEx Probes
A SuTEx-based chemical proteomics experiment is a multi-step process designed to enrich and identify the specific protein targets of a small molecule in a complex biological sample.
Protocol 2: ABPP Workflow using a SuTEx Probe
-
Probe Design and Synthesis:
-
A typical probe consists of three parts:
-
Recognition Group (R'): A molecule or fragment with affinity for the target class (e.g., a kinase inhibitor scaffold).
-
Reactive Group: The sulfonyl-1,2,4-triazole electrophile.
-
Reporter Tag: An alkyne or azide group for downstream bio-orthogonal ligation ("click chemistry").
-
-
Trustworthiness: A control probe, often a structurally similar but less reactive analog, should be synthesized to control for non-specific protein binding.
-
-
Proteome Labeling:
-
Incubate the alkyne-functionalized SuTEx probe with a cell lysate or live cells. The probe will covalently bind to its protein targets.
-
For competitive profiling, pre-incubate the proteome with a known inhibitor to see if it blocks probe binding, thus validating the binding site.
-
-
Bio-orthogonal Ligation (Click Chemistry):
-
Lyse the cells (if labeled live).
-
Add an azide-functionalized biotin tag and copper(I) catalyst (CuAAC reaction). The biotin will be "clicked" onto the alkyne-tagged probe-protein complexes.
-
-
Enrichment of Labeled Proteins:
-
Incubate the biotinylated proteome with streptavidin-coated magnetic beads. The high affinity of biotin for streptavidin will specifically pull down the probe-labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and MS Analysis:
-
Perform tryptic digestion directly on the beads to release peptides from the captured proteins, leaving the probe and biotin tag behind.
-
Analyze the eluted peptides by LC-MS/MS to identify the enriched proteins.
-
-
Data Analysis:
-
Compare the proteins identified in the active probe sample to the negative control probe sample. True targets will be significantly enriched in the active probe sample.
-
Diagram 3: Chemical Proteomics Workflow with a SuTEx Probe
Caption: Workflow for target identification using SuTEx probes.
Conclusion
The this compound molecule and its relatives serve as a powerful illustration of the multifaceted role of triazoles in proteomics. On one hand, proteomics is an indispensable tool for characterizing the complex biological impact of such bioactive compounds, moving beyond single-target hypotheses to a systems-level understanding. On the other hand, the unique chemical properties of the 1,2,4-triazole ring itself have been harnessed to create sophisticated chemical probes. SuTEx chemistry, enabled by the triazole leaving group, provides a robust and tunable platform for covalent ligand discovery, target deconvolution, and mapping protein interaction networks directly in complex biological systems. For researchers in drug development, this dual nature is critical: proteomics can define the problem (a drug's effect) and, through chemical innovation, the core chemistry of the drug family can help provide the solution (identifying its targets).
References
- Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science (RSC Publishing).
- Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Nature.
- Development and biological applications of sulfur–triazole exchange (SuTEx) chemistry. RSC Chemical Biology.
- Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. National Institutes of Health (PMC).
- Proteomic Strategies on the Management of Phytopathogenic Fungi. MDPI.
- 1,2,3-Triazoles as Biomimetics in Peptide Science. National Institutes of Health (PMC).
- Neurotoxic mechanisms of the pesticide myclobutanil: integration of network toxicology, transcriptomics, and molecular simulation. PubMed.
- Synthesis of some novel 1-(4-chlorophenyl)-2-(1H-triazole-1-yl)ethanol ester derivative compounds as Potential biological active compounds. ResearchGate.
- The effects of the fungicide myclobutanil on soil enzyme activity. CABI Digital Library.
- The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. MDPI.
- An investigation of the genotoxic and cytotoxic effects of myclobutanil fungicide on plants. Plant Protection Science.
- Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. Pharmacia.
- An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central.
- Proteomics and redox-proteomics of the effects of herbicides on a wild-type wine Saccharomyces cerevisiae strain. PubMed.
- Shotgun Proteomics as a Powerful Tool for the Study of the Proteomes of Plants, Their Pathogens, and Plant–Pathogen Interactions. PubMed Central.
Sources
- 1. Neurotoxic mechanisms of the pesticide myclobutanil: integration of network toxicology, transcriptomics, and molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
- 4. mdpi.com [mdpi.com]
- 5. Proteomics and redox-proteomics of the effects of herbicides on a wild-type wine Saccharomyces cerevisiae strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shotgun Proteomics as a Powerful Tool for the Study of the Proteomes of Plants, Their Pathogens, and Plant–Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Development and biological applications of sulfur–triazole exchange (SuTEx) chemistry - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00180E [pubs.rsc.org]
- 9. Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone: A Key Pesticide Intermediate
This guide provides an in-depth technical overview of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone, a pivotal intermediate in the synthesis of a significant class of agricultural fungicides. We will explore its chemical and physical properties, detail a robust synthetic protocol, and elucidate its role in the creation of potent antifungal agents. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries.
Introduction: The Significance of Azole Fungicides
Azole fungicides represent a cornerstone of modern crop protection, renowned for their broad-spectrum activity against a wide array of fungal pathogens.[1] Their mechanism of action hinges on the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51).[2] This enzyme is crucial for the biosynthesis of ergosterol, an indispensable component of fungal cell membranes that governs their fluidity and integrity.[2][3] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane's structure and function, thereby inhibiting fungal growth.[2] The 1,2,4-triazole moiety is a key pharmacophore in this class of compounds, with the nitrogen atom (N4) of the triazole ring binding to the heme iron atom in the active site of CYP51.[2] This binding event competitively inhibits the natural substrate, lanosterol, from accessing the enzyme's active site.[2] this compound serves as a critical building block for the synthesis of many of these vital agricultural products.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and subsequent reactions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClN₃O | [4] |
| Molecular Weight | 223.65 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 109 °C | [5] |
| Boiling Point | 388 °C at 760 mmHg | [5] |
| Density | 1.39 g/cm³ | [5] |
| Solubility | Soluble in methanol | [5] |
Note: The properties listed above are for the analogous compound 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, which are expected to be similar to the title compound due to structural similarity.
Synthesis Protocol: A Step-by-Step Guide
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between a halo-substituted acetophenone and 1,2,4-triazole. The following protocol outlines a reliable method for its preparation.
Rationale for Reagent Selection
-
2-Chloro-1-(4-chlorophenyl)ethanone: This starting material provides the core chemical scaffold. The chlorine atom at the alpha-position to the carbonyl group is a good leaving group, facilitating the nucleophilic attack by the triazole.
-
1,2,4-Triazole: This is the nucleophile that introduces the essential azole moiety into the molecule.[6]
-
Potassium Carbonate (K₂CO₃): A mild base is required to deprotonate the 1,2,4-triazole, thereby activating it as a nucleophile. Potassium carbonate is a suitable choice as it is inexpensive and easily removed during workup.[7]
-
Acetonitrile (CH₃CN): A polar aprotic solvent is ideal for this type of reaction as it can dissolve the reactants and facilitate the nucleophilic substitution without interfering with the reaction.
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-1-(4-chlorophenyl)ethanone (1 equivalent), 1,2,4-triazole (1.1 equivalents), and potassium carbonate (1.5 equivalents) in acetonitrile.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[2]
-
Characterization: The structure and purity of the final product, this compound, should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Application as a Pesticide Intermediate
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex and potent triazole fungicides. The ketone functional group serves as a handle for further chemical modifications, allowing for the introduction of various substituents to fine-tune the biological activity and spectrum of the final pesticide.
Conversion to Active Fungicides
A common synthetic route involves the reduction of the ketone to a secondary alcohol, followed by the introduction of a bulky substituent. This is exemplified in the synthesis of fungicides like Paclobutrazol and its analogs.
Illustrative Transformation Pathway
Caption: General transformation of the intermediate to an active fungicide.
Mechanism of Action of Resulting Fungicides
The triazole fungicides derived from this compound share a common mechanism of action. As previously mentioned, they are potent inhibitors of the fungal cytochrome P450 enzyme 14α-demethylase (CYP51).[2] This inhibition disrupts the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][3] The lack of ergosterol and the accumulation of toxic sterol precursors lead to increased membrane permeability, malfunction of membrane-bound enzymes, and ultimately, the cessation of fungal growth and proliferation.[8]
Conclusion
This compound is a fundamentally important molecule in the field of agrochemicals. Its straightforward synthesis and versatile chemical nature make it an invaluable precursor for a wide range of potent triazole fungicides. A comprehensive understanding of its properties, synthesis, and downstream applications is crucial for the development of new and improved crop protection agents. The continued exploration of derivatives based on this core structure holds significant promise for addressing the ongoing challenges of fungal resistance and the need for more effective and environmentally benign fungicides.
References
- Synthesis and systemic fungicidal activity of silicon-containing azole derivatives. (n.d.). PubMed.
- Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. (2023). ACS Medicinal Chemistry Letters, 14(10), 1448-1454.
- New azole antifungals. 2. Synthesis and antifungal activity of heterocyclecarboxamide derivatives of 3-amino-2-aryl-1-azolyl-2-butanol. (n.d.). PubMed.
- Synthesis of New Azoles For the Treatment of Resistant Infections Caused By Who Critical Priority Fungi: Therapeutic Challenges and Innovations in The Fight Against Them. (2024). ResearchGate.
- Synthesis of Triazole Fungicides Using 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. (n.d.). Benchchem.
- Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. (n.d.). ACS Publications.
- Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). (n.d.). Cheméo.
- ETHANONE, 1-(2,4-DICHLOROPHENYL)-2-(1H-1,2,4-TRIAZOL-1-YL). (n.d.). Echemi.
- 1-(4-chloro-2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. (n.d.). Simson Pharma.
- Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PubMed Central.
- Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives using Biginelli cycloaddition reaction. (2022). International Journal of Chemical Science.
- (2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol. (n.d.). PubChem.
- 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. (n.d.). National Institutes of Health.
-
1-(4-Chloro-phenyl)-4,4-dimethyl-2-[1][8][9]triazol-1-yl-pentan-3-one. (n.d.). PubChem. Retrieved from
- Ethanone, 1-(4-chlorophenyl)-. (n.d.). NIST WebBook.
- Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. (2017). Polish Journal of Chemical Technology, 19(1), 41-47.
- Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. (2017). Semantic Scholar.
- A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace.
- Study On The Synthesis Of 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone. (2014). Globe Thesis.
- (2S)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone-d4. (n.d.). SmartChem.
- 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. (n.d.). PubChem.
- 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. (n.d.). PubChem.
- 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%. (n.d.). Briti Scientific.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone | C10H8FN3O | CID 10420476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. britiscientific.com [britiscientific.com]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicaljournals.com [chemicaljournals.com]
- 8. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and systemic fungicidal activity of silicon-containing azole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Comprehensive Spectroscopic Analysis of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone
Introduction
1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone is a key chemical intermediate in the synthesis of various pharmaceutically active compounds, particularly in the development of antifungal agents. Its molecular structure combines a halogenated aromatic ring with a triazole moiety, both of which are common pharmacophores. Precise structural confirmation and purity assessment are critical for its use in drug discovery and development pipelines. This application note provides a detailed guide to the comprehensive spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The protocols and data interpretation guidelines presented herein are designed to ensure scientific rigor and reproducibility.
Molecular Structure and Spectroscopic Overview
The structure of this compound features several key functional groups that give rise to characteristic spectroscopic signals:
-
4-Chlorophenyl group: A para-substituted aromatic ring.
-
Ethanone backbone: A carbonyl group (ketone) adjacent to a methylene group.
-
1H-1,2,4-triazol-1-yl group: A five-membered aromatic heterocycle attached via a nitrogen atom.
A multi-spectroscopic approach is essential for unambiguous characterization. NMR provides detailed information about the carbon-hydrogen framework, FT-IR identifies the functional groups present, MS determines the molecular weight and fragmentation pattern, and UV-Vis spectroscopy reveals the electronic transitions within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of the target compound.
Causality Behind Experimental Choices
The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent choice as the compound is expected to be soluble in it, and its residual peak is well-separated from the anticipated signals of the analyte. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm. A standard 5 mm NMR tube is suitable for the analysis.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in ~0.7 mL of CDCl₃.
-
Internal Standard: Add a small drop of TMS to the solution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds, spectral width of 0 to 220 ppm.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal (0.00 ppm for ¹H and ¹³C).
Data Interpretation
¹H NMR (400 MHz, CDCl₃): The expected proton signals are:
-
A singlet for the methylene protons (CH₂) adjacent to the carbonyl and triazole groups.
-
Two doublets for the aromatic protons of the 1,4-disubstituted chlorophenyl ring, exhibiting a characteristic AA'BB' coupling pattern.
-
Two singlets for the protons on the triazole ring.
¹³C NMR (100 MHz, CDCl₃): The expected carbon signals include:
-
A signal for the carbonyl carbon (C=O).
-
Signals for the carbons of the chlorophenyl ring (four distinct signals due to substitution).
-
A signal for the methylene carbon (-CH₂-).
-
Two signals for the carbons of the triazole ring.
Predicted Spectroscopic Data
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic CH | ~8.00 | d | 2H | H-2', H-6' |
| Aromatic CH | ~7.50 | d | 2H | H-3', H-5' |
| Triazole CH | ~8.20 | s | 1H | H-5 |
| Triazole CH | ~8.05 | s | 1H | H-3 |
| Methylene CH₂ | ~5.50 | s | 2H | -CH₂- |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| Carbonyl | ~190-195 | C=O |
| Aromatic C-Cl | ~140-145 | C-4' |
| Aromatic C | ~130-135 | C-1' |
| Aromatic CH | ~129-130 | C-2', C-6' |
| Aromatic CH | ~128-129 | C-3', C-5' |
| Triazole CH | ~150-155 | C-3 |
| Triazole CH | ~145-150 | C-5 |
| Methylene CH₂ | ~55-60 | -CH₂- |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Causality Behind Experimental Choices
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation and is non-destructive. Alternatively, the KBr pellet method can be used for solid samples to obtain a high-quality spectrum.
Experimental Protocol: FT-IR (ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add 16-32 scans for a good signal-to-noise ratio.
-
Data Processing: Perform a baseline correction and peak picking.
Data Interpretation
The FT-IR spectrum will show characteristic absorption bands for the various functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Assignment |
| Aromatic C-H Stretch | 3100-3000 | Medium | Chlorophenyl and Triazole rings |
| Aliphatic C-H Stretch | 3000-2850 | Medium | Methylene group |
| Carbonyl (C=O) Stretch | 1700-1680 | Strong | Ketone |
| Aromatic C=C Stretch | 1600-1475 | Medium-Strong | Chlorophenyl ring |
| Triazole C=N Stretch | 1550-1450 | Medium | Triazole ring |
| C-N Stretch | 1350-1250 | Medium | Triazole ring |
| C-Cl Stretch | 850-550 | Medium | Chlorophenyl group |
| C-H Bending (oop) | 900-675 | Strong | 1,4-disubstituted benzene |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.
Causality Behind Experimental Choices
Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, which is useful for structural elucidation. Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecular ion [M+H]⁺, confirming the molecular weight. A high-resolution mass spectrometer (HRMS) is recommended for determining the exact mass and elemental formula.
Experimental Protocol: MS (EI and ESI)
-
Sample Preparation:
-
EI (via GC-MS): Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
ESI (direct infusion or LC-MS): Prepare a dilute solution (e.g., 0.1 mg/mL) in a mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation.
-
-
Instrumentation:
-
EI: Use a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
ESI: Use a Liquid Chromatograph-Mass Spectrometer (LC-MS) or a direct infusion ESI source.
-
-
Acquisition Parameters (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
-
Acquisition Parameters (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Mass Range: m/z 100-500.
-
Data Interpretation
The molecular formula of the compound is C₁₀H₈ClN₃O, with a monoisotopic mass of 221.0356 Da.
-
Molecular Ion (M⁺˙): In EI-MS, the molecular ion peak should be observed at m/z 221, with an isotopic peak at m/z 223 (approximately one-third the intensity) due to the presence of ³⁷Cl.[1]
-
Protonated Molecule [M+H]⁺: In ESI-MS, the base peak is expected at m/z 222, with an isotopic peak at m/z 224.
Predicted Fragmentation Pattern (EI-MS): The fragmentation of ketones often involves alpha-cleavage adjacent to the carbonyl group.[2] The 1,2,4-triazole ring may undergo cleavage with the loss of HCN or N₂.[3]
-
m/z 139/141: [Cl-C₆H₄-CO]⁺ - Acylium ion formed by cleavage of the C-C bond between the carbonyl and methylene groups. This is often a very stable and abundant fragment.[1]
-
m/z 111/113: [Cl-C₆H₄]⁺ - Loss of CO from the acylium ion.
-
m/z 82: [C₄H₄N₃]⁺ - Fragment corresponding to the triazolylmethyl cation.
-
m/z 69: [C₂H₃N₃]⁺ - Triazole ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons.
Causality Behind Experimental Choices
Ethanol or methanol are suitable solvents as they are transparent in the UV region of interest and can dissolve the compound. A quartz cuvette is necessary for measurements below 340 nm.
Experimental Protocol: UV-Vis
-
Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mg in 100 mL of ethanol). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.2 and 0.8.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the solvent (ethanol) to be used as a blank.
-
Record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it.
-
Scan the spectrum, typically from 400 nm down to 200 nm.
-
Data Interpretation
The molecule contains two primary chromophores: the chlorophenyl ketone system and the triazole ring.
-
π→π* Transition: An intense absorption band is expected at a shorter wavelength (around 250-280 nm), arising from the conjugated system of the chlorophenyl ketone.[4]
-
n→π* Transition: A weaker absorption band is expected at a longer wavelength (around 300-330 nm), corresponding to the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[5]
A spectrophotometric method for a structurally similar compound, 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenyl)ethanone, showed a maximum absorbance at 284 nm in ethanol, which is consistent with the expected π→π* transition.[6]
| Transition | Expected λ_max (nm) | Relative Intensity (ε) |
| π→π | ~260-285 | High |
| n→π | ~300-330 | Low |
Workflow Visualizations
Caption: General workflow for the spectroscopic analysis.
Conclusion
The combination of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provides a robust and comprehensive framework for the structural characterization of this compound. The protocols and expected data presented in this application note serve as a reliable guide for researchers in pharmaceutical and chemical sciences, ensuring accurate identification and quality control of this important synthetic intermediate. Each technique offers complementary information, and together they allow for an unambiguous confirmation of the molecule's identity.
References
- Supporting Information for a scientific article. (n.d.).
-
Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]. (n.d.). Pharmaceutical Journal. Retrieved January 18, 2026, from [Link]
- Supplementary Information for Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. (n.d.). Journal of the Brazilian Chemical Society.
- Supporting Information for A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. (n.d.). Royal Society of Chemistry.
-
Trotsko, N., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025, M2097. Available at: [Link]
-
Ray, R., et al. (2015). Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). ResearchGate. Retrieved January 18, 2026, from [Link]
- Analytical Methods. (n.d.). Japan Ministry of the Environment.
-
1-(4-Chlorophenyl)-ethanone - ¹H NMR. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]
- Previous Examples (¹³C-NMR). (n.d.). University of the Basque Country.
- Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone. (2025). BenchChem.
- Interpretation of mass spectra. (n.d.). University of Florida.
- IR Chart. (n.d.). University of Colorado Boulder.
- Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. (2025). BenchChem.
- NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). (2020). Materials Today: Proceedings.
- IR Tables. (n.d.). University of California, Santa Cruz.
-
FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
¹H NMR and ¹³C NMR chemical shifts for the SCH₂ group. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved January 18, 2026, from [Link]
- Table of Characteristic IR Absorptions. (n.d.). Michigan State University.
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
FTIR Functional Group Database Table. (n.d.). InstaNANO. Retrieved January 18, 2026, from [Link]
-
Ethanone, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-, oxime, (Z)- - ¹³C NMR. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]
-
Ethanone, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-, O-[2-(4-chlorophenoxy)ethyl]oxime, monohydrochloride, (Z)-. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]
-
Kesternich, V., et al. (2010). 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(9), o1978. Available at: [Link]
-
El Dib, G., et al. (2017). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Advances, 7(59), 37349-37358. Available at: [Link]
-
Ashenhurst, J. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
- Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough.
-
1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
Sources
Application Note: Structural Elucidation of 1-(4-Chlorophenyl)-ethanone using ¹H NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the unambiguous structural determination of organic molecules. This application note provides a comprehensive guide to the acquisition and interpretation of the ¹H NMR spectrum of 1-(4-chlorophenyl)-ethanone (also known as 4'-chloroacetophenone), a common intermediate in the synthesis of pharmaceuticals and other fine chemicals. We present a detailed, field-proven protocol for sample preparation and instrument setup, followed by an in-depth analysis of the resulting spectrum. This guide is designed for researchers, scientists, and drug development professionals, offering insights into the causal relationships between molecular structure and spectral features, thereby ensuring robust and reliable analytical outcomes.
Introduction
1-(4-Chlorophenyl)-ethanone is a halogenated aromatic ketone with the chemical formula C₈H₇ClO.[1][2] Its molecular structure, featuring a para-substituted benzene ring, an acetyl group, and a chlorine atom, gives rise to a distinct ¹H NMR spectrum that serves as a unique fingerprint for its identification and purity assessment. Understanding the nuances of this spectrum is critical for quality control in synthetic chemistry and for the characterization of novel compounds derived from this precursor. This document will detail the necessary steps to obtain a high-quality ¹H NMR spectrum and provide a thorough interpretation based on fundamental principles of chemical shifts, spin-spin coupling, and integration.
Experimental Protocol: From Sample to Spectrum
The acquisition of a high-resolution ¹H NMR spectrum is contingent upon meticulous sample preparation and correct instrument parameterization. The following protocol is a self-validating system designed to minimize artifacts and ensure spectral accuracy.
Materials and Equipment
-
1-(4-Chlorophenyl)-ethanone (CAS No: 99-91-2)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes
-
Pasteur pipettes and glass wool
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Protocol Workflow Diagram
Caption: Workflow for ¹H NMR analysis of 1-(4-Chlorophenyl)-ethanone.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 1-(4-chlorophenyl)-ethanone into a clean, dry vial. The use of a sufficient amount of sample is crucial for obtaining a good signal-to-noise ratio.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds.[3] TMS provides a reference signal at 0 ppm for accurate chemical shift calibration.
-
Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.
-
To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Cap the NMR tube securely and label it clearly.
-
-
Instrument Setup and Data Acquisition:
-
Insert the prepared NMR tube into the spectrometer's sample holder.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is essential for stabilizing the magnetic field during acquisition.
-
Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and improves spectral resolution.
-
Set the appropriate acquisition parameters. For a standard ¹H spectrum, typical parameters on a 400 MHz instrument would include:
-
Number of scans (NS): 16
-
Relaxation delay (D1): 2 seconds
-
Acquisition time (AQ): ~4 seconds
-
Spectral width (SW): ~16 ppm
-
-
Initiate the data acquisition.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks have a positive, absorptive Lorentzian line shape.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each signal to determine the relative number of protons giving rise to each peak.
-
¹H NMR Spectrum Analysis of 1-(4-Chlorophenyl)-ethanone
The ¹H NMR spectrum of 1-(4-chlorophenyl)-ethanone is characterized by three distinct signals, corresponding to the three sets of chemically non-equivalent protons in the molecule.
Molecular Structure and Proton Environments
Caption: Structure of 1-(4-Chlorophenyl)-ethanone.
The molecule possesses a plane of symmetry bisecting the C1-C4 axis of the benzene ring and the acetyl group. This symmetry results in:
-
Hₐ: Three equivalent protons of the methyl group.
-
Hₑ: Two equivalent aromatic protons ortho to the acetyl group.
-
Hբ: Two equivalent aromatic protons ortho to the chlorine atom.
Predicted ¹H NMR Data
| Signal | Protons | Integration | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | Hₐ (CH₃) | 3H | ~2.58 | Singlet (s) | - |
| 2 | Hբ (Ar-H) | 2H | ~7.43 | Doublet (d) | ~8.5 |
| 3 | Hₑ (Ar-H) | 2H | ~7.88 | Doublet (d) | ~8.5 |
Detailed Spectral Interpretation
-
Methyl Protons (Hₐ, ~2.58 ppm): The three protons of the acetyl methyl group (CH₃) are chemically equivalent and do not have any adjacent protons to couple with. Consequently, they appear as a sharp singlet in the spectrum. Its downfield shift from a typical alkane methyl group (~0.9 ppm) is due to the deshielding effect of the adjacent electron-withdrawing carbonyl group.
-
Aromatic Protons (Hբ, ~7.43 ppm and Hₑ, ~7.88 ppm): The four protons on the benzene ring are divided into two sets of chemically equivalent protons due to the para-substitution pattern.
-
The protons ortho to the chlorine atom (Hբ) and meta to the acetyl group appear as a doublet at approximately 7.43 ppm.[4]
-
The protons ortho to the electron-withdrawing acetyl group (Hₑ) and meta to the chlorine atom are more deshielded and thus resonate further downfield as a doublet around 7.88 ppm.[4] The strong deshielding effect is attributed to the anisotropic effect of the carbonyl group and its ability to withdraw electron density from the aromatic ring.[5]
-
Both sets of aromatic protons appear as doublets due to coupling with their respective ortho-protons. This is a classic AA'BB' spin system that often appears as two distinct doublets in para-substituted benzene rings. The ortho coupling constant (³J) is typically in the range of 7-9 Hz.
-
Conclusion
The ¹H NMR spectrum of 1-(4-chlorophenyl)-ethanone provides a clear and definitive confirmation of its structure. By following the detailed protocol for sample preparation and data acquisition, a high-quality spectrum can be reliably obtained. The interpretation of the chemical shifts, integration, and coupling patterns allows for the unambiguous assignment of each proton in the molecule, underscoring the power of NMR spectroscopy as an indispensable tool in chemical research and drug development. The principles outlined in this application note can be extended to the structural elucidation of a wide variety of substituted aromatic compounds.
References
- Vertex AI Search. (n.d.). NMR Sample Preparation.
- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
-
Chemistry LibreTexts. (2023, February 11). 5.10: Interpreting Proton NMR Spectra. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). P-Chloroacetophenone. Retrieved January 18, 2026, from [Link]
-
NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. Retrieved January 18, 2026, from [Link]
Sources
antifungal activity screening of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone
Application Note & Protocol
Screening the In Vitro Antifungal Activity of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Novel Antifungal Discovery
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[1][2] Many existing antifungal agents are limited by toxicity, drug-drug interactions, and a narrow spectrum of activity. The triazole class of antifungals has been a cornerstone of therapy, primarily by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] The compound this compound is a synthetic triazole derivative. While specific data on this molecule is not widely published, its structural features suggest it may act as an inhibitor of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol pathway, making it a promising candidate for antifungal screening.[3][6][7]
This document provides a comprehensive, field-proven protocol for evaluating the in vitro antifungal activity of this and similar novel compounds. The methodology is grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both reliable and reproducible.[8][9][10][11] By adhering to these gold-standard procedures, researchers can confidently assess the compound's potency and spectrum of activity against a panel of clinically relevant fungal pathogens.
Scientific Principles & Mechanism of Action
The Triazole Antifungal Target: Ergosterol Biosynthesis
The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3][5] This enzyme is critical for the conversion of lanosterol to ergosterol.
-
Causality: By binding to the heme iron center of the enzyme, triazoles prevent the demethylation of lanosterol.[3] This disruption leads to two key downstream effects:
-
Ergosterol Depletion: The fungal cell membrane cannot be properly synthesized without ergosterol, leading to impaired fluidity and integrity.
-
Toxic Sterol Accumulation: The buildup of methylated sterol precursors, such as lanosterol, integrates into the membrane, disrupting its structure and the function of membrane-bound enzymes.[5][12]
-
This dual-action cascade ultimately results in the inhibition of fungal growth (fungistatic effect) and, in some cases, fungal cell death (fungicidal effect).[3]
Diagram: Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of this compound.
Core Protocol: Broth Microdilution Susceptibility Testing
The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[2][13] The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the fungus after a specified incubation period. This protocol is adapted from the CLSI M27 (for yeasts) and M38 (for filamentous fungi) guidelines.[8][9][14]
Materials & Reagents
-
Test Compound: this compound (powder form).
-
Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade).
-
Fungal Strains:
-
Candida albicans (e.g., ATCC 90028)
-
Cryptococcus neoformans (e.g., ATCC 90112)
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
Clinically relevant isolates.
-
-
Quality Control (QC) Strains: Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258.
-
Culture Media:
-
Equipment & Consumables:
-
Sterile, 96-well, U-bottom microtiter plates.
-
Spectrophotometer or McFarland densitometer.
-
Calibrated multichannel pipettes.
-
Sterile pipette tips, tubes, and reservoirs.
-
Incubator set to 35°C.
-
Biological safety cabinet.
-
Experimental Workflow Diagram
Caption: High-level workflow for the broth microdilution assay.
Step-by-Step Methodology
PART A: Preparation of Stock Solutions and Drug Plates
-
Compound Stock Preparation: Accurately weigh the test compound and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Expertise Note: Using DMSO is necessary for many hydrophobic compounds. The final concentration in the assay must not exceed 1% (v/v) to avoid solvent toxicity to the fungi.
-
Intermediate Dilutions: Perform serial dilutions of the stock solution in RPMI-1640 medium to create working solutions that are twice the final desired test concentrations (e.g., from 32 µg/mL down to 0.06 µg/mL).
-
Plate Preparation: Using a multichannel pipette, add 100 µL of each 2x working solution to the wells of a 96-well plate (e.g., column 1 = 32 µg/mL, column 2 = 16 µg/mL, etc.).
-
Controls:
-
Growth Control (GC): Add 100 µL of sterile RPMI-1640 to column 11.
-
Sterility Control (SC): Add 200 µL of sterile RPMI-1640 to column 12.
-
Positive Control: Prepare a plate with a known antifungal (e.g., Fluconazole or Voriconazole) following the same dilution scheme.
-
PART B: Inoculum Preparation
-
Fungal Culture: Subculture the fungal isolates onto SDA or PDA plates and incubate at 35°C for 24 hours (for yeasts) or 48-72 hours (for molds) to ensure purity and viability.
-
Suspension Preparation:
-
Yeasts: Touch 4-5 distinct colonies with a sterile loop and suspend them in 5 mL of sterile saline (0.85%).
-
Molds: Gently flood the plate with sterile saline and scrape the conidia with a sterile loop. Transfer the suspension to a sterile tube and allow heavy particles to settle for 5 minutes.
-
-
Standardization: Adjust the turbidity of the fungal suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Working Inoculum: Dilute the standardized suspension 1:1000 in RPMI-1640 medium. This creates the final working inoculum of approximately 0.5-2.5 x 10^3 CFU/mL.[18] Trustworthiness Note: Accurate inoculum density is the most critical variable for reproducibility. Both under- and over-inoculation can lead to falsely low or high MICs, respectively.
PART C: Inoculation and Incubation
-
Inoculation: Within 30 minutes of preparation, add 100 µL of the working fungal inoculum to wells in columns 1 through 11 of the drug-containing microtiter plates. Do not add inoculum to the sterility control wells (column 12).
-
Final Concentrations: This step equalizes the volumes (200 µL total) and dilutes the drug concentrations to their final 1x values. The final DMSO concentration will be ≤0.5%.
-
Incubation: Seal the plates (e.g., with adhesive film) to prevent evaporation and incubate at 35°C.
-
Candida spp.: 24 hours.
-
Cryptococcus neoformans: 72 hours.
-
Aspergillus fumigatus: 48 hours.
-
PART D: Reading and Interpreting Results
-
Validation: Before reading the test plate, check the control wells. The sterility control should show no growth. The growth control should show distinct turbidity or a visible cell pellet. The QC strains should yield MICs within the established CLSI ranges.[19][20][21]
-
MIC Determination: Using a reading mirror or by shaking the plate to resuspend the cells, visually compare the growth in each well to the growth control.
-
MIC Endpoint: The MIC is the lowest drug concentration that shows a significant reduction in growth (typically ≥50% inhibition) compared to the drug-free growth control. For azoles, this often means looking for the first well that is optically clear or only has a faint haze.
-
Data Presentation & Interpretation
Results should be summarized in a clear, tabular format. The MIC50 and MIC90 (the concentrations required to inhibit 50% and 90% of the tested isolates, respectively) are valuable metrics for assessing the overall activity against a panel of strains.
Table 1: Hypothetical In Vitro Activity of this compound
| Fungal Species (Strain) | Test Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans (ATCC 90028) | 2 | 0.5 |
| Candida glabrata (Clinical Isolate 1) | 16 | 32 |
| Candida parapsilosis (ATCC 22019) | 1 | 1 |
| Cryptococcus neoformans (ATCC 90112) | 4 | 8 |
| Aspergillus fumigatus (ATCC 204305) | 8 | N/A* |
| Candida krusei (ATCC 6258) | 4 | >64 |
*Fluconazole has no clinically relevant activity against Aspergillus spp.
Interpretation:
-
Potency: Lower MIC values indicate higher antifungal potency. In this hypothetical dataset, the test compound shows moderate activity against C. albicans and C. parapsilosis.
-
Spectrum of Activity: The compound demonstrates activity against a range of yeasts, including the intrinsically fluconazole-resistant C. krusei. Its activity against Aspergillus fumigatus warrants further investigation.
-
Comparative Analysis: The compound is less potent than fluconazole against the susceptible C. albicans strain but shows superior activity against C. glabrata and C. neoformans, suggesting a potentially different or more robust interaction with the target enzyme in these species.
Conclusion & Future Directions
This application note provides a robust, standardized framework for the initial in vitro screening of this compound. The broth microdilution protocol, when executed with precision, yields reliable and comparable MIC data that is essential for the early-stage assessment of a novel antifungal candidate. Promising results from this primary screen should be followed by more advanced studies, including:
-
Time-kill assays to determine if the compound is fungistatic or fungicidal.
-
Screening against a broader panel of clinical isolates and resistant strains.
-
In vivo efficacy studies in appropriate animal models of infection.
-
Toxicology and safety pharmacology assessments.
By systematically applying these validated methodologies, researchers can efficiently identify and advance new triazole derivatives with the potential to address the urgent need for new antifungal therapies.
References
-
Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. Available at: [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available at: [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. NIH. Available at: [Link]
-
Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. Available at: [Link]
-
M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. Available at: [Link]
-
Triazole antifungals | Research Starters. EBSCO. Available at: [Link]
-
RPMI Agar for antifungal susceptibility testing. EWC Diagnostics. Available at: [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. ResearchGate. Available at: [Link]
-
Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. PubMed. Available at: [Link]
-
A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. NIH. Available at: [Link]
-
CLSI Antifungical Susceptibility Test Updated | PDF | Microbiology. Scribd. Available at: [Link]
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH. Available at: [Link]
-
CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. Available at: [Link]
-
M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi. CLSI. Available at: [Link]
-
M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. Available at: [Link]
-
M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. Available at: [Link]
-
Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. NIH. Available at: [Link]
-
Candida & Malassezia using RPMI 1640 Test Medium. Doctor Fungus. Available at: [Link]
-
M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. Available at: [Link]
-
Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Scholars @ UT Health San Antonio. Available at: [Link]
-
Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). NIH. Available at: [Link]
-
Synthesis and antifungal activity of novel triazole derivatives. PubMed. Available at: [Link]
-
Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. ASM Journals. Available at: [Link]
-
New Antifungal Document Editions | News. CLSI. Available at: [Link]
-
Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. PubMed. Available at: [Link]
-
Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. Available at: [Link]
-
Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. ASM Journals. Available at: [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. Available at: [Link]
-
Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives. Europe PMC. Available at: [Link]
-
(PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. Available at: [Link]
Sources
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 11. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 15. RPMI Agar for antifungal susceptibility testing - EWC Diagnostics [ewcdiagnostics.com]
- 16. Candida & Malassezia using RPMI 1640 Test Medium - Doctor Fungus [drfungus.org]
- 17. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. njccwei.com [njccwei.com]
- 20. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 21. New Antifungal Document Editions | News | CLSI [clsi.org]
Application Note & Protocol: High-Sensitivity Quantification of 1,2,4-Triazole in Pharmaceutical Samples using HILIC-LC-MS/MS
Abstract
This document provides a comprehensive guide for the sensitive and robust quantification of 1,2,4-triazole, a compound of significant interest in the pharmaceutical industry due to its potential as a genotoxic impurity and its role as a key structural moiety in many active pharmaceutical ingredients (APIs).[1][2] The analytical challenges posed by the high polarity and low molecular weight of 1,2,4-triazole are addressed by employing a highly selective Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry (LC-MS/MS).[3] This application note details the complete workflow, from sample preparation to method validation, adhering to the principles outlined in the ICH Q2(R1) guideline, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.[4][5]
Introduction and Analytical Rationale
1,2,4-Triazole is a five-membered heterocyclic compound that serves as a fundamental building block for a major class of antifungal drugs and is also a known metabolite of various pesticides.[1][6] Its presence in pharmaceutical substances, often as a process-related impurity or degradant, is a critical quality attribute that must be monitored at trace levels. Regulatory bodies are increasingly focused on controlling potentially genotoxic impurities (PGIs) in drug products, making sensitive and specific analytical methods essential.
The Analytical Challenge: The primary difficulty in analyzing 1,2,4-triazole lies in its high polarity.[3] Conventional reversed-phase liquid chromatography (RP-LC), a workhorse in pharmaceutical analysis, struggles to retain highly polar compounds, leading to poor peak shape and elution near the solvent front, where matrix interference is most pronounced.[7][8]
The HILIC Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative for separating polar compounds.[9] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar aqueous solvent.[10] This creates an aqueous-rich layer on the surface of the stationary phase, into which polar analytes like 1,2,4-triazole can partition, resulting in excellent retention and separation.[10] Coupling HILIC with tandem mass spectrometry (MS/MS) provides unparalleled sensitivity and selectivity, allowing for confident quantification at the parts-per-billion (ppb) or µg/kg level.[6][11]
Featured Method: HILIC-LC-MS/MS for 1,2,4-Triazole Quantification
This section provides a detailed, step-by-step protocol for the analysis of 1,2,4-triazole.
Principle
A sample containing the drug substance is dissolved in an appropriate solvent, diluted, and injected into a HILIC-LC-MS/MS system. The 1,2,4-triazole is separated from the API and other impurities on a polar HILIC column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high specificity by monitoring a specific precursor-to-product ion transition.
Materials and Reagents
-
1,2,4-Triazole reference standard (≥99% purity)
-
Acetonitrile (LC-MS grade)
-
Water, ultrapure (18.2 MΩ·cm)
-
Formic acid (LC-MS grade, ~99%)
-
Ammonium formate (LC-MS grade)
-
Methanol (LC-MS grade) for stock solutions
-
Drug substance/placebo matrix for spike/recovery experiments
Instrumentation
-
Liquid Chromatograph: High-performance LC system capable of delivering accurate gradients at analytical flow rates (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).[8]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 3500, Waters Xevo TQ-S).[12]
-
Analytical Column: A HILIC column with a polar stationary phase, such as an amide-bonded phase (e.g., TSKgel Amide-80, Waters ACQUITY UPLC BEH Amide), is recommended.[10] A typical dimension is 2.1 x 100 mm, 1.7 µm particle size.
Standard and Sample Preparation Workflow
Caption: Overall workflow for 1,2,4-triazole analysis.
-
Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of 1,2,4-triazole reference standard and dissolve in 10.0 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with a mixture of 95% acetonitrile and 5% water to prepare calibration standards ranging from approximately 0.5 ng/mL to 100 ng/mL.
-
Sample Preparation: Accurately weigh a suitable amount of the drug substance (e.g., 50 mg) and dissolve it in the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water) to a final concentration of 10 mg/mL. Vortex and sonicate to ensure complete dissolution.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentration levels by spiking a known amount of 1,2,4-triazole into a solution of the drug substance.
HILIC-LC-MS/MS Method Parameters
The following tables provide typical starting parameters that should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Amide-bonded HILIC, 2.1x100mm, 1.7µm | Provides excellent retention for polar analytes. |
| Mobile Phase A | Water with 10 mM Ammonium Formate + 0.1% Formic Acid | The buffer provides ionic strength to improve peak shape. |
| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate + 0.1% Formic Acid | High organic content is necessary for HILIC retention. |
| Gradient | 95% B to 60% B over 5 min, then re-equilibrate | A gradient ensures elution of a range of polar compounds. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential matrix effects. |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | 1,2,4-Triazole readily forms a protonated molecule [M+H]⁺. |
| [M+H]⁺ Precursor Ion | m/z 70.1 | Corresponds to the protonated molecular weight of 1,2,4-triazole. |
| Product Ion (Quant) | m/z 43.1 | A stable and abundant fragment ion for quantification. |
| Product Ion (Qual) | m/z 42.1 | A secondary fragment for confirmation. |
| Dwell Time | 100 ms | Sufficient time for robust signal acquisition. |
| Source Temp. | 550 °C | Facilitates efficient desolvation of the mobile phase. |
| IonSpray Voltage | 5500 V | Optimized for efficient ion generation. |
Caption: HILIC mechanism retains polar 1,2,4-triazole.
Method Validation Protocol
To ensure the method is suitable for its intended purpose, a full validation should be performed according to ICH Q2(R1) guidelines.[5][13][14] The objective is to demonstrate that the analytical procedure is reliable, accurate, and precise for the quantification of 1,2,4-triazole in the specified matrix.[5]
Specificity
-
Protocol: Analyze blank samples (diluent) and placebo (matrix without API or 1,2,4-triazole). Analyze the API sample spiked with 1,2,4-triazole and known impurities.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of 1,2,4-triazole in the blank and placebo chromatograms. The method must be able to resolve 1,2,4-triazole from other potential impurities.
Linearity and Range
-
Protocol: Prepare a calibration curve with at least five concentration levels (e.g., from LOQ to 150% of the target concentration).[5] Perform a linear regression analysis of the peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be minimal. The specified range is established by confirming acceptable linearity, accuracy, and precision.[5]
Accuracy (as Recovery)
-
Protocol: Spike the drug substance matrix with 1,2,4-triazole at three concentration levels (e.g., low, medium, high) in triplicate. Calculate the percentage recovery of the analyte.
-
Acceptance Criteria: The mean recovery should be within 80-120% for each level.
Precision
-
Repeatability (Intra-assay): Analyze six replicate preparations of a spiked sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 15% for repeatability and ≤ 20% for intermediate precision.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Protocol: Determine the LOQ and LOD based on the signal-to-noise ratio (S/N). The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
-
Acceptance Criteria: Typically, S/N ≥ 10 for LOQ and S/N ≥ 3 for LOD. Precision (%RSD) at the LOQ should be ≤ 20%.
Table 3: Example Method Validation Summary
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | 0.9992 | ≥ 0.99 |
| Range | 0.5 - 100 ng/mL | --- |
| Accuracy (Recovery) | 95.7% - 103.4% | 80 - 120% |
| Repeatability (%RSD) | 3.7% | ≤ 15% |
| Intermediate Precision (%RSD) | 6.9% | ≤ 20% |
| LOD | 0.15 ng/mL (S/N > 3) | S/N ≥ 3 |
| LOQ | 0.5 ng/mL (S/N > 10) | S/N ≥ 10, %RSD ≤ 20% |
(Note: Data is illustrative, based on typical performance described in literature.)[15]
Alternative Method: GC-MS
For certain applications, particularly for volatile matrices or as an orthogonal confirmation technique, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[16]
-
Principle: The sample is dissolved in a volatile solvent. Derivatization may be required to improve the volatility and thermal stability of 1,2,4-triazole. The sample is injected into the GC, where the analyte is separated in a capillary column and subsequently detected by MS.
-
Advantages: High sensitivity and excellent chromatographic resolution.
-
Disadvantages: May require a derivatization step, which adds complexity and potential for error. Not suitable for non-volatile drug substance matrices without extensive sample cleanup.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape | Inappropriate sample solvent; Column contamination; Buffer pH incorrect. | Dissolve sample in initial mobile phase; Flush column; Verify mobile phase preparation. |
| Low Sensitivity | Poor ionization; MS source is dirty; Incorrect MRM transition. | Optimize ESI source parameters (voltage, temp); Clean the MS source; Confirm precursor/product ions via infusion. |
| Poor Retention | Insufficient organic content in mobile phase; Column aging. | Ensure mobile phase B is >80% organic solvent; Replace the HILIC column. |
| High Backpressure | Particulate matter from sample; Buffer precipitation. | Use a 0.2 µm syringe filter for samples; Ensure buffer is soluble in the mobile phase; Reverse flush column. |
Conclusion
The HILIC-LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the quantification of 1,2,4-triazole in pharmaceutical samples. The methodology leverages the superior retention of HILIC for polar compounds and the high selectivity of tandem mass spectrometry to meet the stringent requirements of impurity analysis in the drug development industry. Proper method validation in accordance with ICH guidelines is paramount to ensure the generation of reliable and defensible data.
References
- Mefentrifluconazole Degradate 1,2,4-triazole 49762553. (n.d.). U.S. Environmental Protection Agency.
- Fast and sensitive method for the determination of trace 1,2,4-triazole and 4-amino-1,2,4-triazole by hydrophilic interaction liquid chromatography (HILIC) in antifungal drug substance. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
- Analytical Optimization Of 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms by Gc-Ms and Spectrofluorimetric Method. (2024). International Journal of Pharmaceutical Sciences and Research.
- Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (n.d.). Waters Corporation.
- ICH Q2 Validation of Analytical Procedures. (2024). YouTube.
- A Comprehensive review on 1, 2, 4 Triazole. (2021). International Journal of Scientific Research in Science and Technology.
-
Blondel, A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A. Retrieved from [Link]
- Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. (n.d.). EURL-Pesticides.
-
LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma. (2025). Biomedical Chromatography. Retrieved from [Link]
-
McCalley, D. V. (2010). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Journal of Chromatography B. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). Molecules. Retrieved from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). Retrieved from [Link]
-
Girton, M., et al. (2024). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Methods in Molecular Biology. Retrieved from [Link]
- Robust Summaries & Test Plan: 1H-1,2,4-triazole. (n.d.). U.S. Environmental Protection Agency.
-
Roemling, R., & Itoh, S. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience. Retrieved from [Link]
-
Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (n.d.). Molecules. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved from [Link]
-
Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. (n.d.). Fused-Core.com. Retrieved from [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). Retrieved from [Link]
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). Agilent Technologies. Retrieved from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved from [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. m.youtube.com [m.youtube.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. agilent.com [agilent.com]
- 9. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. epa.gov [epa.gov]
- 12. LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. starodub.nl [starodub.nl]
- 15. tandfonline.com [tandfonline.com]
- 16. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for the Synthesis of Fluconazole Analogues Using 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone
Introduction: The Rationale for Developing Novel Fluconazole Analogues
Fluconazole, a bis-triazole antifungal agent, has been a cornerstone in the treatment of systemic fungal infections for decades. Its efficacy lies in the targeted inhibition of fungal cytochrome P450-dependent enzyme 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] The disruption of ergosterol production compromises the integrity of the cell membrane, leading to fungal cell death.[1] However, the extensive clinical use of fluconazole has inevitably led to the emergence of resistant fungal strains, presenting a significant challenge in treating invasive mycoses, particularly in immunocompromised patients.[1]
This reality necessitates the exploration and development of new fluconazole analogues. By modifying the core structure, researchers aim to design compounds with enhanced potency, a broader spectrum of activity, improved pharmacokinetic profiles, and the ability to overcome existing resistance mechanisms.[1] Structural modifications often focus on three key regions: the central hydroxyl group, the 1,2,4-triazole rings, and the substituted aromatic ring.[1]
This guide provides a detailed synthetic pathway for a fluconazole analogue, starting from the key intermediate, 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone . The substitution of the difluorophenyl group of fluconazole with a chlorophenyl moiety represents a strategic modification to probe the structure-activity relationship (SAR) and potentially develop a more potent antifungal agent.
Synthetic Strategy Overview
The synthesis of the target fluconazole analogue is a multi-step process that begins with the preparation of the key α-triazolyl ketone intermediate. This intermediate is then converted to an epoxide, which subsequently undergoes a nucleophilic ring-opening reaction with a second equivalent of 1,2,4-triazole to yield the final product. This well-established route offers a robust and adaptable method for generating a library of fluconazole analogues.
Figure 1: Overall synthetic workflow for the fluconazole analogue.
Part 1: Synthesis of this compound (Intermediate A)
This initial step involves the N-alkylation of 1H-1,2,4-triazole with an α-haloketone. The regioselectivity of this reaction is a critical consideration. 1,2,4-Triazole can be alkylated at the N1 or N4 position. However, under basic conditions with alkyl halides, the N1-substituted isomer is predominantly formed, which is the desired regioisomer for this synthesis.[2]
Causality Behind Experimental Choices:
-
Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is typically employed. It acts as a proton scavenger, deprotonating the 1H-1,2,4-triazole to form the more nucleophilic triazolide anion, which then displaces the chloride from the α-haloketone. Using a strong base like sodium hydride (NaH) is also effective but requires stricter anhydrous conditions.[3]
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is an excellent choice as it readily dissolves both the triazole and the base, facilitating the reaction.[3] Acetonitrile is another suitable solvent.[4]
-
Starting Material: The synthesis begins with the commercially available 2-chloro-1-(4-chlorophenyl)ethanone.
Protocol 1: Synthesis of Intermediate A
Materials:
-
2-Chloro-1-(4-chlorophenyl)ethanone
-
1H-1,2,4-Triazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized water
Procedure:
-
To a stirred solution of 1H-1,2,4-triazole (1.1 equivalents) in DMF, add anhydrous potassium carbonate (1.2 equivalents).
-
Add a solution of 2-chloro-1-(4-chlorophenyl)ethanone (1.0 equivalent) in DMF dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Self-Validation/Characterization:
-
Expected Yield: 80-90%
-
Appearance: White to off-white solid.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure. The expected ¹H NMR spectrum would show signals for the aromatic protons of the chlorophenyl ring, a singlet for the methylene protons adjacent to the triazole ring, and distinct singlets for the two protons of the triazole ring.
Part 2: Synthesis of 1-{[2-(4-Chlorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole (Intermediate B)
This step utilizes the Johnson-Corey-Chaykovsky reaction to convert the ketone functionality of Intermediate A into an epoxide ring.[5] This reaction is a powerful method for methylene transfer to carbonyls and proceeds via the addition of a sulfur ylide.[5]
Causality Behind Experimental Choices:
-
Ylide Precursor: Trimethylsulfoxonium iodide is the reagent of choice for generating the required dimethyloxosulfonium methylide.[6]
-
Base: A strong base like sodium hydroxide (NaOH) or potassium tert-butoxide is necessary to deprotonate the trimethylsulfoxonium salt to form the reactive ylide.[7]
-
Solvent System: A biphasic system, often toluene and water, or a polar aprotic solvent like DMSO can be used. The phase transfer nature of the reaction in a biphasic system is often efficient.[6]
Figure 2: Simplified mechanism of the Corey-Chaykovsky epoxidation.
Protocol 2: Epoxidation of Intermediate A
Materials:
-
This compound (Intermediate A)
-
Trimethylsulfoxonium iodide
-
Sodium Hydroxide (NaOH)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Prepare a solution of sodium hydroxide (1.2 equivalents) in water.
-
In a separate flask, suspend trimethylsulfoxonium iodide (1.2 equivalents) and Intermediate A (1.0 equivalent) in toluene.
-
Add the aqueous NaOH solution to the toluene suspension and stir the biphasic mixture vigorously at room temperature for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude epoxide (Intermediate B). This intermediate is often used in the next step without further purification.
Self-Validation/Characterization:
-
Expected Yield: Typically high, often >90% (crude).
-
Appearance: A viscous oil or a low-melting solid.
-
Characterization: The formation of the epoxide can be confirmed by the disappearance of the carbonyl stretch in the IR spectrum and the appearance of characteristic signals for the oxirane ring protons in the ¹H NMR spectrum.
Part 3: Synthesis of 2-(4-Chlorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Final Analogue)
The final step is the nucleophilic ring-opening of the epoxide (Intermediate B) with a second molecule of 1,2,4-triazole. This reaction proceeds via an Sₙ2 mechanism.
Causality Behind Experimental Choices:
-
Mechanism and Regioselectivity: Under basic or neutral conditions, the triazolide anion will attack the less sterically hindered carbon of the epoxide ring.[7][8] In this case, the attack occurs at the terminal methylene carbon, leading to the desired 1,3-bis(triazolyl)propan-2-ol structure. The high ring strain of the epoxide (approximately 13 kcal/mol) provides the driving force for the reaction, even though an alkoxide is typically a poor leaving group.[7][8]
-
Base and Solvent: Similar to the first step, a base like potassium carbonate is used to generate the triazolide nucleophile, and a polar aprotic solvent like DMF is ideal for this reaction.[6]
Protocol 3: Epoxide Ring-Opening
Materials:
-
1-{[2-(4-Chlorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole (Intermediate B)
-
1H-1,2,4-Triazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine
Procedure:
-
To a mixture of Intermediate B (1.0 equivalent) and 1H-1,2,4-triazole (1.2 equivalents) in DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC.[6]
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization (e.g., from ethyl acetate/hexane) to yield the pure fluconazole analogue.[9]
Self-Validation/Characterization:
-
Expected Yield: 60-80%
-
Appearance: White crystalline solid.
-
Characterization:
-
¹H NMR: Expect to see signals for the chlorophenyl protons, distinct singlets for the protons of the two non-equivalent triazole rings, and an AB quartet for the two diastereotopic methylene protons. A key signal will be a singlet for the tertiary alcohol proton, which is exchangeable with D₂O.[9][10]
-
¹³C NMR: Signals corresponding to all unique carbons should be present, including the quaternary carbon bearing the hydroxyl group and the chlorophenyl group.[9][10]
-
IR: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretch of the alcohol is a key diagnostic feature.[9][10]
-
MS: Mass spectrometry should confirm the molecular weight of the final product.[10]
-
Quantitative Data Summary
| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield |
| 1 | N-Alkylation | 2-Chloro-1-(4-chlorophenyl)ethanone | 1H-1,2,4-Triazole, K₂CO₃, DMF | This compound | 80-90% |
| 2 | Epoxidation | Intermediate A | Trimethylsulfoxonium iodide, NaOH, Toluene/H₂O | 1-{[2-(4-Chlorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole | >90% (crude) |
| 3 | Ring-Opening | Intermediate B | 1H-1,2,4-Triazole, K₂CO₃, DMF | 2-(4-Chlorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | 60-80% |
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-Chloro-1-(4-chlorophenyl)ethanone: This is a lachrymator and is toxic. Avoid inhalation of dust and vapors. Handle with care to prevent skin and eye contact.
-
Trimethylsulfoxonium iodide: Can cause skin and eye irritation. Handle in a fume hood and avoid creating dust.[11]
-
Sodium Hydroxide and Potassium Carbonate: These bases are corrosive. Avoid contact with skin and eyes.
-
Solvents (DMF, Toluene, Ethyl Acetate): These are flammable and/or toxic. Use in a well-ventilated area away from ignition sources.
References
- Kumar, V., & Kaur, K. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237.
- Cyr, T. D., Dawson, B. A., Neville, G. A., & Shurvell, H. F. (1996). Spectral characterization of fluconazole. Journal of Pharmaceutical and Biomedical Analysis, 14(3), 247-255.
- Tzaras, E., & Tsoleridis, C. A. (2022). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 27(19), 6296.
-
Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]
- Hamid, M., & Snelgrove, D. (2018). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. Chemistry – A European Journal, 24(60), 16053-16063.
-
LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Retrieved from [Link]
- Luo, J., He, K., Xu, J., Fan, Z., & Zha, Z. (2011). 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o893.
-
Wikipedia contributors. (2023, November 18). Johnson–Corey–Chaykovsky reaction. Wikipedia. Retrieved from [Link]
- Palkar, M. B., Patil, V. S., & Chaskar, A. C. (2017). Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole. International Journal of Pharmaceutical Sciences and Research, 8(2), 656-663.
- Bulger, P. G., Cottrell, I. F., Cowden, C. J., Davies, A. J., & Dolling, U. H. (2002). An investigation into the alkylation of 1,2,4-triazole. Tetrahedron Letters, 43(15), 2843-2846.
-
Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]
- Ji, H., Niu, Y., Liu, D., Wang, W., & Dai, C. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47.
- Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2016). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 21(11), 1459.
- European Patent Office. (2018).
- Liu, D., Sun, J., & Wang, Y. (2007). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 1), o163–o164.
- Glamo Gligorov, B., & Stojanovska-Ivanova, A. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1202, 127271.
- K-Ak K, Kılıç, A., Durgun, M., & Hökelek, T. (2016). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 21(10), 1362.
- Kujawski, R., Juskiewicz, J., Kujawski, J., Rusiński, J., Opas, L., Rozalski, M., & Bernard, M. K. (2022). Structural and spectroscopic properties of voriconazole and fluconazole – Experimental and theoretical studies. Journal of Molecular Structure, 1250, 131776.
-
ResearchGate. (n.d.). IR and 1H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
- Gucwa, K., & Wójciak, P. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2855.
- Singh, P., Verma, A., & Kumar, A. (2007). 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives: synthesis, antifungal evaluation and QSAR studies by Hansch analysis. ARKIVOC, 2007(15), 172-184.
-
ISRES Publishing. (2022). Synthesis of 1,2,4 Triazole Compounds. Retrieved from [Link]
- Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., & Bahrinajafi, R. (2018). Improved synthesis of fluconazole by using nano-SSA as a green catalyst.
Sources
- 1. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Spectral characterization of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone, a key intermediate in the development of various pharmaceutical agents, notably antifungal compounds. Our goal is to provide practical, evidence-based solutions to common experimental challenges, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Q1: Why is my reaction yield consistently low?
A low yield is often traceable to several critical factors, primarily incomplete reaction, degradation of starting materials, or competing side reactions.
-
Causality & Explanation: The core of this synthesis is a nucleophilic substitution (SN2) reaction between the triazolide anion and an α-haloketone. The efficiency of this step is highly dependent on the concentration of the nucleophile (the deprotonated triazole) and the stability of the electrophile (the α-haloketone).
-
Base Inefficiency: The 1H-1,2,4-triazole must be deprotonated to form the reactive triazolide anion. If the base is too weak or used in insufficient quantity, the concentration of the nucleophile will be low, leading to a slow or incomplete reaction. Strong bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) establish an equilibrium.[1]
-
Reaction Temperature: While heating can increase the reaction rate, excessive temperatures (>80-100°C, depending on the solvent) can promote the degradation of the α-haloketone or lead to undesirable side reactions, such as the Favorskii rearrangement.[2]
-
Poor Solubility: If the generated triazole salt is not sufficiently soluble in the chosen solvent, the reaction will be slow as it is limited to the solid-liquid interface. This is often an issue when using inorganic bases like K₂CO₃ in less polar solvents like acetone.
-
-
Actionable Solutions:
-
Optimize the Base System: If using K₂CO₃, ensure it is finely powdered and anhydrous. Consider switching to a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF for complete deprotonation.[1]
-
Incorporate a Phase-Transfer Catalyst (PTC): When using an inorganic base (e.g., K₂CO₃) in a solvent like acetonitrile or acetone, adding a PTC such as tetrabutylammonium bromide (TBAB) can be highly effective. The PTC facilitates the transfer of the triazolide anion from the solid phase into the organic phase, dramatically increasing the reaction rate and yield.[3]
-
Control Temperature and Time: Monitor the reaction by TLC or LC-MS. Aim for the lowest temperature at which the reaction proceeds to completion in a reasonable timeframe (e.g., 60-65°C). Extending the reaction time at a moderate temperature is often preferable to using high heat for a shorter period.[3]
-
Q2: My final product is impure. What are the likely side products and how can I minimize them?
Impurity profiles typically point towards issues with regioselectivity or competing reaction pathways involving the α-haloketone.
-
Causality & Explanation:
-
N4-Alkylation Isomer: 1H-1,2,4-triazole has two nucleophilic nitrogen atoms (N1 and N4). Alkylation can occur at either position, leading to the desired N1-isomer and the undesired N4-isomer. The ratio of these isomers is influenced by the reaction conditions.[4] Generally, the N1-substituted product is thermodynamically more stable, but the N4-isomer can form under certain kinetic conditions.
-
Hydrolysis of α-Haloketone: The starting material, 2-chloro-1-(4-chlorophenyl)ethanone, is susceptible to hydrolysis, especially in the presence of moisture and base, to form 1-(4-chlorophenyl)-2-hydroxyethanone. This side reaction consumes the electrophile and complicates purification.
-
Dimerization/Polymerization: α-Haloketones can self-condense under strongly basic conditions.
-
-
Actionable Solutions:
-
Improve Regioselectivity: To favor the desired N1-isomer, forming the triazole salt before adding the α-haloketone is often beneficial. For instance, pre-stirring the 1,2,4-triazole with NaH in DMF for 30 minutes before the dropwise addition of the haloketone can improve selectivity.[1] The choice of counter-ion and solvent also plays a role; alkali metal salts often favor N1 alkylation.[4]
-
Ensure Anhydrous Conditions: Use anhydrous solvents and dry all glassware thoroughly. If using a powdered base like K₂CO₃, ensure it is freshly dried. This minimizes the hydrolysis of the α-haloketone.
-
Control Reagent Addition: Add the α-haloketone solution slowly (dropwise) to the solution of the triazole and base. This maintains a low instantaneous concentration of the electrophile, reducing the likelihood of self-condensation.
-
Q3: The work-up and purification are proving difficult. Are there any best practices?
Work-up and purification challenges often arise from emulsion formation, product solubility issues, or the presence of closely related impurities.
-
Causality & Explanation: The product contains a basic triazole ring and a ketone, giving it moderate polarity. The use of polar aprotic solvents like DMF can complicate extraction as DMF is miscible with water. The presence of the N4-isomer makes purification by simple recrystallization difficult due to similar solubility profiles.
-
Actionable Solutions:
-
Solvent Removal: If using a high-boiling solvent like DMF, it's best to remove most of it under reduced pressure post-reaction.
-
Aqueous Work-up: After solvent removal, the residue can be partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. A common procedure involves pouring the reaction mixture into ice-water to precipitate the crude product.[1] Washing the organic layer with brine can help break emulsions and remove residual water.
-
Recrystallization: Recrystallization from ethanol or an ethanol/water mixture is a common and effective method for purifying the final product to obtain a white or off-white solid.[1]
-
Column Chromatography: If recrystallization fails to remove the N4-isomer or other impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is the most reliable method for obtaining a highly pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this N-alkylation reaction?
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
-
Deprotonation: A base removes the acidic proton from the N1 position of the 1H-1,2,4-triazole ring, forming the nucleophilic triazolide anion.
-
Nucleophilic Attack: The triazolide anion attacks the electrophilic α-carbon (the carbon bonded to the chlorine atom) of 2-chloro-1-(4-chlorophenyl)ethanone.
-
Displacement: The attack occurs from the backside of the C-Cl bond, leading to the displacement of the chloride leaving group and the formation of the new C-N bond, yielding the final product.
Q2: How do I choose the optimal base?
The choice of base is critical and depends on the solvent and desired reaction conditions.
| Base Type | Examples | Solvent | Advantages | Disadvantages |
| Strong, Non-nucleophilic | Sodium Hydride (NaH) | Anhydrous DMF, THF | Drives reaction to completion by full deprotonation.[1] | Requires strictly anhydrous conditions; flammable hydrogen gas evolved. |
| Inorganic Carbonate | K₂CO₃, Na₂CO₃ | Acetone, Acetonitrile | Inexpensive, safer to handle, easy to remove by filtration.[5][6] | Reaction can be slow due to base insolubility; may require a PTC. |
| Organic Amine | Triethylamine (TEA), DBU | Dichloromethane, THF | Soluble in organic solvents, creating a homogeneous reaction. | Can be difficult to remove; may lead to complex side reactions. |
Q3: What is the role of a phase-transfer catalyst (PTC) and when should I use one?
A PTC, such as tetrabutylammonium bromide (TBAB), is used in heterogeneous reaction mixtures, typically when an inorganic salt base (like K₂CO₃) is used in an organic solvent (like acetonitrile). The large, lipophilic cation of the PTC pairs with the triazolide anion, shuttling it from the solid phase into the organic phase where it can react with the α-haloketone. This overcomes the solubility barrier and significantly accelerates the reaction.[3] You should use a PTC when you observe a slow or stalled reaction under these heterogeneous conditions.
Q4: Which solvent is most suitable for this reaction?
Polar aprotic solvents are generally preferred as they can dissolve the triazole salt intermediate while not interfering with the nucleophile.
-
Dimethylformamide (DMF): Excellent solvating power for ionic intermediates, often leading to faster reactions. However, its high boiling point can make it difficult to remove.[1]
-
Acetonitrile (ACN): Good choice with a convenient boiling point for reflux and easy removal. It is less polar than DMF, so a PTC may be beneficial when used with inorganic bases.
-
Acetone: A common, inexpensive solvent. Its lower boiling point means reactions are run at a lower temperature, which can be gentler but slower. Solubility of the triazole salt can be limited.[6]
Optimized Experimental Protocol
This protocol is adapted from established methods and incorporates best practices for yield and purity.[3]
Materials:
-
2-chloro-1-(4-chlorophenyl)ethanone (1.0 eq)
-
1H-1,2,4-triazole (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-1,2,4-triazole (1.2 eq), K₂CO₃ (2.0 eq), and TBAB (0.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 10 mL per gram of the α-haloketone).
-
Reagent Addition: In a separate flask, dissolve 2-chloro-1-(4-chlorophenyl)ethanone (1.0 eq) in a minimum amount of anhydrous acetonitrile. Add this solution dropwise to the stirring triazole suspension over 15-20 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent) until the starting α-haloketone spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Add cold water to the crude residue and stir vigorously for 30 minutes to precipitate the solid.
-
-
Purification:
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum.
-
For high purity, recrystallize the product from hot ethanol.
-
Data & Visualizations
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Range/Condition | Rationale |
| Reactant Ratio | 1.1 - 1.5 eq of 1,2,4-triazole | Ensures complete consumption of the limiting α-haloketone. |
| Base | K₂CO₃ with PTC or NaH | K₂CO₃/PTC is safer and effective; NaH offers complete deprotonation.[1][3] |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents stabilize the triazolide anion. |
| Temperature | 60 - 85 °C | Balances reaction rate against potential for side reactions. |
| Catalyst | TBAB (0.05 - 0.1 eq) if using K₂CO₃ | Overcomes solubility issues in heterogeneous systems.[3] |
Diagram 1: General Experimental Workflow
Caption: A typical workflow for the PTC-catalyzed synthesis.
Diagram 2: N1 vs. N4 Alkylation Pathways
Caption: Competing pathways for the alkylation of the triazolide anion.
References
-
Yuan, L., Jian, F., & Zhang, S. (2007). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3170. [Link]
-
Al-Ghorbani, M., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]
-
Ji, H., et al. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47. [Link]
-
Al-Soud, Y. A., et al. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. [Link]
-
Kaddar, H., et al. (2018). An Investigation into the Alkylation of 1,2,4-Triazole. Journal of Heterocyclic Chemistry, 55(10), 2338-2344. [Link]
- Chinese Patent CN105153054A. (2015). Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.
-
Shaikh, J. I., et al. (2022). Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives using Biginelli cycloaddition reaction. International Journal of Chemical Science, 20(1), 1-8. [Link]
Sources
- 1. 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemicaljournals.com [chemicaljournals.com]
- 6. CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone
Introduction
This technical guide addresses common challenges, specifically byproduct formation, encountered during the synthesis of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone. This key intermediate is typically synthesized via the N-alkylation of 1,2,4-triazole with an α-haloketone, such as 2-bromo-1-(4-chlorophenyl)ethanone. While the reaction appears straightforward, issues related to regioselectivity, over-alkylation, and starting material impurities can lead to complex product mixtures, complicating purification and reducing yields. This document provides practical, experience-based solutions and preventative measures to help researchers achieve higher purity and better outcomes.
Troubleshooting Guide
This section is designed in a problem/cause/solution format to address specific experimental issues.
Problem 1: Final product shows two distinct product spots on TLC, even after work-up. One is the major desired product, but a persistent, less polar spot remains.
Probable Cause: This issue is almost certainly due to a lack of complete regioselectivity during the N-alkylation step. 1,2,4-Triazole has two chemically distinct nucleophilic nitrogen atoms available for alkylation: N1 and N4. Alkylation of 1,2,4-triazole with alkyl halides often yields a mixture of the 1-substituted (desired, more polar) and 4-substituted (less polar) isomers.[1][2] The ratio of these isomers can be influenced by reaction conditions such as the base, solvent, and temperature.[3]
-
N1-substituted isomer (Desired Product): this compound
-
N4-substituted isomer (Byproduct): 1-(4-Chlorophenyl)-2-(4H-1,2,4-triazol-4-yl)-ethanone
Proposed Solution & Prevention:
-
Optimize Reaction Conditions for N1-Selectivity:
-
Base Selection: The choice of base is critical. While common bases like potassium carbonate (K₂CO₃) are often used, they can lead to mixtures.[4] Using a non-nucleophilic, sterically hindered base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent like THF has been reported to significantly favor the formation of the N1-alkylated isomer, with regioselectivity ratios around 90:10.[1][2] Sodium ethoxide in ethanol is also known to favor N1 alkylation.[3]
-
Solvent Choice: Aprotic polar solvents like DMF or acetonitrile are common. The polarity and coordinating ability of the solvent can influence the reactivity of the triazole anion. It is recommended to perform small-scale trials to determine the optimal solvent for your specific conditions.
-
-
Purification Strategy:
-
If a mixture is already formed, separation is necessary. The two isomers have different polarities and can typically be separated by silica gel column chromatography. Use a gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate 8:2) and gradually increasing the polarity.
-
Recrystallization can also be effective if the isomeric ratio is highly skewed. Solvents like ethanol or isopropanol are good starting points for solubility tests.[5]
-
Problem 2: Low yield of the desired product with significant amounts of unreacted 2-bromo-1-(4-chlorophenyl)ethanone starting material.
Probable Cause: This issue points to an incomplete reaction. Several factors could be at play:
-
Insufficient Base: The base is required to deprotonate the 1,2,4-triazole, forming the nucleophilic triazolide anion. An insufficient amount will result in a low concentration of the active nucleophile.
-
Poor Quality of Starting Materials: The α-bromoketone starting material can degrade over time, especially if exposed to moisture, leading to reduced reactivity. Impurities in the 1,2,4-triazole can also inhibit the reaction.
-
Low Reaction Temperature or Insufficient Time: The reaction may be kinetically slow under the chosen conditions.
Proposed Solution & Prevention:
-
Verify Reagent Stoichiometry and Quality:
-
Use at least 1.1 to 1.2 equivalents of 1,2,4-triazole and the base relative to the α-bromoketone to ensure the limiting reagent is consumed.
-
Confirm the purity of the 2-bromo-1-(4-chlorophenyl)ethanone via melting point or NMR before starting. If necessary, recrystallize it from a suitable solvent.[6]
-
Ensure the 1,2,4-triazole and the solvent are dry, especially when using strong bases like sodium hydride (NaH).[5]
-
-
Optimize Reaction Conditions:
-
Temperature: Gently heating the reaction mixture (e.g., to 50-65°C) can significantly increase the reaction rate.[7] Monitor the reaction by TLC to avoid the formation of degradation byproducts at higher temperatures.
-
Reaction Time: Allow the reaction to proceed for a sufficient duration. Monitor by TLC every 1-2 hours until the limiting starting material spot is no longer visible.
-
Problem 3: The crude product contains a high molecular weight, highly polar impurity that does not move from the baseline on TLC.
Probable Cause: This impurity is likely a di-alkylation or quaternary salt byproduct. This occurs when a second molecule of 2-bromo-1-(4-chlorophenyl)ethanone reacts with the already formed product. The resulting triazolium salt is highly polar. This is more prevalent if an excess of the alkylating agent is used.[2]
Proposed Solution & Prevention:
-
Control Stoichiometry: The most critical factor is to use the α-bromoketone as the limiting reagent. A slight excess (1.1 equivalents) of 1,2,4-triazole is recommended.
-
Controlled Addition: Add the 2-bromo-1-(4-chlorophenyl)ethanone solution dropwise to the mixture of 1,2,4-triazole and base. This maintains a low instantaneous concentration of the alkylating agent, minimizing the chance of double alkylation.
-
Purification: These highly polar salts are typically soluble in water. During the aqueous work-up, ensure thorough washing of the organic layer with water or brine to remove these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should be aware of in this synthesis?
A1: The main potential byproducts are summarized in the table below. The most common issue is the formation of the N4-substituted regioisomer.
| Byproduct Name | Structure | Formation Mechanism | Mitigation Strategy |
| N4-Alkylated Isomer | 1-(4-Chlorophenyl)-2-(4H-1,2,4-triazol-4-yl)-ethanone | Lack of regioselectivity during N-alkylation of the triazole ring. | Use of sterically hindered bases (e.g., DBU) or specific solvent/base systems (NaOEt/EtOH) to favor N1 attack.[1][3] |
| Di-Alkylated Product | 1,4-bis(2-(4-chlorophenyl)-2-oxoethyl)-4H-1,2,4-triazol-1-ium bromide | Over-alkylation of the desired product by a second molecule of the α-bromoketone. | Use the α-bromoketone as the limiting reagent; add it slowly to the reaction mixture. |
| Unreacted Starting Material | 2-Bromo-1-(4-chlorophenyl)ethanone | Incomplete reaction due to insufficient time, temperature, or base. | Increase reaction time/temperature; use a slight excess of triazole and base; ensure reagent purity.[8] |
| Hydrolysis Product | 1-(4-Chlorophenyl)-2-hydroxyethanone | Hydrolysis of the α-bromoketone, often during aqueous work-up if conditions are too basic or prolonged. | Perform aqueous work-up under neutral or slightly acidic conditions and without unnecessary delay. |
Q2: How can I reliably distinguish between the N1 and N4 isomers?
A2: A combination of chromatographic and spectroscopic methods is definitive.
-
TLC: The N1 isomer is generally more polar than the N4 isomer, resulting in a lower Rf value on silica gel.
-
1H NMR Spectroscopy: The chemical shifts of the triazole ring protons are diagnostic.
-
In the N1-isomer , you will see two distinct singlets for the C3-H and C5-H protons of the triazole ring (typically around δ 8.0 and 8.2 ppm).
-
In the N4-isomer , due to symmetry, the C3-H and C5-H protons are equivalent and will appear as a single, sharp singlet (often further downfield, e.g., δ 8.5-8.7 ppm).
-
-
13C NMR Spectroscopy: Similarly, the N1-isomer will show two distinct signals for the triazole carbons, while the N4-isomer will show only one due to symmetry.
Q3: My 2-bromo-1-(4-chlorophenyl)ethanone starting material is showing some color (yellow/brown). Can I still use it?
A3: A yellow or brown tint often indicates the presence of impurities, possibly from degradation or residual bromine from its synthesis.[9] While it might still work, using impure starting material can lead to lower yields and the formation of colored byproducts that are difficult to remove. It is highly recommended to purify it by recrystallization from a solvent like ethanol or hexane before use to ensure the best results.
Diagrams and Workflows
Reaction Pathway and Byproduct Formation
The following diagram illustrates the desired reaction alongside the formation pathways of the major N4-isomer and di-alkylation byproducts.
Caption: A decision tree for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Optimized Synthesis for N1-Regioselectivity
This protocol is adapted to favor the formation of the desired N1-isomer.
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 1,2,4-triazole (1.2 eq.) and dry tetrahydrofuran (THF).
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq.) dropwise. Stir the mixture at 0 °C for 20 minutes.
-
Alkylation: Dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq.) in a minimal amount of dry THF. Add this solution dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., Hexane:Ethyl Acetate 7:3).
-
Work-up: Once the reaction is complete, quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
Protocol 2: Purification by Recrystallization
This method is effective when the crude product is >90% pure.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol (or isopropanol) while stirring until the solid is fully dissolved.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
References
-
(PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Available at: [Link]
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Available at: [Link]
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Available at: [Link]
-
Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Available at: [Link]
-
An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF. Available at: [Link]
-
Synthesis of 1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl-1-penten-3ol. Available at: [Link]
-
Alkylations of N(4)-(4-pyridyl)-3,5-di(2-pyridyl)-1,2,4-triazole: first observation of room-temperature rearrangement of an N(4)-substituted triazole to the N(1) analogue. Available at: [Link]
-
Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone - PrepChem.com. Available at: [Link]
-
(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... - ResearchGate. Available at: [Link]
-
Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo - The Royal Society of Chemistry. Available at: [Link]
-
Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles - Organic Chemistry Portal. Available at: [Link]
-
1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate - NIH. Available at: [Link]
-
Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole - YouTube. Available at: [Link]
-
Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Available at: [Link]
-
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Available at: [Link]
-
A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone - Technical Disclosure Commons. Available at: [Link]
-
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available at: [Link]
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - MDPI. Available at: [Link]
-
A Comprehensive review on 1, 2,4 Triazole. Available at: [Link]
-
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Triazole Synthesis via the Pellizzari Reaction
Welcome to the technical support center for the Pellizzari reaction. This guide is designed for researchers, medicinal chemists, and drug development professionals aiming to enhance the yield and purity of 1,2,4-triazoles. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous therapeutic agents due to its broad biological activities.[1] The Pellizzari reaction, first reported in 1911, offers a direct route for synthesizing these valuable heterocycles by condensing an amide with an acylhydrazide.[2][3]
However, the classical approach is often plagued by challenges such as harsh reaction conditions, low yields, and the formation of side products.[4][5] This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome these common hurdles.
Core Concepts: Understanding the "Why"
Before troubleshooting, it's crucial to understand the reaction's progression. The generally accepted mechanism provides the foundation for diagnosing and resolving experimental issues.
The Pellizzari Reaction Mechanism
The reaction initiates with a nucleophilic attack by the terminal nitrogen of the acylhydrazide onto the electrophilic carbonyl carbon of the amide. This is followed by a series of intramolecular cyclization and dehydration steps, ultimately forming the highly stable 1,2,4-triazole aromatic ring.[1][4]
Caption: General mechanism of the Pellizzari reaction.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the Pellizzari reaction. The solutions are based on fundamental chemical principles and validated optimization strategies.
Category 1: Low or No Product Yield
Q: My reaction shows very low conversion or fails to proceed entirely. What are the primary causes and how can I fix this?
A: This is a frequent issue, often attributable to several key factors. A systematic approach is best for diagnosis.
-
Insufficient Thermal Energy: The classical Pellizzari reaction is a thermal condensation requiring high temperatures, often between 220-250°C, to drive the dehydration steps.[1] If the temperature is too low, the reaction will be sluggish or stall.
-
Solution: Gradually increase the reaction temperature in 10-20°C increments, monitoring the progress by Thin Layer Chromatography (TLC). If using a high-boiling solvent like nitrobenzene or diphenyl ether, ensure your heating apparatus can consistently maintain the target temperature.[5]
-
-
Purity of Starting Materials: Amides and acylhydrazides can be hygroscopic or may contain impurities from their synthesis. Water, in particular, can interfere with the dehydration equilibrium.
-
Solution: Ensure both the amide and acylhydrazide are pure and rigorously dried before use. Recrystallize starting materials if their purity is questionable. Store them in a desiccator.
-
-
Inefficient Water Removal: The reaction generates two molecules of water. According to Le Châtelier's principle, the presence of this water can inhibit the forward reaction.
-
Solution: If conducting the reaction in a solvent, use a Dean-Stark apparatus to physically remove water as it forms. For neat (solvent-free) reactions, performing the reaction under a vacuum or a steady stream of inert gas (like nitrogen or argon) can help drive off volatiles.[1]
-
-
Short Reaction Time: These reactions are often slow, requiring several hours to reach completion.[5]
-
Solution: Extend the reaction time, taking aliquots periodically to monitor product formation by TLC or LC-MS until no further consumption of starting material is observed.[5]
-
Caption: Troubleshooting workflow for low reaction yield.
Q: The classical conditions are too harsh for my substrate. Are there milder, more efficient alternatives?
A: Yes. The limitations of traditional heating have led to the development of modern techniques, with microwave-assisted synthesis being the most prominent.
Microwave Irradiation: This has become a preferred method for improving Pellizzari reactions.[4] Microwave energy provides rapid and uniform heating of the reaction mixture, drastically reducing reaction times from hours to minutes and often leading to significantly higher yields.[6][7] This rapid heating minimizes the opportunity for thermal decomposition of sensitive substrates.[5]
| Condition | Typical Temperature | Typical Time | Common Outcome |
| Conventional Heating | 220-250°C | 2-4 hours | Low to moderate yields, potential for side products.[1] |
| Microwave Irradiation | 150-180°C | 10-30 minutes | Moderate to excellent yields, cleaner reaction profiles.[6][8] |
Category 2: Side Product Formation
Q: I'm performing an unsymmetrical reaction (R ≠ R') and getting a mixture of three different triazoles. Why is this happening and can it be prevented?
A: This is a classic challenge of the unsymmetrical Pellizzari reaction.[5] When the acyl groups on the amide (R) and the acylhydrazide (R') are different, an "interchange of acyl groups" can occur at high temperatures.[2][9][10] This transamination leads to the formation of two new symmetrical starting materials in situ, resulting in a mixture of three products:
-
3-R-5-R'-1,2,4-triazole (Desired Product)
-
3,5-di-R-1,2,4-triazole (Symmetrical Side Product)
-
3,5-di-R'-1,2,4-triazole (Symmetrical Side Product)
Solutions:
-
Optimize Temperature: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. This minimizes the energy available for the acyl interchange side reaction.[5]
-
Use Microwave Synthesis: The significantly shorter reaction times under microwave irradiation can often outpace the rate of acyl interchange, leading to a cleaner formation of the desired unsymmetrical product.[5]
-
Redesign the Synthesis: If possible, the most robust solution is to design your synthesis to utilize a symmetrical Pellizzari reaction (where R = R'), which completely avoids this issue.[5]
Q: My mass spectrometry data shows a byproduct with the same mass as my desired triazole, but it's not the right isomer. What could it be?
A: A common side reaction, particularly under harsh, anhydrous conditions, is the formation of a 1,3,4-oxadiazole. This arises from an alternative cyclization pathway of the diacylhydrazine intermediate.[11]
Solutions:
-
Control Temperature: Lowering the reaction temperature often favors the kinetically preferred pathway to the 1,2,4-triazole over the thermodynamically controlled formation of the oxadiazole.[11]
-
Ensure Anhydrous Conditions: While seemingly counterintuitive for a condensation reaction, strictly anhydrous conditions can sometimes favor the oxadiazole pathway. Ensuring starting materials are dry but not subjecting the reaction to overly aggressive dehydrating agents is a fine balance to strike.[11]
Experimental Protocols
Protocol 1: Classical Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol provides a general guideline for a symmetrical reaction using conventional heating.
Materials:
-
Benzamide (1.0 eq)
-
Benzoylhydrazide (1.0 eq)
-
High-boiling solvent (e.g., diphenyl ether) or perform neat
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.[5]
-
If using a solvent, add it to the flask. Otherwise, proceed with the neat mixture.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[1]
-
Maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC.[5]
-
After the reaction is complete (as indicated by the consumption of starting materials), allow the mixture to cool to room temperature. The product will often solidify.[1]
-
Triturate the solid product with a suitable solvent like ethanol to remove impurities.[5]
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to yield pure 3,5-diphenyl-1,2,4-triazole.[1]
-
Characterize the final product using appropriate analytical techniques (NMR, IR, Mass Spectrometry).
Protocol 2: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles
This protocol provides a general guideline for a more rapid and often higher-yielding microwave-assisted synthesis.[1]
Materials:
-
Substituted Amide (1.0 eq)
-
Substituted Acylhydrazide (1.0 eq)
-
Microwave reactor vial (10 or 20 mL)
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add the amide and acylhydrazide.
-
Seal the vial securely with a septum cap.
-
Place the vial inside the microwave synthesizer cavity.
-
Irradiate the reaction mixture at a set temperature (e.g., 150-180°C) for a specified time (e.g., 15-30 minutes). Use of a high-boiling, microwave-safe solvent like n-butanol is optional but can aid in uniform heating.[1]
-
After the irradiation cycle is complete, allow the vial to cool to room temperature (typically via automated air-jet cooling).[8]
-
The precipitated product can often be collected by filtration.[1]
-
Wash the collected solid with a cold solvent (e.g., ethanol) and dry under vacuum.
-
Further purification can be achieved by recrystallization if necessary.
References
- Wikipedia. Pellizzari reaction. [URL: https://en.wikipedia.org/wiki/Pellizzari_reaction]
- Benchchem. Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols. [URL: https://www.benchchem.com/product/b6354]
- Benchchem. Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis. [URL: https://www.benchchem.com/product/b6354]
- Grokipedia. Pellizzari reaction. [URL: https://grokipedia.org/Pellizzari_reaction]
- SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. [URL: https://typeset.io/papers/a-review-on-methods-of-synthesis-of-1-2-4-triazole-2l3h6g0q]
- Journal of Sustainable Materials Processing and Management. Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. [URL: https://jsmpm.com/index.php/jsmpm/article/view/100]
- International Research Journal of Pharmacy. A brief study of various synthetic methods of triazoles derivatives and their biological potential. [URL: https://www.irjponline.com/admin/php/uploads/2112_pdf.pdf]
- Benchchem. side reactions in the synthesis of 1,2,4-triazoles and how to prevent them. [URL: https://www.benchchem.com/product/b6354]
- LookChem. Pellizzari Reaction - Chempedia. [URL: https://www.lookchem.com/chempedia/basic-chemical/chemical-reaction/pellizzari-reaction-12154.html]
- MDPI. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [URL: https://www.mdpi.com/2673-401X/5/1/24]
- Chempedia. Pellizzari Reaction. [URL: https://www.chempedia.net/reaction/pellizzari_reaction/]
- South African Journal of Chemistry. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. [URL: https://journals.co.za/doi/abs/10.10520/EJC151694]
- Royal Society of Chemistry. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra06886f]
- PubMed Central. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8974514/]
- MDPI. Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles. [URL: https://www.mdpi.com/2227-9717/12/10/1886]
- Journal of the Chemical Society. Triazoles. Part I. Unsymmetrical Einhorn–Brunner and related Pellizzari reactions. [URL: https://pubs.rsc.org/en/content/articlelanding/1952/jr/jr9520003418]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. scispace.com [scispace.com]
- 4. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 9. Pellizzari Reaction - Chempedia - LookChem [lookchem.com]
- 10. Pellizzari Reaction [drugfuture.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone in Solution
Welcome to the technical support center for 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we provide not only troubleshooting steps but also the underlying scientific reasoning to empower you in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experimental solutions?
A1: The stability of this compound in solution is primarily influenced by three factors: pH, light exposure, and temperature. The molecule possesses several reactive functional groups, including an α-substituted ketone and a triazole ring, which can be susceptible to degradation under certain conditions.
-
pH: The ethanone moiety can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. The triazole ring also has basic nitrogens that can be protonated, potentially altering the molecule's electronic properties and stability.
-
Light: Compounds containing aromatic rings and heteroaromatic systems, such as the chlorophenyl and triazole groups, can absorb UV light. This absorption can lead to photochemical degradation.[1][2] The energy from the absorbed light can promote electrons to higher energy states, making the molecule more reactive and prone to decomposition.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical reactions, including degradation pathways like hydrolysis and oxidation. Long-term storage at room temperature or above may lead to a significant loss of the parent compound over time.
Q2: I am seeing a gradual decrease in the concentration of my stock solution over time. What could be the cause?
A2: A gradual decrease in concentration of your stock solution, assuming no evaporation, is likely due to chemical degradation. The most probable culprits are hydrolysis or photodegradation, especially if the solution is stored in a clear container and exposed to ambient light. The α-keto-triazole structure may be susceptible to nucleophilic attack by water (hydrolysis).
To minimize this, we recommend the following best practices for preparing and storing stock solutions:
-
Use appropriate solvents: Prepare stock solutions in aprotic, anhydrous solvents such as DMSO or acetonitrile. Minimize the amount of water in your working solutions if possible.
-
Protect from light: Store stock solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.[1]
-
Control the temperature: Store stock solutions at -20°C or -80°C for long-term stability. For working solutions, prepare them fresh and use them promptly.
Q3: Are there any known degradation products of this compound that I should be aware of?
A3: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, we can infer potential degradation pathways based on its chemical structure and studies on similar compounds.
-
Hydrolysis Products: Under aqueous conditions, the ketone functional group could be a site for hydrolysis, potentially leading to the cleavage of the bond between the carbonyl carbon and the methylene group attached to the triazole. This would result in the formation of 4-chlorobenzoic acid and 1-(methyl)-1H-1,2,4-triazole.
-
Photodegradation Products: Photodegradation of triazole-containing compounds can be complex.[1][3][4] It may involve reactions on the triazole ring, such as ring-opening or the formation of photoisomers. The chlorophenyl ring could also undergo dechlorination under UV irradiation.
Identifying these degradation products typically requires analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the components of a stressed sample.
Troubleshooting Guide
Problem 1: Inconsistent results in my cell-based assays.
Scenario: You are using a solution of this compound in your cell-based assays and observe variable results between experiments performed on different days, even when using the same stock solution.
-
Assess Stock Solution Integrity:
-
Question: Is your stock solution degrading upon storage or freeze-thaw cycles?
-
Action: Analyze your stock solution using High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the peak area of the parent compound from a freshly prepared solution to that of your stored stock. A significant decrease in the peak area of the parent compound or the appearance of new peaks suggests degradation.
-
-
Evaluate Working Solution Stability:
-
Question: Is the compound stable in your final assay medium at 37°C?
-
Action: Prepare your final working solution in the cell culture medium. Incubate it under your standard assay conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC to determine the concentration of the parent compound.
-
This protocol provides a general framework for assessing the stability of this compound. Method optimization may be required.
| Parameter | Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~254 nm (or optimal wavelength) |
A suggested starting point for the mobile phase is a 60:40 (v/v) mixture of acetonitrile and water. The detection wavelength should be optimized by obtaining a UV spectrum of the compound.[5]
Caption: Troubleshooting workflow for inconsistent assay results.
Problem 2: Appearance of an unknown peak in my chromatogram during reaction monitoring.
Scenario: You are using this compound as a starting material in a synthesis and notice the appearance of a new, more polar peak in your HPLC or LC-MS analysis over time, which is not your desired product.
-
Hypothesize the Degradation Pathway:
-
Question: Could the reaction conditions be causing degradation?
-
Insight: The presence of a more polar peak suggests the introduction of a polar functional group, such as a hydroxyl group from hydrolysis. The α-chloroketone precursors used in the synthesis of similar compounds are known to be reactive towards nucleophiles.[6] While the triazole is a better leaving group than a halide in some contexts, the principle of electrophilicity at the carbonyl-adjacent carbon remains.
-
-
Control Experiment:
-
Action: Run a control reaction containing only this compound and the solvent under the same reaction conditions (temperature, stirring, atmosphere).
-
Analysis: Monitor this control reaction by HPLC over the same time course as your actual experiment. If the unknown peak appears in the control, it is a degradation product.
-
-
Characterize the Impurity:
-
Action: If the unknown peak is significant, attempt to isolate it or characterize it in the mixture using LC-MS. The mass-to-charge ratio (m/z) can provide the molecular weight of the impurity, helping to elucidate its structure. For example, a mass corresponding to 4-chlorobenzoic acid would strongly suggest hydrolysis.
-
Caption: Logical steps to identify an unknown chromatographic peak.
References
-
Photodegradation of the Triazole Fungicide Hexaconazole. (2014). ResearchGate. [Link]
-
Photocatalytic Degradation of a Triazole Pesticide, Cyproconazole, in Water. (2006). ResearchGate. [Link]
-
Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. (2012). ResearchGate. [Link]
-
Photochemical decomposition of 1H-1,2,3-triazole derivatives. (1968). Journal of the American Chemical Society. [Link]
-
Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone). (2022). ResearchGate. [Link]
-
Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]. (2022). ResearchGate. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2003). Molecules. [Link]
Sources
Technical Support Center: Scaling Up 1,2,4-Triazole Synthesis
Welcome to the technical support center for 1,2,4-triazole synthesis scale-up. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to larger-scale production. The 1,2,4-triazole core is a vital scaffold in medicinal chemistry, found in numerous antifungal, antiviral, and anticancer agents.[1] However, scaling up its synthesis presents unique challenges that are often not apparent at the gram scale.[2][3]
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter. My goal is to provide not just solutions, but also the underlying chemical and engineering principles to empower you to make informed decisions in your process development.
Part 1: Troubleshooting Guide - Common Scale-Up Challenges
This section is organized by the type of problem frequently observed during the scale-up of 1,2,4-triazole syntheses, such as those based on the Pellizzari or Einhorn-Brunner reactions.[1][4]
Section 1.1: Reaction Performance & Yield Issues
Question: My reaction yield dropped from 90% at the 1-gram scale to less than 50% at the 100-gram scale. What are the most likely causes?
This is one of the most common and frustrating challenges in process chemistry.[3] The drop in yield is typically not due to a single factor, but a combination of issues related to heat and mass transfer that become significant at a larger scale.
-
Causality - The "Why":
-
Inefficient Heat Transfer: Small flasks have a large surface-area-to-volume ratio, allowing for rapid and uniform heating and cooling. As the reactor size increases, this ratio decreases dramatically. This can lead to localized "hot spots" where the temperature is much higher than the sensor reading, causing decomposition of starting materials or the desired product.[5][6] Many 1,2,4-triazole syntheses, like the Pellizzari reaction, require high temperatures (often 220-250°C), making thermal control critical.[7][8]
-
Poor Mixing: In a small flask, a magnetic stir bar provides adequate agitation. In a large reactor, inefficient mixing can lead to stratified layers of reagents, causing localized high concentrations. This can promote side reactions, such as the formation of 1,3,4-oxadiazoles from competing cyclization pathways of hydrazides, or the creation of isomeric mixtures.[9][10]
-
Reagent Addition Rate: The rate of adding a reagent, especially in a highly exothermic or fast reaction, becomes critical on a larger scale. Adding a reagent too quickly can cause a rapid temperature spike that is difficult for the cooling system to handle, leading to byproduct formation.
-
-
Troubleshooting & Mitigation Strategy:
-
Characterize Thermal Profile: Use a temperature probe to map the heat distribution within your reactor. If significant gradients are found, improved agitation or a reactor with better heat transfer capabilities (e.g., a jacketed reactor with thermal fluid) is necessary.
-
Optimize Agitation: Switch from magnetic stirring to overhead mechanical stirring. The choice of impeller (e.g., anchor, pitched-blade turbine) can dramatically affect mixing efficiency. The goal is to ensure homogeneity throughout the reaction volume.
-
Controlled Addition: Implement a controlled addition protocol for key reagents using a syringe pump or an addition funnel. Monitor the internal temperature closely during the addition and adjust the rate to maintain the desired temperature range.
-
Consider Solvent and Concentration: A reaction that works well neat (without solvent) on a small scale may require a high-boiling solvent (e.g., diphenyl ether, sulfolane) on a larger scale to help moderate temperature and improve mixing.
-
The formation of a 1,3,4-oxadiazole is a classic competing pathway in many 1,2,4-triazole syntheses that involve acylhydrazides.[9] This side reaction is highly sensitive to reaction conditions.
-
Causality - The "Why":
-
The desired 1,2,4-triazole formation and the competing 1,3,4-oxadiazole formation are two different cyclization pathways originating from a common intermediate. The oxadiazole pathway is often favored under harsher conditions, particularly with excess heat or in the presence of dehydrating agents. On scale-up, localized overheating provides the perfect environment for this side reaction to become dominant.[9]
-
-
Troubleshooting & Mitigation Strategy:
-
Strict Temperature Control: This is the most critical factor. Lower the reaction temperature to the minimum required for the desired transformation to proceed at an acceptable rate.[9]
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water can interfere with the reaction, and the high temperatures can make the system more sensitive to contaminants.[9]
-
Microwave-Assisted Synthesis: For certain reactions, microwave irradiation can be a powerful tool to reduce reaction times and improve yields by providing rapid, uniform heating, which can minimize the thermal degradation and side reactions seen with conventional heating.[4][11][12]
-
Section 1.2: Work-up and Purification Challenges
Question: My product is precipitating as an intractable oil during work-up, making isolation impossible. It was a clean solid on the small scale. What should I do?
"Oiling out" is a common purification problem when scaling up, often indicating the presence of impurities that depress the product's melting point or interfere with crystallization.[13]
-
Causality - The "Why":
-
Higher Impurity Load: Even a small percentage of a side product becomes a significant quantity on a larger scale. These impurities can act as crystallization inhibitors.
-
Slower Cooling: A large volume of solvent cools much more slowly than a small one. Slow cooling can sometimes favor the formation of oils over crystalline solids, especially if the solution is supersaturated.
-
-
Troubleshooting & Mitigation Strategy:
-
Identify the Impurity: Before attempting to fix the crystallization, analyze the crude oil (e.g., by LC-MS) to identify the major impurities. This will inform your purification strategy. Common impurities include unreacted starting materials, regioisomers, or byproducts.[13]
-
Solvent Screening: Perform a systematic solvent screening for recrystallization. Use a small amount of the oil and test various single-solvent and two-solvent systems to find conditions that yield a crystalline solid.
-
Trituration: Before a full recrystallization, try triturating the oil with a solvent in which the product is poorly soluble but the impurities are soluble. This can often remove enough of the impurities to allow the product to solidify.
-
Alternative Chromatography: If standard silica gel chromatography is failing, consider alternatives. For polar triazoles, reverse-phase (C18) or hydrophilic interaction liquid chromatography (HILIC) can be effective.[13]
-
Question: How can I effectively remove residual metal catalysts (e.g., copper) from my product on a large scale?
Metal catalysts, such as copper used in some cycloaddition reactions, can be difficult to remove and may interfere with downstream applications.[13][14]
-
Causality - The "Why":
-
Residual metals can coordinate to the nitrogen atoms of the triazole ring, making them difficult to remove by simple filtration or washing.
-
-
Troubleshooting & Mitigation Strategy:
-
Aqueous Washes with Chelating Agents: Wash the organic solution of your product with an aqueous solution of a chelating agent. Ethylenediaminetetraacetic acid (EDTA) is a common and effective choice for sequestering and removing metal ions like copper.[13]
-
Specialized Scavengers: If aqueous washes are insufficient, consider using solid-supported scavengers (e.g., silica or polymer resins functionalized with thiol or amine groups) that have a high affinity for the specific metal used.
-
Section 1.3: Safety & Exotherm Concerns
Question: My synthesis involves hydrazines and high temperatures. What are the key safety considerations during scale-up?
Safety is paramount in process chemistry. The risks associated with a reaction increase significantly with scale.[15]
-
Causality - The "Why":
-
Thermal Runaway: Many triazole syntheses are exothermic. On a large scale, the heat generated can exceed the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure—a thermal runaway. This can cause the reactor to fail catastrophically. The thermal stability of 1,2,4-triazole derivatives can vary significantly based on their structure.[5][6]
-
Reagent Toxicity and Instability: Hydrazine and its derivatives are toxic. Some starting materials, like azides (used in some triazole syntheses, though less common for 1,2,4-triazoles), are potentially explosive.[14][16]
-
-
Troubleshooting & Mitigation Strategy:
-
Perform Thermal Hazard Analysis: Before any scale-up, it is essential to perform a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1). These analyses will determine the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR), which are critical for safe process design.
-
Ensure Adequate Cooling: The reactor must have a cooling system capable of handling the total heat output of the reaction. This includes having an emergency cooling plan.
-
Controlled Dosing: As mentioned earlier, control the rate of reagent addition to control the rate of heat generation.
-
Consider Flow Chemistry: For highly exothermic or hazardous reactions, transitioning from batch to continuous flow processing can be a powerful safety strategy. Flow reactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous heat removal and precise temperature control.[17][18]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for scale-up: Pellizzari or Einhorn-Brunner?
Both are classic methods, but they have different considerations for scale-up.[1][19]
| Feature | Pellizzari Reaction | Einhorn-Brunner Reaction |
| Reactants | Amide + Acylhydrazide | Diacylamine (Imide) + Hydrazine |
| Conditions | Typically very high temperatures (200-250°C), often neat.[7] | Milder conditions, often refluxing in acetic acid.[20] |
| Key Challenge | High temperatures can lead to thermal decomposition and side products.[8] | Can produce isomeric mixtures if an unsymmetrical imide is used.[1][10] |
| Scale-up Verdict | The high temperatures pose a significant heat transfer and safety challenge. May require specialized high-temperature equipment. | Generally more amenable to scale-up due to milder conditions, but requires careful control of regioselectivity. |
Expert Insight: The Einhorn-Brunner reaction is often more practical for scale-up due to its more manageable temperature profile.[1][20] However, if the Pellizzari reaction is necessary, using a high-boiling, thermally stable solvent can help moderate the temperature and improve process control.
Q2: My 1,2,4-triazole can be alkylated at either the N-1 or N-4 position, and I'm getting an inseparable mixture. How can I control the regioselectivity on a larger scale?
This is a common and significant challenge.[21] The regioselectivity of alkylation is influenced by the electrophile, base, and solvent.
-
Expert Insight:
-
Kinetic vs. Thermodynamic Control: Often, one isomer is the kinetic product (forms faster) and the other is the thermodynamic product (is more stable). Running the reaction at a lower temperature may favor the kinetic product, while higher temperatures or longer reaction times might favor the thermodynamic product.
-
Protecting Groups: If direct alkylation is not selective, a strategy involving protecting groups may be necessary. For example, one could selectively protect one nitrogen, perform the alkylation on the other, and then deprotect. While this adds steps, it can be the most robust solution for ensuring isomeric purity on a large scale.
-
De Novo Synthesis: It may be more efficient to redesign the synthesis to build the triazole ring with the desired substituent already in place, rather than adding it at the end.[21] This avoids the problem of regioselectivity altogether.
-
Q3: Can microwave-assisted synthesis be scaled up for production?
Yes, but it requires specialized equipment. While laboratory microwave reactors are common, scaling up microwave synthesis for kilograms or tons of material requires large-scale continuous flow microwave reactors.[11][22]
-
Advantages: Drastically reduced reaction times (from hours to minutes), improved yields, and fewer side products due to uniform heating.[12][22]
-
Challenges: High capital cost for equipment and the need for significant process re-development to translate a batch microwave method to a continuous one.
Part 3: Protocols & Visualizations
Generalized Experimental Protocol: Einhorn-Brunner Synthesis
This protocol is a general guideline. Reaction times and purification methods must be optimized for specific substrates.[20]
-
Setup: In a jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and temperature probe, charge the diacylamine (imide) (1.0 eq) and glacial acetic acid (5-10 volumes).
-
Reagent Addition: Begin stirring and slowly add the substituted hydrazine (1.1 eq) to the mixture via an addition pump over 30-60 minutes. Monitor the internal temperature; a slight exotherm may be observed.
-
Heating: Heat the reaction mixture to reflux (typically 110-120°C) using a circulating thermal fluid in the reactor jacket.
-
Monitoring: Monitor the reaction progress by HPLC or TLC until the starting imide is consumed (typically 2-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. In a separate vessel, charge 10 volumes of ice-cold water. Slowly transfer the reaction mixture into the cold water while stirring vigorously to precipitate the crude product.
-
Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid.
-
Drying: Dry the crude product under vacuum at 40-50°C until a constant weight is achieved.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol, isopropanol, or toluene) to yield the pure 1,2,4-triazole.
Visualizations
Troubleshooting Workflow for Low Yield on Scale-Up
Caption: A logical workflow for diagnosing and solving low-yield issues during scale-up.
Pellizzari Reaction: Desired vs. Side Product
Caption: Competing reaction pathways in the Pellizzari synthesis.
References
- BenchChem. (2025). Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Available from: [Link]
- BenchChem. (2025). Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis.
- BenchChem. (2025). Common challenges in the synthesis of 1,2,4-triazole derivatives.
- BenchChem. (2025). Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols.
-
ACS Publications. (2024). Organic Process Research & Development Vol. 28 No. 5. Available from: [Link]
-
ResearchGate. (2022). Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. Available from: [Link]
-
ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Available from: [Link]
-
ACS Publications. (2019). Organic Process Research & Development Vol. 23 No. 5. Available from: [Link]
-
RSC Publishing. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Available from: [Link]
-
Grokipedia. (n.d.). Pellizzari reaction. Available from: [Link]
- BenchChem. (2025). Side reactions in the synthesis of 1,2,4-triazoles and how to prevent them.
-
Wikipedia. (n.d.). Pellizzari reaction. Available from: [Link]
-
ISRES Publishing. (n.d.). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. Available from: [Link]
-
ResearchGate. (2023). High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. Available from: [Link]
-
ACS Publications. (2012). Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. Available from: [Link]
-
Journal of Pharmaceutical Negative Results. (2023). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Available from: [Link]
-
ACS Publications. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991. Available from: [Link]
- BenchChem. (2025). The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research.
- BenchChem. (2025). Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis.
-
Broad Institute. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis. Available from: [Link]
-
Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry? Available from: [Link]
-
Moroccan Journal of Chemistry. (2014). A brief study of various synthetic methods of triazoles derivatives and their biological potential. Available from: [Link]
-
Chemical Communications (RSC Publishing). (n.d.). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Available from: [Link]
-
PMC - NIH. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]
-
SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Available from: [Link]
-
ResearchGate. (2021). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. Available from: [Link]
-
ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Available from: [Link]
-
ResearchGate. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available from: [Link]
-
Preprints.org. (2023). Effect of Temperature and Solvent on Molecular Interactions of 1, 2, 4-Triazole Derivative. Available from: [Link]
-
ResearchGate. (2010). Synthesis of an Antibacterial Compound Containing a 1,4-Substituted 1 H -1,2,3-Triazole: A Scaleable Alternative to the “Click” Reaction. Available from: [Link]
-
ResearchGate. (2001). Troublefree reaction scaleup. Available from: [Link]
-
Prime Scholars. (2021). How to deal with Scale-up challenges of Chemistry? Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. primescholars.com [primescholars.com]
- 3. primescholars.com [primescholars.com]
- 4. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnrjournal.com [pnrjournal.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. grokipedia.com [grokipedia.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. broadinstitute.org [broadinstitute.org]
Technical Support Center: Managing Isomeric Mixtures in the Einhorn-Brunner Reaction
Welcome to the technical support center for the Einhorn-Brunner reaction. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this classic transformation to synthesize 1,2,4-triazoles. The formation of isomeric mixtures when using unsymmetrical diacylamines is a common challenge. This resource provides in-depth, field-proven insights through troubleshooting guides and FAQs to help you predict, control, and manage these outcomes effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of isomeric mixture formation in the Einhorn-Brunner reaction?
A1: The formation of an isomeric mixture is a direct consequence of using an unsymmetrical diacylamine (an imide with two different acyl groups) as a starting material.[1][2] The hydrazine nucleophile can attack either of the two distinct carbonyl carbons, leading to two different cyclization pathways and, ultimately, a mixture of two regioisomeric 1,2,4-triazoles.[1] If the diacylamine is symmetrical, only one product is formed.[3]
Q2: How can I predict which isomer will be the major product?
A2: The regioselectivity of the Einhorn-Brunner reaction is predictable and governed by electronics.[1][4] The initial and rate-determining step is the nucleophilic attack of the hydrazine on a carbonyl carbon of the imide. This attack preferentially occurs at the more electrophilic (electron-poor) carbonyl carbon.
Therefore, the guiding principle is: The acyl group derived from the stronger corresponding carboxylic acid will direct the reaction, preferentially placing itself at the 3-position of the resulting 1,2,4-triazole ring. [1][2][4] To predict the major isomer, simply compare the pKa values of the two carboxylic acids corresponding to the acyl groups on your imide. The acyl group from the acid with the lower pKa will be at the 3-position of the major product.
Caption: Standard workflow from synthesis to isomer purification.
References
-
Einhorn–Brunner reaction. Wikipedia. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
[Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. PubMed. [Link]
-
Thiazolo-Triazole a nucleus possessing range of pharmacological activities: A review. SciSpace. [Link]
-
Scheme 26. Different isomeric forms of 1,2,4-triazole. Various... ResearchGate. [Link]
-
Einhorn-Brunner Reaction. Organic Chemistry Portal. [Link]
-
Hydrazine. Wikipedia. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health (NIH). [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed. [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemical Health Risks. [Link]
-
Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. [Link]
- Process for the isomerization of symmetric triazoles to unsymmetric.
-
Einhorn-Brunner-Reaktion. Wikipedia (German). [Link]
-
Einhorn-Brunner Reaction. Merck & Co., Inc. [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. MDPI. [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in Cycloaddition Reactions of Ynones
Introduction: Ynones are powerful and versatile building blocks in organic synthesis, prized for their dual reactivity as both electrophiles and dienophiles/dipolarophiles.[1][2] This unique electronic nature allows them to participate in a wide array of cycloaddition reactions, including [4+2], [3+2], and other pericyclic processes, granting access to complex molecular architectures.[1][3] However, the very reactivity that makes ynones so valuable can also be a source of experimental challenges, often leading to diminished yields.
This guide provides a structured troubleshooting framework for researchers encountering low yields in ynone cycloaddition reactions. We will move from foundational checks of starting materials to reaction-specific optimization and side-reaction mitigation, grounding our advice in mechanistic principles to empower you to make informed decisions at the bench.
Part 1: General Troubleshooting Framework
Before diving into reaction-specific issues, it's crucial to rule out common experimental errors. Low yields can often be traced back to fundamental setup and reagent issues.[4] The following workflow provides a logical progression for initial troubleshooting.
Caption: Initial troubleshooting workflow for low-yield ynone reactions.
Part 2: Frequently Asked Questions (FAQs)
Section 1: Starting Material & Reagent Integrity
Q1: My ynone starting material has developed a colour upon storage. Could this be the problem?
A1: Yes, absolutely. Ynones can be susceptible to polymerization and decomposition, especially if they are impure, exposed to light, or stored at elevated temperatures.[5] A change in colour or consistency is a strong indicator of degradation.
-
Causality: The conjugated system of α,β-ynones makes them prone to oligomerization or polymerization, which can be initiated by trace impurities, light, or heat. These side products will not participate in the desired cycloaddition, thus lowering the effective concentration of your starting material and reducing the yield.
-
Recommended Action:
-
Assess Purity: Check the purity of your ynone by ¹H NMR and/or GC-MS. Look for the appearance of broad signals indicative of polymeric material or the presence of unexpected new peaks.
-
Re-purification: If impurities are detected, re-purify the ynone immediately before use. Common methods include vacuum distillation (for liquids) or recrystallization (for solids).[6]
-
Proper Storage: Store purified ynones under an inert atmosphere (N₂ or Ar), protected from light, and at low temperatures (e.g., in a freezer at -20 °C).
-
Q2: I've confirmed my ynone is pure. What other reagent issues could cause low yields?
A2: The quality of all other components is equally critical.
-
Solvent Purity: Ensure solvents are anhydrous and free of peroxides, especially for reactions involving organometallic catalysts or sensitive intermediates. Traces of water can quench catalysts or react with intermediates.
-
Diene/Dipole Quality: Your cycloaddition partner must also be pure. For dienes, ensure they are free from isomers that cannot adopt the required s-cis conformation. For azides, ensure they are fully formed and free of residual reagents from their synthesis.
-
Catalyst Activity: If using a catalyst (e.g., Cu(I) salts for azide-alkyne cycloadditions or Lewis acids for Diels-Alder), its activity is paramount. Copper(I) salts can oxidize to inactive Copper(II) in the presence of air.[7] Lewis acids are highly sensitive to moisture. Use freshly opened bottles or properly stored catalysts.
Section 2: Reaction-Specific Optimization
This section addresses issues tailored to the most common cycloaddition types involving ynones.
Q3: My thermal Diels-Alder reaction is very slow and gives a low yield, even after prolonged heating. Why?
A3: This is a common issue. While the carbonyl group is electron-withdrawing, making the ynone a dienophile, it is generally less activating than the corresponding functionality in an enone or acrylate. This results in a higher activation energy for the reaction.
-
Causality: The rate of a normal-electron-demand Diels-Alder reaction is governed by the energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[8] Although the ynone's carbonyl group lowers its LUMO energy, this effect can be modest. Simply increasing the temperature may not be sufficient and can promote decomposition or polymerization of the ynone.[9]
-
Solutions & Optimization:
| Strategy | Mechanism of Action | Typical Conditions & Considerations |
| Lewis Acid Catalysis | Coordinates to the ynone's carbonyl oxygen, powerfully withdrawing electron density and significantly lowering the LUMO energy.[10][11] This dramatically accelerates the reaction. Recent studies suggest Lewis acids also work by reducing Pauli repulsion between reactants.[12] | 10-100 mol% of a Lewis acid like BF₃·OEt₂, AlCl₃, Sc(OTf)₃, or Ca(OTf)₂.[13] Run at lower temperatures (e.g., -78 °C to RT) to improve selectivity and minimize side reactions. Requires strictly anhydrous conditions. |
| Increase Concentration | The Diels-Alder reaction is bimolecular, so its rate is dependent on the concentration of both the diene and dienophile. | Running the reaction neat (if possible) or at a higher molarity (e.g., 0.5 M to 1.0 M) can increase the rate. This may also increase the rate of undesired polymerization. |
| Use a More Electron-Rich Diene | Raises the diene's HOMO energy, narrowing the HOMO-LUMO gap and accelerating the reaction.[14] | Dienes with electron-donating groups (e.g., alkoxy, silyloxy, alkyl) are more reactive. |
Q4: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is giving a low yield of the desired triazole. What are the key parameters to check?
A4: The success of a CuAAC reaction hinges on maintaining a sufficient concentration of the active Cu(I) catalyst and ensuring the reagents are compatible.
-
Causality: The catalytic cycle requires a Cu(I) species to form a copper-acetylide intermediate, which then reacts with the azide.[15] The primary cause of failure is the oxidation of the active Cu(I) to the inactive Cu(II) by dissolved oxygen. Another common issue is the coordination of other functional groups on the substrates to the copper, inhibiting the catalytic cycle.
-
Solutions & Optimization:
| Parameter | Importance & Troubleshooting Steps |
| Copper Source & Reducing Agent | The most reliable method is to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) using a reducing agent (like sodium ascorbate).[16] This continuously replenishes the active Cu(I) catalyst. If using a Cu(I) salt directly (e.g., CuI, CuBr), ensure it is pure and the reaction is rigorously deoxygenated. |
| Ligand Choice | Ligands are crucial for stabilizing the Cu(I) oxidation state, preventing catalyst deactivation, and accelerating the reaction.[7][16] For aqueous or biological systems, water-soluble ligands like THPTA are ideal.[17] In organic solvents, TBTA or other nitrogen-based ligands are commonly used. The reaction rate can be strongly dependent on the ligand.[7] |
| Solvent & pH | While the reaction is robust, optimal conditions vary. Protic solvents like tBuOH/H₂O or DMSO are common. If your substrates have poor solubility, screen different solvent systems. For reactions in water, pH can influence the rate. |
| Base | In some protocols, a non-coordinating amine base (e.g., DIPEA, Et₃N) is added to facilitate the formation of the copper acetylide. However, in many modern protocols with sodium ascorbate, an additional base is not required.[18] |
Section 3: Identifying & Mitigating Side Reactions
Q5: My reaction produces a complex mixture of products instead of a clean cycloadduct. What are the likely side reactions?
A5: The electrophilic nature of the ynone system makes it susceptible to nucleophilic attack, which can compete with the desired cycloaddition.[1][2]
-
Causality: Ynones possess two primary electrophilic sites: the carbonyl carbon (position 1) and the β-alkyne carbon (position 3). Nucleophiles present in the reaction mixture (including the diene/dipole itself, solvents, or impurities) can attack these sites.
Caption: Competing reaction pathways for ynones.
-
Key Side Reactions and Solutions:
-
Michael Addition (Conjugate Addition): This is one of the most common side reactions.[19] If your diene, dipole, or solvent has nucleophilic atoms (e.g., amines, thiols, alcohols), they can add to the β-carbon of the ynone.
-
Solution: Use non-nucleophilic solvents. If the reaction partner is the nucleophile, catalysis can help. For instance, in a Diels-Alder reaction, a Lewis acid will accelerate the cycloaddition far more than it accelerates the Michael addition, making the desired pathway kinetically dominant.[20]
-
-
Polymerization/Oligomerization: As mentioned in Q1, ynones can react with themselves.
-
Solution: Avoid high temperatures for extended periods. Use the lowest effective temperature. Adding the ynone slowly to the reaction mixture can help maintain a low instantaneous concentration, favouring the bimolecular cycloaddition over polymerization.
-
-
Reaction with Solvent: Solvents like methanol can sometimes add across the ynone, especially under basic or acidic conditions, forming enol ethers or ketals.[9]
-
Solution: Switch to a less reactive, aprotic solvent like THF, Dichloromethane, or Toluene.
-
-
Part 3: Protocol Corner
Representative Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a robust starting point for the cycloaddition of an ynone with an organic azide, utilizing an in situ generated Cu(I) catalyst.
Materials:
-
Ynone (1.0 equiv)
-
Azide (1.05 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
Solvent: 1:1 mixture of tert-Butanol and H₂O
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 0.2 M stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh before each use as it can degrade.
-
-
Reaction Setup:
-
To a clean reaction vial equipped with a magnetic stir bar, add the ynone (e.g., 0.5 mmol, 1.0 equiv) and the azide (0.525 mmol, 1.05 equiv).
-
Add the t-BuOH/H₂O solvent mixture (e.g., 5 mL to achieve a 0.1 M concentration).
-
Stir the mixture at room temperature until all solids are dissolved.
-
-
Catalyst Addition & Reaction Initiation:
-
To the stirred solution, add the CuSO₄ stock solution (0.025 mmol, 5 mol%). The solution may turn a faint blue.
-
Add the freshly prepared Sodium Ascorbate stock solution (0.05 mmol, 10 mol%). The solution should turn from colourless to a light yellow/orange hue, indicating the reduction of Cu(II) to Cu(I).
-
-
Monitoring the Reaction:
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 1-4 hours. The disappearance of the limiting starting material (usually the ynone) indicates completion.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure 1,2,3-triazole product.
-
References
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
PacBio. (2018). Guide - Low Yield Troubleshooting. [Link]
-
Bickelhaupt, F. M., & Fernández, I. (2018). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 57(32), 10134-10138. [Link]
-
Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of chemical research, 43(10), 1353-1361. [Link]
-
O. De la Cruz, F., & T. Gabarda, A. (2019). Conjugated Ynones in Organic Synthesis. Chemical Reviews, 119(20), 10867-10934. [Link]
-
Wikipedia. Ynone. [Link]
-
ResearchGate. Ynones in Reflex‐Michael Addition, CuAAC, and Cycloaddition.... [Link]
-
Díez-González, S. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(28), 7564-7576. [Link]
-
Royal Society of Chemistry. Organocatalytic atropo- and E/Z-selective Michael addition reaction of ynones.... [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]
-
ACS Publications. Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes. [Link]
-
ResearchGate. Optimization of the Diels-Alder reaction. [Link]
-
ACS Publications. Click Nucleophilic Conjugate Additions to Activated Alkynes.... [Link]
-
Chemistry LibreTexts. 1.1: Introduction to Pericyclic Reactions. [Link]
-
Master Organic Chemistry. The Diels-Alder Reaction. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
-
Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]
-
Michigan State University Chemistry. Non-ionic Chemical Reactions. [Link]
-
Royal Society of Chemistry. Sc(OTf)3-catalyzed [3 + 2]-cycloaddition of nitrones with ynones. [Link]
-
National Institutes of Health. Synthesis and Characterization of a Novel Diels – Alder Adduct of Codeine. [Link]
-
University of Saskatchewan HARVEST. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). [Link]
-
SpringerLink. Metal-catalyzed azide-alkyne cycloaddition-click chemistry: an update (2016–2025). [Link]
-
National Institutes of Health. Synthesis of a quinolone library from ynones. [Link]
-
Wikipedia. Pericyclic reaction. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Indian Academy of Sciences. Lewis acid catalyst system for Diels–Alder reaction. [Link]
-
National Institutes of Health. Click Nucleophilic Conjugate Additions to Activated Alkynes.... [Link]
-
ResearchGate. CuI‐Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. [Link]
-
National Institutes of Health. Catalytic Ynone-Amidine Formal [4 + 2]-Cycloaddition for the Regioselective Synthesis of Tricyclic Azepines. [Link]
-
MDPI. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. [Link]
-
Organic Chemistry Portal. Diels-Alder Reaction. [Link]
-
Royal Society of Chemistry. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions.... [Link]
-
YouTube. Types of Pericyclic Reactions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ynone - Wikipedia [en.wikipedia.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diels-Alder Reaction [organic-chemistry.org]
- 9. Synthesis of a quinolone library from ynones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ias.ac.in [ias.ac.in]
- 12. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalytic Ynone-Amidine Formal [4 + 2]-Cycloaddition for the Regioselective Synthesis of Tricyclic Azepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 16. jenabioscience.com [jenabioscience.com]
- 17. broadpharm.com [broadpharm.com]
- 18. researchgate.net [researchgate.net]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Purification Challenges of Polar Triazole Compounds
Welcome to the dedicated support center for researchers, scientists, and drug development professionals encountering challenges in the purification of polar triazole compounds. This guide is structured to provide not just procedural steps, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize your purification workflows effectively. The inherent polarity of many triazole derivatives, crucial for their biological activity, often presents significant hurdles in achieving high purity. This resource offers field-proven insights and detailed protocols to address these common issues.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the purification of polar triazoles.
Q1: Why is my polar triazole compound showing poor retention and eluting in the solvent front on my reversed-phase (C18) column?
A: This is a classic challenge with highly polar analytes in reversed-phase chromatography (RP-LC).[1][2] In RP-LC, the stationary phase is non-polar, and retention is driven by hydrophobic interactions.[3] Highly polar compounds, like many triazoles, have a stronger affinity for the polar mobile phase than the non-polar stationary phase, leading to minimal interaction and rapid elution with the solvent front.[1] This prevents effective separation from other polar impurities.
Q2: I'm observing significant peak tailing and streaking during normal-phase chromatography of my triazole. What's causing this?
A: Peak tailing and streaking in normal-phase chromatography (NPC) are often due to strong, undesirable interactions between the basic nitrogen atoms in the triazole ring and the acidic silanol groups on the silica gel stationary phase.[4][5] This can lead to non-uniform migration of the analyte through the column. The issue can be exacerbated by the presence of trace amounts of water on the silica, which can also affect the separation.
Q3: My triazole synthesis was a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. How can I effectively remove residual copper catalyst?
A: Residual copper can be a persistent impurity. A common and effective method is to wash the organic solution of your product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA).[6] However, the high affinity of copper ions for the nitrogen lone pairs of the triazole product can sometimes make this challenging.[7] In such cases, specialized resins like Cuprisorb™ can be employed to sequester the copper.[8]
Q4: My purified triazole product is an oil, but I was expecting a solid. What can I do?
A: The phenomenon of a compound "oiling out" instead of crystallizing is often due to the presence of impurities that depress the melting point.[6] It can also be influenced by the solvent system used for the final workup. Attempting recrystallization from a different solvent system is a good first step. If that fails, re-purification using an alternative chromatographic technique to remove the persistent impurities is recommended.
Troubleshooting Guides & In-Depth Protocols
This section provides a more detailed, problem-solution approach to common purification challenges, complete with step-by-step protocols.
Challenge 1: Poor Retention and Separation in Reversed-Phase Chromatography
When your polar triazole is not retained on a C18 column, alternative chromatographic techniques are necessary.
HILIC is an excellent alternative for the separation of highly polar compounds.[1][2][9][10] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[10]
Mechanism of HILIC: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Polar analytes partition between this aqueous layer and the less polar mobile phase. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[1]
Workflow for HILIC Method Development:
Caption: HILIC Method Development Workflow.
Experimental Protocol: HILIC Purification of a Polar Triazole
-
Sample Preparation: Dissolve the crude triazole sample in a solvent mixture that is as close as possible to the initial mobile phase conditions (e.g., 90:10 acetonitrile:water) to ensure good peak shape.
-
Column Selection: Start with a standard silica gel column. For basic triazoles, an amide or cyano-bonded phase may provide better peak shape.
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile
-
Solvent B: Water with 0.1% formic acid or 10 mM ammonium formate (the buffer helps to improve peak shape and reproducibility).
-
-
Gradient Elution:
-
Start with a high percentage of Solvent A (e.g., 95%).
-
Run a linear gradient to increase the percentage of Solvent B over 15-20 minutes.
-
Monitor the elution of your compound using a suitable detector (e.g., UV-Vis or Mass Spectrometry).
-
-
Optimization: If separation is not optimal, adjust the gradient slope, the buffer pH, or try a different HILIC stationary phase.[1]
SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the main mobile phase.[11] It is particularly advantageous for its speed and reduced solvent consumption.[12] SFC can be effective for the purification of polar compounds when a polar co-solvent (modifier) like methanol is added to the mobile phase.[11][12]
Advantages of SFC for Polar Compounds:
-
High Efficiency and Speed: The low viscosity of the supercritical mobile phase allows for faster separations.[12]
-
Reduced Solvent Usage: Primarily uses CO2, which is more environmentally friendly.[12]
-
Orthogonal Selectivity: Can often separate compounds that are difficult to resolve by HPLC.
| Parameter | HILIC | SFC |
| Primary Mobile Phase | High concentration of organic solvent (e.g., Acetonitrile) | Supercritical CO2 |
| Stationary Phase | Polar (Silica, Amide, Diol) | Can be polar or non-polar |
| Elution Mechanism | Increasing aqueous content | Increasing polar co-solvent (e.g., Methanol) |
| Key Advantage | Excellent for very polar, water-soluble compounds | Fast, high-throughput, reduced organic solvent waste |
Table 1: Comparison of HILIC and SFC for Polar Triazole Purification.
Challenge 2: Peak Tailing in Normal-Phase Chromatography
As mentioned, strong interactions with silica can be problematic. Here are some strategies to mitigate this.
Adding a small amount of a basic modifier to the mobile phase can help to saturate the acidic silanol sites on the silica, leading to improved peak shape.
Experimental Protocol: Improving Peak Shape in Normal-Phase Chromatography
-
Develop a Baseline Method: Start with a standard mobile phase system, for example, a gradient of ethyl acetate in hexanes.
-
Introduce a Modifier: If peak tailing is observed, add a small percentage (0.1-1%) of triethylamine or a few drops of ammonium hydroxide to your polar mobile phase component (e.g., ethyl acetate or methanol).[6]
-
Alternative Stationary Phases: If modifiers are not effective or are incompatible with your compound, consider using a less acidic stationary phase like alumina or a bonded phase such as amino-propyl silica.[5]
Challenge 3: General Impurity Removal for Basic Triazoles
For triazoles with basic properties, a classical acid-base extraction can be a highly effective and scalable purification step.
This technique leverages the basicity of the triazole ring to move the compound between an organic and an aqueous phase, leaving neutral impurities behind.[6][13]
Workflow for Acid-Base Extraction:
Caption: Acid-Base Extraction Workflow for Basic Triazoles.
Experimental Protocol: General Acid-Base Extraction of a Basic Triazole
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The basic triazole will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Isolate Neutral Impurities: The combined organic layers contain the neutral impurities and can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and carefully add a base (e.g., 2M NaOH) until the solution is basic (pH > 10). The triazole will deprotonate and may precipitate out.
-
Back Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., dichloromethane) 2-3 times. The purified triazole will now be in the organic layer.
-
Final Steps: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to yield the purified triazole.
Challenge 4: The Compound is an Amorphous Solid or Oil
When a compound fails to crystallize, it can be due to residual impurities or the inherent properties of the molecule.
Recrystallization is a powerful technique for purifying solid compounds.[14] The key is to find a solvent or solvent system in which the triazole is soluble at high temperatures but insoluble at low temperatures.[14]
General Principles of Recrystallization:
-
Choose a suitable solvent.
-
Dissolve the impure solid in a minimum amount of the hot solvent.[15]
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly and undisturbed to promote crystal growth.
-
Collect the purified crystals by filtration.[14]
| Solvent System | Comments |
| Ethanol/Water | A good starting point for many polar compounds. |
| Hexanes/Ethyl Acetate | A common system for moderately polar compounds. |
| Dichloromethane/Hexanes | Another versatile option. |
| Water | For highly polar triazoles, water can be an effective recrystallization solvent, despite its high boiling point.[16] |
Table 2: Common Solvent Systems for Recrystallization of Polar Compounds.
References
-
BUCHI. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
-
Lesellier, E. (2015). How Good is SFC for Polar Analytes?. Chromatography Today. Retrieved from [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]
-
Ahmad, S. (1988). Analysis of polar compounds by supercritical fluid chromatography. Virginia Tech. Retrieved from [Link]
-
Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved from [Link]
-
JoVE. (2024, December 5). Supercritical Fluid Chromatography. Retrieved from [Link]
-
Heaton, J. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Teledyne ISCO. Retrieved from [Link]
-
van Zelst, B., et al. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions, 218, 447-460. Retrieved from [Link]
-
Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Retrieved from [Link]
- Stroh, R. L., & Blue, E. M. (1981). U.S. Patent No. 4,269,987. Washington, DC: U.S. Patent and Trademark Office.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
El-Kassem, I., et al. (2020). Pentabromobenzyl-RP versus triazole-HILIC columns for separation of the polar basic analytes famotidine and famotidone: LC method development combined with in silico tools to follow the potential consequences of famotidine gastric instability. Journal of Pharmaceutical and Biomedical Analysis, 186, 113305. Retrieved from [Link]
-
Wang, P., et al. (2008). Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Chirality, 20(9), 973-979. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
Agatonovic-Kustrin, S., et al. (2001). Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives. Journal of the Serbian Chemical Society, 66(10), 659-666. Retrieved from [Link]
-
Al-Tannak, N. F., & Al-Mannai, A. A. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Journal of Applied Pharmaceutical Science, 13(11), 001-013. Retrieved from [Link]
-
Ates, H., et al. (2013). Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase. Chirality, 25(11), 753-760. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Aqueous normal-phase chromatography. Retrieved from [Link]
-
Weiss, S., & Reemtsma, T. (2009). Polar pollutants in municipal wastewater and the water cycle: occurrence and removal of benzotriazoles. Water research, 43(19), 4999-5008. Retrieved from [Link]
-
Koca, M., et al. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Turkish Journal of Chemistry, 43(1), 317-332. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
-
Zmysłowski, A. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? [Online forum post]. ResearchGate. Retrieved from [Link]
-
Agilent. (2015, August 21). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
HBCSE. (n.d.). Recrystallization. Retrieved from [Link]
-
Jiang, Z. J., et al. (2001). [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Se pu = Chinese journal of chromatography, 19(3), 253–255. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
Alam, M. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 893822. Retrieved from [Link]
-
Petruncio, G. (2020, January 16). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? [Online forum post]. ResearchGate. Retrieved from [Link]
-
Hein, J. E., et al. (2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Organic Letters, 12(21), 4944–4947. Retrieved from [Link]
-
Reddit. (2024, May 16). Purification Troubleshooting. Retrieved from [Link]
-
Papathanasiou, K., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 13(11), 1599. Retrieved from [Link]
-
Papathanasiou, K., et al. (2023). Synthesis and Crystallization of N-rich Triazole Compounds. Crystals, 13(11), 1599. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. biotage.com [biotage.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. Purification [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biocompare.com [biocompare.com]
- 10. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 11. Video: Supercritical Fluid Chromatography [jove.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 15. youtube.com [youtube.com]
- 16. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Antifungal Potential of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone and the Established Agent Fluconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless challenge of invasive fungal infections, coupled with the emergence of resistance to existing antifungal agents, necessitates a continuous search for novel, more effective therapeutics. Within the landscape of antifungal drug discovery, the triazole class of compounds has proven to be a cornerstone, primarily targeting the fungal enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Fluconazole, a first-generation triazole, has been a widely used antifungal for decades, valued for its systemic activity and favorable pharmacokinetic profile. However, its efficacy is challenged by both intrinsic and acquired resistance in various fungal species.
Chemical Structures and Rationale
The chemical structures of fluconazole and 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone are presented below. Both molecules feature the characteristic 1,2,4-triazole ring, a key pharmacophore for antifungal activity.
Fluconazole: A bis-triazole with a difluorophenyl group, its structure is optimized for oral bioavailability and systemic distribution.
This compound: This compound is an α-(1,2,4-triazolyl)acetophenone derivative. The presence of the 4-chlorophenyl group is a common feature in many antifungal agents, as halogen substituents on the phenyl ring can enhance activity.[1] The ethanone linker connects the triazole and the substituted phenyl ring. The antifungal potential of this structural class has been recognized, with related compounds showing activity against various fungal pathogens.[2][3]
Mechanism of Action: The Triazole Hallmark
Both fluconazole and, hypothetically, this compound belong to the azole class of antifungals and are expected to share the same primary mechanism of action: the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.
By binding to the heme iron atom in the active site of CYP51, triazole antifungals prevent the conversion of lanosterol to ergosterol. The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to increased permeability, inhibition of fungal growth, and ultimately, cell death in some cases. The selectivity of triazole antifungals for fungal CYP51 over its mammalian counterparts is a key factor in their therapeutic utility.
Caption: Mechanism of action of triazole antifungals.
Comparative Antifungal Activity: A Data-Driven Perspective
A direct comparison of the antifungal activity of this compound and fluconazole requires experimental data, typically presented as Minimum Inhibitory Concentrations (MICs). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Fluconazole: An Established Antifungal Spectrum
Fluconazole has a well-documented spectrum of activity, primarily against yeasts and some dimorphic fungi. It is particularly effective against most Candida species, including Candida albicans, and Cryptococcus neoformans. However, its activity is limited against Candida krusei (now Pichia kudriavzevii), and higher doses are often required for Candida glabrata. It is generally not effective against filamentous fungi such as Aspergillus species.
| Fungal Species | Typical Fluconazole MIC Range (µg/mL) |
| Candida albicans | 0.25 - 2 |
| Candida parapsilosis | 0.5 - 4 |
| Candida tropicalis | 0.5 - 4 |
| Candida glabrata | 4 - 64 |
| Pichia kudriavzevii (C. krusei) | >64 (Intrinsically resistant) |
| Cryptococcus neoformans | 2 - 16 |
| Aspergillus fumigatus | >64 (Generally resistant) |
Note: These are general ranges, and specific MIC values can vary depending on the isolate and testing methodology.
This compound: Investigational Compound
As of the latest review, specific, publicly available MIC data for this compound against a comprehensive panel of fungal pathogens is not available. However, studies on structurally related α-(1,2,4-triazolyl)acetophenone derivatives have demonstrated in vitro antifungal activity against various yeast-like fungi, including Candida species.[2] For instance, some derivatives have shown significant efficacy against Candida albicans, C. parapsilosis, C. stellatoidea, and C. pseudotropicalis.[2] The presence of a halogenated phenyl ring is a common feature in potent triazole antifungals, suggesting that the 4-chlorophenyl moiety in the target compound could contribute favorably to its antifungal activity.[1]
To facilitate a direct comparison, researchers are encouraged to perform head-to-head in vitro susceptibility testing using standardized methodologies as detailed in the following section.
Experimental Protocols for Comparative Antifungal Susceptibility Testing
To ensure the generation of reliable and comparable data, adherence to standardized protocols is paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines for antifungal susceptibility testing.
Broth Microdilution Method (CLSI M27/EUCAST E.Def 7.3.2)
This is the reference method for determining the MIC of antifungal agents against yeasts.
Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various fungal isolates.
Materials:
-
Test compounds: this compound and Fluconazole
-
Fungal isolates (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator (35°C)
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
Culture the fungal isolates on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of the stock solutions of the test compounds in RPMI 1640 medium in the 96-well plates to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL for fluconazole and a broader range for the investigational compound).
-
Include a growth control well (inoculum without any compound) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
-
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Conclusion and Future Perspectives
While fluconazole remains a clinically important antifungal agent, the need for new triazoles with improved activity against resistant strains and a broader spectrum is undeniable. This compound, as a member of the α-(1,2,4-triazolyl)acetophenone class of compounds, represents a rational starting point for the development of novel antifungal agents. The presence of the 1,2,4-triazole pharmacophore and the 4-chlorophenyl moiety are indicative of potential antifungal activity.
This guide has provided a comprehensive overview of the established antifungal fluconazole and has laid out the scientific rationale and detailed experimental protocols for the comparative evaluation of this compound. By following the standardized methodologies presented, researchers can generate the necessary data to rigorously assess the antifungal potential of this and other novel triazole compounds, thereby contributing to the critical effort of expanding our arsenal against fungal diseases. The future development of such compounds will depend on a thorough in vitro and in vivo evaluation, including studies on their spectrum of activity, mechanism of action, and toxicological profiles.
References
- Ertan, R., Ayhan, G., Yulug, N., & Rolland, Y. (1995). Synthesis and antifungal activities of some new triazolylacetophenone derivatives. Arzneimittel-Forschung, 45(5), 620–623.
- Asif, M. (2022). A review on the synthesis and SAR study of 1,2,4-triazole as a potential fungicidal compound. Novel 1, 2, 4-Triazoles as Antifungal Agents. IntechOpen.
- Milošević, N., et al. (2021). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Journal of the Serbian Chemical Society.
- Li, Y., et al. (2018). Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. Organic & Biomolecular Chemistry.
- Chavan, A. A., et al. (2016). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. International Journal of Pharmaceutical Sciences and Research.
- Asif, M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents.
- Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao.
-
PubChem. (n.d.). Tanespimycin. Retrieved from [Link]
- Sun, Q., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry.
- Hride, H., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. MDPI.
- El-Shehry, M. F., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules.
- Li, J., et al. (2013). Synthesis, Crystal Structure and Anti-fungal Activity of 2-(4-Chloropheny1)-1,3-dimethy1-2,3-dihydro-1H-perimidine.
-
SpectraBase. (n.d.). Ethanone, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-, O-[2-(4-chlorophenoxy)ethyl]oxime, monohydrochloride, (Z)-. Retrieved from [Link]
Sources
A-Z Guide to HPLC Method Validation for 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone Purity Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone, a key intermediate in the synthesis of various antifungal agents. We will not only detail the "how" but, more importantly, the "why" behind the experimental choices, grounding our protocol in the principles of scientific integrity and regulatory expectations.
This guide will compare the validated HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and discuss the strategic application of forced degradation studies to ensure the method is truly "stability-indicating." All protocols and data are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The Critical Role of Purity Analysis
This compound is a crucial building block in the synthesis of many triazole antifungal drugs. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Impurities can arise from the manufacturing process, degradation, or improper storage. A robust and validated analytical method is therefore indispensable for identifying and quantifying these impurities.
Proposed HPLC Method for Purity Determination
The choice of chromatographic conditions is paramount for achieving adequate separation of the main compound from its potential impurities. A reverse-phase HPLC method is generally preferred for compounds of this polarity.[4]
Rationale for Method Parameters:
-
Column: A C18 column is selected for its versatility and proven performance in separating a wide range of non-polar to moderately polar compounds. The 4.6 x 150 mm, 5 µm particle size offers a good balance between resolution and backpressure.[5]
-
Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer (pH 3.0) is proposed. The gradient allows for the effective elution of both early- and late-eluting impurities. The acidic pH helps to suppress the ionization of any basic functional groups, leading to sharper peaks and improved reproducibility.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column, providing a good compromise between analysis time and separation efficiency.
-
Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.
-
Detection Wavelength: The wavelength of 225 nm is chosen based on the UV absorbance maxima of the analyte, ensuring high sensitivity for both the main peak and potential impurities.
A Step-by-Step Guide to HPLC Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The following sections detail the experimental protocols for validating the proposed HPLC method according to ICH Q2(R1) guidelines.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] To prove specificity, forced degradation studies are essential.[7][8] These studies intentionally stress the drug substance to produce potential degradation products.[9][10]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[8]
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a defined period.
After exposure, the stressed samples are analyzed by the proposed HPLC method. The chromatograms should demonstrate that the degradation product peaks are well-resolved from the main peak.
dot graph TD { A[Start: this compound Sample] --> B{Forced Degradation}; B --> C[Acid Hydrolysis]; B --> D[Base Hydrolysis]; B --> E[Oxidative Degradation]; B --> F[Thermal Degradation]; B --> G[Photolytic Degradation]; C --> H{HPLC Analysis}; D --> H; E --> H; F --> H; G --> H; H --> I[Evaluate Peak Purity and Resolution]; I --> J[Conclusion: Method is Specific/Stability-Indicating]; }
Workflow for Forced Degradation Studies
Linearity and Range
Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five dilutions covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
The y-intercept should be close to zero.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
Table 1: Example Linearity Data
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the reference standard into a placebo.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0 |
| 100% | 100.0 | 100.5 | 100.5 |
| 120% | 120.0 | 119.4 | 99.5 |
Table 2: Example Accuracy Data
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The relative standard deviation (RSD) should be ≤ 2.0%.
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean | %RSD |
| Repeatability (Peak Area) | 1002345 | 1001234 | 1003456 | 1002876 | 1001987 | 1002543 | 1002407 | 0.08 |
| Intermediate Precision (Peak Area) | 1004567 | 1003456 | 1005678 | 1004987 | 1003876 | 1004234 | 1004466 | 0.09 |
Table 3: Example Precision Data
Detection Limit (LOD) and Quantitation Limit (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of dilute solutions of known concentrations.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Experimental Protocol:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
-
pH of the buffer (± 0.1 units)
-
-
Analyze the sample under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, resolution).
Acceptance Criteria:
-
The system suitability parameters should still be met under all varied conditions.
Comparison with Alternative Methods: HPLC vs. UPLC
While HPLC is a robust and widely used technique, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative.[11]
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | 500-6,000 psi[12] | Up to 15,000 psi[13] |
| Analysis Time | 15-20 minutes[12][13] | 3-10 minutes[12] |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher[11][14] |
| Solvent Consumption | Higher | Lower[11] |
| Initial Cost | Lower | Higher |
Table 4: Comparison of HPLC and UPLC
Expert Insight: For high-throughput laboratories where speed and sensitivity are critical, UPLC is the superior choice.[14][15] However, HPLC remains a reliable and cost-effective workhorse for many routine quality control applications.[13] The choice between the two often depends on the specific needs and resources of the laboratory.
dot graph G { layout=circo; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
HPLC vs. UPLC for Purity Analysis
Conclusion
This guide has provided a comprehensive framework for the validation of an HPLC method for the purity analysis of this compound. By adhering to the principles of scientific integrity and the rigorous standards of the ICH guidelines, researchers can develop a robust and reliable method that ensures the quality and safety of this important pharmaceutical intermediate. The comparison with UPLC highlights the advancements in chromatographic technology and provides a basis for selecting the most appropriate analytical technique for a given application.
References
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2017). A Review on Comparative study of HPLC and UPLC. Retrieved from [Link]
-
WebofPharma. (2025). HPLC vs. UPLC. Retrieved from [Link]
-
Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from [Link]
-
PharmaGuru. (2025). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
ResearchGate. (2025). Evaluation of a TLC Densitometric Method for Analysis of Azole Antifungal Agents. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. Retrieved from [Link]
-
ResearchGate. (2019, March 31). An Overview: Analytical Methods of Estimation of Azoles as Antifungal Agents 1. Retrieved from [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comparison of Three Methods for Testing Azole Susceptibilities of Candida albicans Strains Isolated Sequentially from Oral Cavities of AIDS Patients. Retrieved from [Link]
-
Biosafety and Biotechnology. (n.d.). Validation of HPLC, a method for the quantitative determination of an active substance in a therapeutic and prophylactic drug. Retrieved from [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Validation of HPLC, a method for the quantitative determination of an active substance in a therapeutic and prophylactic drug | Yusupov | Biosafety and Biotechnology [journal.biosafety.kz]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. pharmainfo.in [pharmainfo.in]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 12. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 13. HPLC vs. UPLC [webofpharma.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. rjptonline.org [rjptonline.org]
A Comparative Guide to the Quantitative Analysis of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth comparison of analytical techniques for the quantification of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] We will explore the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic methods, offering insights into their principles, experimental protocols, and comparative performance based on established validation parameters.
The imperative for robust analytical methods is underscored by regulatory bodies like the FDA and international standards such as the International Conference on Harmonisation (ICH) guidelines, which mandate rigorous validation to ensure that analytical procedures are suitable for their intended purpose.[3][4] This guide is structured to provide not just procedural steps, but also the scientific rationale behind the selection of each technique and its specific parameters, ensuring a self-validating and trustworthy approach to the quantification of this critical triazole derivative.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) is often the method of choice for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5]
Principle of Separation
For a molecule with the polarity and functional groups of this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most effective.[5] In this mode, a non-polar stationary phase (commonly C18) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds will have a stronger interaction with the stationary phase and thus a longer retention time.
Proposed Experimental Protocol
The following protocol is a robust starting point for the development and validation of an HPLC method for the target analyte.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Reagent and Standard Preparation:
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
Reference Standard: this compound (purity >98%)
-
Diluent: Acetonitrile:Water (60:40, v/v)
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
Preparation of Calibration Standards:
Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation:
The sample preparation will depend on the matrix. For a relatively pure sample:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter before injection if necessary.
Method Validation and Expected Performance
A comprehensive method validation should be performed according to ICH guidelines to ensure the method is reliable and reproducible.[6][7]
| Validation Parameter | Expected Performance |
| Specificity | The method should demonstrate the ability to unequivocally assess the analyte in the presence of expected impurities, degradation products, and matrix components.[6] This is typically confirmed by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample, and by peak purity analysis using a photodiode array (PDA) detector. |
| Linearity | A linear relationship between the concentration and the detector response should be established over a defined range (e.g., 1-100 µg/mL). A correlation coefficient (r²) of >0.999 is generally expected. |
| Accuracy | The closeness of the test results to the true value should be demonstrated. This is often assessed by spike-recovery experiments at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries in the range of 98-102% are typically acceptable. |
| Precision | The degree of scatter between a series of measurements should be low. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be less than 2%.[6] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). |
Gas Chromatography (GC): An Alternative for Volatile Analytes
Gas Chromatography (GC) is a powerful technique for the separation and analysis of compounds that can be vaporized without decomposition. While this compound has a relatively high molecular weight, GC analysis may be feasible, potentially offering higher resolution and sensitivity than HPLC for certain applications.
Principle of Separation
In GC, a gaseous mobile phase carries the vaporized sample through a stationary phase located in a column. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. The choice of the stationary phase is critical and depends on the polarity of the analyte.
Proposed Experimental Protocol
Instrumentation and Conditions:
| Parameter | Value |
| GC System | Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Detector Temperature | 300 °C (FID) |
| Injection Volume | 1 µL (splitless) |
Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent such as acetone or ethyl acetate.
-
Prepare calibration standards by serial dilution.
-
Dissolve the sample in the same solvent to a concentration within the calibration range.
Considerations for GC Analysis
-
Thermal Stability: The primary concern for GC analysis of this compound is its thermal stability. The high temperatures of the injector and column could potentially lead to degradation, affecting the accuracy of the quantification. A thorough investigation of thermal stability is a prerequisite.
-
Derivatization: If the compound exhibits poor chromatographic behavior (e.g., peak tailing) or is not sufficiently volatile, derivatization may be necessary. This involves chemically modifying the analyte to increase its volatility and thermal stability.
-
Detector Choice: A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds. For higher specificity and structural confirmation, coupling the GC to a Mass Spectrometer (GC-MS) is highly recommended.[8]
Spectroscopic Methods: For Qualitative and Quantitative Insights
Spectroscopic techniques, particularly UV-Visible Spectroscopy and Mass Spectrometry, play a crucial role in both the identification and quantification of pharmaceutical compounds.[9][10]
UV-Visible Spectroscopy
Principle: UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a substance. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The presence of chromophores (the chlorophenyl and triazole rings, and the ketone group) in this compound makes it amenable to UV detection.
Application in Quantification: While UV-Vis spectroscopy can be used for direct quantification, its primary limitation is a lack of specificity.[11] Any substance in the sample that absorbs at the same wavelength will interfere with the measurement. Therefore, it is most powerful when used as a detector for a separation technique like HPLC.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio of ions.[8] It is an extremely sensitive and specific technique that can provide both quantitative data and structural information.
Application in Quantification: When coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry offers unparalleled selectivity and sensitivity. For quantification, the instrument is typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, which significantly reduces matrix interference and enhances the signal-to-noise ratio. Electrospray ionization (ESI) is a common "soft" ionization technique for polar triazoles in LC-MS, often preserving the molecular ion.[8]
Comparative Analysis
| Feature | HPLC-UV | GC-FID/MS | LC-MS |
| Applicability | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. May require derivatization. | Broad applicability, especially for polar compounds. |
| Specificity | Good, based on retention time and UV spectrum. Peak purity can be assessed with a PDA detector. | Good with FID, excellent with MS. MS provides structural confirmation. | Excellent, based on retention time and mass-to-charge ratio. |
| Sensitivity | Good, typically in the µg/mL to ng/mL range. | Good with FID, excellent with MS (ng/mL to pg/mL). | Excellent, often the most sensitive technique (pg/mL to fg/mL). |
| Sample Throughput | High, with typical run times of 5-15 minutes. | Moderate, with longer run times due to oven programming. | High, comparable to HPLC. |
| Cost & Complexity | Moderate cost and complexity. | Lower initial cost for GC-FID, higher for GC-MS. Requires expertise in method development. | High initial cost and complexity. Requires specialized expertise. |
| Key Advantage | Robust, reliable, and widely available. | High resolving power. | Unmatched sensitivity and specificity. |
| Key Disadvantage | Lower resolution compared to capillary GC. | Potential for thermal degradation of the analyte. | Matrix effects (ion suppression or enhancement) can be a challenge. |
Conclusion and Recommendations
For the routine quality control and quantification of this compound, RP-HPLC with UV detection is the recommended primary technique . It offers a balance of specificity, sensitivity, robustness, and cost-effectiveness that is well-suited for pharmaceutical analysis. The method is versatile and can be readily validated according to regulatory expectations.
GC-MS serves as a valuable alternative or confirmatory technique, particularly for impurity profiling where its high resolving power can be advantageous, provided the thermal stability of the analyte is confirmed.
For applications requiring the highest sensitivity and specificity, such as bioanalytical studies or trace-level impurity analysis, LC-MS/MS is the gold standard . While more resource-intensive, its ability to provide unambiguous identification and quantification at very low levels is unparalleled.
The selection of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity and specificity, and the available instrumentation and resources. A thorough method validation is essential to ensure that the chosen method is fit for its intended purpose, guaranteeing the reliability and accuracy of the analytical data.[4][12]
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds. (n.d.). Benchchem.
-
Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). .
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
- Analytical method validation: A brief review. (n.d.).
- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). International Journal of Biosciences and Research.
- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (n.d.).
- Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone. (n.d.). Benchchem.
- Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. (2017). Polish Journal of Chemical Technology.
- 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. (n.d.).
- Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone). (2025). Research Journal of Pharmacy and Technology.
- Chromatography & Spectroscopy Reagents. (n.d.). Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 4. particle.dk [particle.dk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. scielo.br [scielo.br]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijbr.com.pk [ijbr.com.pk]
- 10. researchgate.net [researchgate.net]
- 11. IRZSMU: Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone) [dspace.zsmu.edu.ua]
- 12. wjarr.com [wjarr.com]
comparative analysis of triazole-based fungicides against Botrytis cinerea
As a Senior Application Scientist, this guide provides a comparative analysis of triazole-based fungicides for controlling Botrytis cinerea, the causative agent of gray mold. This document is tailored for researchers and professionals in drug development, offering in-depth technical insights, field-proven perspectives, and robust experimental methodologies.
Introduction: The Enduring Challenge of Botrytis cinerea
Botrytis cinerea is a notoriously difficult fungal pathogen to manage due to its wide host range, genetic plasticity, and ability to cause significant pre- and post-harvest losses in numerous crops. Its management has heavily relied on chemical fungicides, among which the triazoles, a subgroup of demethylation inhibitors (DMIs), have been a cornerstone for decades.[1][2]
Triazoles offer broad-spectrum activity and are systemic, meaning they can be absorbed and translocated within the plant tissue, providing both protective and curative action. However, the pathogen's high evolutionary capacity has led to the emergence of resistance, making the judicious selection and evaluation of fungicides more critical than ever. This guide delves into the comparative efficacy of various triazole fungicides, the underlying mechanisms of action and resistance, and the standardized protocols required for their rigorous evaluation.
Mechanism of Action: Targeting Fungal Sterol Synthesis
The fungicidal activity of triazoles is rooted in their ability to disrupt the integrity of the fungal cell membrane. They achieve this by inhibiting a specific enzyme, lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the CYP51 gene.[3][4] This enzyme is a critical catalyst in the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells.
By binding to the heme iron in the enzyme's active site, triazoles block the conversion of lanosterol to ergosterol.[3] This disruption leads to the accumulation of toxic sterol precursors and a depletion of functional ergosterol, resulting in impaired membrane function, abnormal fungal growth, and ultimately, cell death.[5] It is important to note that triazoles are fungistatic, primarily inhibiting mycelial growth rather than spore germination, as spores often contain sufficient ergosterol reserves for initial germ tube emergence.[5][6]
Comparative In Vitro Efficacy of Triazole Fungicides
The efficacy of a fungicide is quantified by its EC₅₀ value—the effective concentration required to inhibit 50% of fungal growth. A lower EC₅₀ value indicates higher potency. The table below synthesizes data from various studies to provide a comparative overview of the in vitro activity of common triazoles against sensitive isolates of Botrytis cinerea.
Causality Behind Experimental Choice: The in vitro mycelial growth inhibition assay is a foundational experiment in fungicide screening. It provides a direct measure of a compound's intrinsic toxicity to the pathogen in a controlled environment, free from external variables like plant metabolism or environmental degradation. This allows for a standardized comparison of the potency of different active ingredients.
| Fungicide | Chemical Group | Reported EC₅₀ (μg/mL) | Reference(s) |
| Tebuconazole | Triazole | 0.03 - 1.0 | [7][8] |
| Difenoconazole | Triazole | ~1.0 (Effective Conc.) | [9] |
| Propiconazole | Triazole | Not specified for B. cinerea | |
| Myclobutanil | Triazole | Not specified for B. cinerea | [10] |
| For Comparison | |||
| Fludioxonil | Phenylpyrrole | < 0.1 | [7][11] |
| Boscalid | Anilide (SDHI) | 0.01 - 69.91 | [7] |
| Pyrimethanil | Anilinopyrimidine | 0.03 - 75 | [7] |
Note: EC₅₀ values can vary significantly between studies due to differences in B. cinerea isolates, media composition, and incubation conditions. The data presented are for illustrative comparison.
From the available data, tebuconazole demonstrates high intrinsic activity against B. cinerea.[7][8] While a specific EC₅₀ for difenoconazole was not found in the initial screen, its effective concentration in combined studies suggests potent activity.[9] It's crucial to recognize that while these in vitro results are indicative of potency, field performance can be influenced by factors such as formulation, plant uptake and translocation, and the presence of resistant subpopulations.[5][12]
The Challenge of Fungicide Resistance
The widespread and prolonged use of triazoles has imposed strong selection pressure on B. cinerea populations, leading to the evolution of resistance. Understanding the molecular basis of this resistance is paramount for effective disease management and the development of new control strategies.
Key Mechanisms of Triazole Resistance in B. cinerea :
-
Target Site Modification: This is the most common mechanism and involves point mutations in the CYP51 gene. These mutations alter the amino acid sequence of the 14α-demethylase enzyme, reducing its binding affinity for triazole fungicides while retaining its biological function in ergosterol synthesis.[3][4][13] Specific mutations identified in B. cinerea include G476S and M231T.[4]
-
Overexpression of the Target Gene: Some resistant isolates exhibit increased expression of the CYP51 gene.[13][14] This leads to the production of excessive amounts of the 14α-demethylase enzyme, effectively diluting the fungicide and requiring a higher concentration to achieve inhibition.
-
Enhanced Efflux Pump Activity: Fungi possess membrane proteins, such as ATP-binding cassette (ABC) transporters, that can actively pump fungicides out of the cell. Overexpression of the genes encoding these transporters can lead to multi-drug resistance (MDR), as they can often extrude a wide range of xenobiotics, including different classes of fungicides.[14]
Experimental Protocols for Fungicide Evaluation
Rigorous, reproducible protocols are essential for accurately assessing fungicide efficacy. The following sections detail standardized in vitro and in vivo methods.
Protocol 1: In Vitro Mycelial Growth Inhibition Assay (Poisoned Agar)
This assay determines the EC₅₀ value of a fungicide by measuring the inhibition of fungal colony growth on an amended nutrient medium.
Methodology Rationale: This protocol uses Potato Dextrose Agar (PDA) as a standard, rich medium that supports robust mycelial growth for B. cinerea. Serial dilutions are critical for generating a dose-response curve, from which the EC₅₀ can be accurately calculated. Using mycelial plugs from the actively growing edge of a culture ensures the use of vigorous, physiologically uniform inoculum.
Step-by-Step Protocol:
-
Preparation of Fungicide Stock Solutions:
-
Accurately weigh the technical-grade fungicide and dissolve it in a minimal amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).
-
Perform serial dilutions in sterile distilled water to create a range of working concentrations.
-
-
Media Preparation:
-
Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.
-
Cool the molten agar in a 50-55°C water bath.
-
Add the required volume of each fungicide working solution to aliquots of molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control set with PDA and an equivalent amount of DMSO without any fungicide.
-
Immediately pour the amended PDA into sterile 90 mm Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Culture a sensitive isolate of B. cinerea on PDA for 5-7 days.
-
Using a sterile 5 mm cork borer, cut mycelial plugs from the actively growing margin of the culture.
-
Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
-
Incubation and Data Collection:
-
Seal the plates with paraffin film and incubate them at 22-24°C in the dark.
-
Measure two perpendicular diameters of the fungal colony (in mm) daily until the colony in the control plates reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula: Inhibition (%) = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100
-
-
Data Analysis:
-
Use probit analysis or non-linear regression to plot the percentage of inhibition against the log of the fungicide concentration to determine the EC₅₀ value.
-
Protocol 2: In Vivo Detached Leaf Assay
This assay assesses the protective efficacy of a fungicide on host tissue, providing a more biologically relevant evaluation than in vitro tests.
Methodology Rationale: The detached leaf assay serves as an effective bridge between in vitro screening and whole-plant trials.[10][15] It incorporates the host-pathogen interaction and allows for the preliminary assessment of a fungicide's ability to protect plant tissue. Wounding the leaf prior to inoculation bypasses the plant's physical barriers (cuticle), ensuring consistent infection and allowing for a direct test of the chemical's ability to inhibit fungal colonization within the tissue.
Step-by-Step Protocol:
-
Plant Material and Fungicide Application:
-
Use young, fully expanded leaves from healthy, untreated plants (e.g., strawberry, tomato, or bean).
-
Prepare fungicide solutions at the desired test concentrations (e.g., 50, 100, 200 µg/mL) in water with a surfactant (e.g., 0.01% Tween 20) to ensure even coverage.
-
Spray the leaves with the fungicide solutions until runoff or dip them for 30 seconds. Allow the leaves to air dry completely. Control leaves are treated with water and surfactant only.
-
-
Leaf Detachment and Placement:
-
Excise the treated leaves and place them, abaxial side up, in a humid chamber (e.g., a sealed plastic box lined with moist filter paper).
-
-
Inoculum Preparation:
-
Prepare a conidial suspension of B. cinerea (1 x 10⁵ conidia/mL) from a 10-14 day old culture in sterile water containing 1% glucose to stimulate germination.[6]
-
-
Inoculation:
-
Make a small wound in the center of each leaf lamina with a sterile needle.
-
Place a 10 µL droplet of the conidial suspension onto the wound of each leaf.
-
-
Incubation and Assessment:
-
Seal the humid chambers and incubate at 20-22°C with a 12-hour photoperiod.
-
After 3-5 days, measure the diameter of the necrotic lesion that develops around the inoculation point.
-
Calculate the percentage of disease reduction for each treatment compared to the control.
-
Conclusion and Future Directions
Triazole fungicides remain a vital tool in the management of Botrytis cinerea. A thorough understanding of their mechanism of action, comparative efficacy, and the pathogen's potential for resistance is essential for their sustainable use. While in vitro data points to the high intrinsic activity of compounds like tebuconazole, field efficacy is a more complex equation involving host-pathogen-environment interactions. The development of resistance, primarily through CYP51 gene mutations and overexpression, poses a significant threat to the longevity of this chemical class.
Future research should focus on the development of novel DMI fungicides that are less susceptible to existing resistance mechanisms, the exploration of synergistic combinations with other modes of action, and the integration of chemical controls with biological and cultural practices to mitigate resistance development. The protocols outlined in this guide provide a robust framework for the evaluation of both current and next-generation fungicidal compounds, ensuring that new solutions are based on sound and verifiable scientific data.
References
-
Stehmann, C., & De Waard, M. A. (n.d.). Relationship between chemical structure and biological activity of triazole fungicides against Botrytis cinerea. Scilit. [Link]
-
Young, D. H., & Slawecki, R. A. (2001). Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores. Applied and Environmental Microbiology, 67(8), 3469–3475. [Link]
-
Scott, F., et al. (2023). Using Detached Industrial Hemp Leaf Inoculation Assays to Screen for Varietal Susceptibility and Product Efficacy on Botrytis cinerea. Plants, 12(18), 3290. [Link]
-
Scott, F., et al. (2023). Using Detached Industrial Hemp Leaf Inoculation Assays to Screen for Varietal Susceptibility and Product Efficacy on Botrytis cinerea. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents. Molecules, 27(17), 5483. [Link]
-
Scott, F., et al. (2023). Using Detached Industrial Hemp Leaf Inoculation Assays to Screen for Varietal Susceptibility and Product Efficacy on Botrytis cinerea. PubMed. [Link]
-
GREENTREE CHEMICAL. (2022). What are the differences between difenoconazole, tebuconazole, propiconazole, econazole and flusilazole? Knowledge - GREENTREE CHEMICAL. [Link]
-
Gruau, C., et al. (2016). An Assay to Study Botrytis cinerea-infected Grapevine Leaves Primed with Pseudomonas fluorescens. Bio-protocol, 6(19). [Link]
-
Parker, J. E., et al. (2016). Triazole resistance mediated by mutations of a conserved active site tyrosine in fungal lanosterol 14α-demethylase. Scientific Reports, 6, 26213. [Link]
-
Tucker, D. M., et al. (2024). Multiple routes to fungicide resistance: Interaction of Cyp51 gene sequences, copy number and expression. Pest Management Science. [Link]
-
Islam, M. R., & Rahman, M. M. (n.d.). EFFICACY OF FUNGICIDES IN CONTROLLING BOTRYTIS GRAY MOLD OF CHICKPEA (Cicer arietinum). Bangladesh Agricultural University. [Link]
-
University of California Agriculture and Natural Resources. (n.d.). FUNGICIDE EFFICACY AND TIMING. UC ANR. [Link]
-
Shpatova, T. V., et al. (2023). Inhibition of the Growth of Botrytis cinerea by Penicillium chrysogenum VKM F-4876D Combined with Fludioxonil-, Difenoconazole-, or Tebuconazole-Based Fungicides. Plants, 12(15), 2824. [Link]
-
Kim, J., et al. (2016). Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. The Plant Pathology Journal, 32(6), 570–574. [Link]
-
De Waard, M. A. (1994). Biological activity of triazole fungicides towards Botrytis cinerea. WUR eDepot. [Link]
-
Duan, Y., et al. (2020). Two Point Mutations on CYP51 Combined With Induced Expression of the Target Gene Appeared to Mediate Pyrisoxazole Resistance in Botrytis cinerea. Frontiers in Microbiology, 11, 1374. [Link]
-
Ageruo. (2022). Difenoconazole, tebuconazole, propiconazole, epoxiconazole, and flusilazole have high PK performance, which triazole is better for sterilization?. Ageruo. [Link]
-
Kumar, S., et al. (2017). Evaluation of fungicides against Gray mould (Botrytis cinerea Pers. Fr) and Leaf mould [Fulvia fulva (Cooke) Cif . (Cladosporium)]. International Journal of Chemical Studies. [Link]
-
Duan, Y., et al. (2020). Two Point Mutations on CYP51 Combined With Induced Expression of the Target Gene Appeared to Mediate Pyrisoxazole Resistance in Botrytis cinerea. Frontiers in Microbiology. [Link]
-
Veloso, J. S., & van Kan, J. A. L. (2018). Integrated Assays and Microscopy to Study the Botrytis cinerea–Strawberry Interaction Reveal Tissue-Specific Stomatal Penetration. Journal of Fungi, 4(4), 131. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Po. Semantic Scholar. [Link]
-
Tucker, D. M., et al. (2024). Multiple routes to fungicide resistance: Interaction of Cyp51 gene sequences, copy number and expression. Semantic Scholar. [Link]
-
Deligeorgopoulou, A., et al. (2004). Structure--activity relationships in the fungistatic activity against Botrytis cinerea of clovanes modified on ring C. Journal of Natural Products, 67(5), 793–8. [Link]
-
Kim, J., et al. (2016). EC 50 and EC 90 values of the mycelial growth of Botrytis cinerea for six fungicides. ResearchGate. [Link]
-
Oliveira, M. S., et al. (2019). Inhibition of mycelial growth, conidial germination, and Botrytis cinerea Pers.: Fr colonization in begonia with biocompatible products. Ciência e Agrotecnologia, 43. [Link]
-
Pérez-Victoria, I., et al. (2022). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. Journal of Fungi, 8(10), 1083. [Link]
-
Yin, Y., et al. (2021). Advances in Understanding Fungicide Resistance in Botrytis cinerea in China. Phytopathology, 111(3), 455–463. [Link]
-
Young, D. H., & Slawecki, R. A. (2001). Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores. ResearchGate. [Link]
-
Kim, J., et al. (2016). Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. ResearchGate. [Link]
Sources
- 1. cfn-fungicides.ucr.edu [cfn-fungicides.ucr.edu]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Triazole resistance mediated by mutations of a conserved active site tyrosine in fungal lanosterol 14α-demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Point Mutations on CYP51 Combined With Induced Expression of the Target Gene Appeared to Mediate Pyrisoxazole Resistance in Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between chemical structure and biological activity of triazole fungicides against Botrytis cinerea | Scilit [scilit.com]
- 6. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. Frontiers | Two Point Mutations on CYP51 Combined With Induced Expression of the Target Gene Appeared to Mediate Pyrisoxazole Resistance in Botrytis cinerea [frontiersin.org]
- 14. Multiple routes to fungicide resistance: Interaction of Cyp51 gene sequences, copy number and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using Detached Industrial Hemp Leaf Inoculation Assays to Screen for Varietal Susceptibility and Product Efficacy on Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Antifungal 1,2,4-Triazoles
This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the efficacy of 1,2,4-triazole antifungal agents. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causal relationships between molecular structure and antifungal performance. We will dissect the core pharmacophore, compare the profiles of leading clinical agents, and provide the detailed experimental frameworks necessary for the evaluation of novel candidates in this critical therapeutic class.
The Central Mechanism: Targeting Fungal Ergosterol Biosynthesis
The vast majority of 1,2,4-triazole antifungals exert their effect by potently and selectively inhibiting a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is a crucial catalyst in the biosynthetic pathway of ergosterol, the primary sterol in fungal cell membranes that is functionally analogous to cholesterol in mammalian cells.[3]
The inhibitory mechanism is precise: the N4 nitrogen atom of the 1,2,4-triazole ring forms a coordinative bond with the heme iron atom at the active site of CYP51.[4] This binding event prevents the enzyme from demethylating its natural substrate, lanosterol. The consequences are twofold:
-
Ergosterol Depletion: The lack of ergosterol compromises the integrity, fluidity, and function of the fungal cell membrane.
-
Toxic Sterol Accumulation: The buildup of methylated sterol precursors, such as lanosterol, leads to increased membrane stress and is ultimately cytotoxic to the fungal cell.[5]
This targeted inhibition of a fungal-specific pathway is the foundation of the triazoles' therapeutic index and their success in clinical settings.
Dissecting the Pharmacophore: A Tale of Two Halves
The quintessential 1,2,4-triazole antifungal agent can be understood as having two key components: a conserved "head" group responsible for enzyme binding and a variable "side chain" that dictates potency, spectrum of activity, and pharmacokinetic properties.
Caption: Standard experimental workflow for assessing novel antifungal triazoles.
Protocol: Antifungal Susceptibility Testing (MIC Determination)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 reference method for yeasts. [6] Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a fungal isolate.
Materials:
-
Test compound stock solution (e.g., 10 mg/mL in DMSO).
-
Fungal isolate (e.g., Candida albicans ATCC 90028).
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well flat-bottom microtiter plates.
-
Spectrophotometer and plate reader (optional, for instrumental reading).
-
Sterile saline (0.85% NaCl).
-
Sterile DMSO.
Procedure:
-
Inoculum Preparation: a. Subculture the fungal isolate onto Sabouraud Dextrose Agar and incubate for 24-48 hours at 35°C. b. Harvest several colonies and suspend in sterile saline. c. Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Prepare the final inoculum by diluting this suspension 1:1000 in RPMI-1640 medium to achieve a concentration of 1-5 x 10³ CFU/mL.
-
Drug Dilution: a. In a 96-well plate, add 100 µL of RPMI-1640 to wells 2 through 11 of a given row. b. Prepare a starting drug concentration in well 1 by adding the appropriate amount of stock solution to RPMI-1640 to a total volume of 200 µL. The final DMSO concentration should not exceed 1%. c. Perform 11 two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, through well 11. Discard the final 100 µL from well 11. This leaves 100 µL in each well (1-11) with serially diluted drug. d. Well 12 serves as the drug-free growth control; it contains 100 µL of RPMI-1640 only.
-
Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum to wells 1 through 12. This brings the final volume to 200 µL and halves the drug concentrations to their final test values. b. Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Determination (MIC Reading): a. The MIC is defined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well (well 12). [3] b. This can be assessed visually or by reading the optical density (OD) at a suitable wavelength (e.g., 492 nm) with a microplate reader.
Protocol: In Vitro Cytotoxicity (CC50 Determination) via MTT Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HeLa or HEK293).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. [7]* Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Sterile 96-well flat-bottom microtiter plates.
Procedure:
-
Cell Seeding: a. Culture mammalian cells to ~80% confluency. b. Trypsinize, count, and resuspend cells in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of ~10,000 cells/well. d. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete culture medium at 2x the final desired concentrations. b. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. c. Include wells with medium only (no cells, background control) and wells with cells treated with vehicle (e.g., 0.5% DMSO) as the 100% viability control. d. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). b. Incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. [7]
-
Solubilization and Measurement: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals. [8] c. Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. [7] d. Measure the absorbance (OD) of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average OD of the background control wells from all other OD values. b. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control: % Viability = (OD of treated well / OD of vehicle control well) x 100. c. The CC50 value is determined by plotting % viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The 1,2,4-triazole scaffold remains a cornerstone of antifungal therapy. A deep understanding of its structure-activity relationships is paramount for overcoming the growing challenge of antifungal resistance. The key to advancing this class lies in the rational design of the N-1 side chain. Future research will likely focus on creating novel side chains that can establish additional interactions within the CYP51 active site, thereby enhancing potency, broadening the antifungal spectrum, and, crucially, retaining activity against resistant fungal strains harboring mutations in the ERG11 (CYP51) gene. The systematic application of the evaluation workflow described herein will be critical in identifying the next generation of clinically successful 1,2,4-triazole antifungal agents.
References
-
Frontiers in Molecular Biosciences. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. [Link]
-
Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International. [Link]
-
Yu, S., et al. (2013). Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group. RSC Advances. [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. [Link]
-
Parker, J. E., et al. (2023). Exploring Long Arm Amide-Linked Side Chains in the Design of Antifungal Azole Inhibitors of Sterol 14α-Demethylase (CYP51). Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]
-
Frontiers. (n.d.). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. [Link]
-
Royal Society of Chemistry. (2024). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. [Link]
-
Pfaller, M. A., et al. (2006). In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts. Antimicrobial Agents and Chemotherapy. [Link]
-
American Society for Microbiology. (n.d.). In Vitro Activities of Posaconazole, Fluconazole, Itraconazole, Voriconazole, and Amphotericin B against a Large Collection of Clinically Important Molds and Yeasts. [Link]
-
Silva, L. N., et al. (2020). A novel naphthoquinone derivative shows selective antifungal activity against Sporothrix yeasts and biofilms. PLOS ONE. [Link]
-
Sharma, D., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Pfaller, M. A., et al. (2002). In Vitro Activities of Posaconazole (Sch 56592) Compared with Those of Itraconazole and Fluconazole against 3685 Clinical Isolates of Candida spp. and Cryptococcus neoformans. Antimicrobial Agents and Chemotherapy. [Link]
-
ResearchGate. (n.d.). Design, synthesis, and in vitro antifungal evaluation of novel triazole derivatives bearing alkynyl side chains. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules. [Link]
-
ResearchGate. (n.d.). New triazole derivatives containing substituted 1,2,3-triazole side chains: Design, synthesis and antifungal activity. [Link]
-
MDPI. (n.d.). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. [Link]
-
National Institutes of Health. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. [Link]
-
National Institutes of Health. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
National Institutes of Health. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. [Link]
-
Pfaller, M. A., et al. (2000). In Vitro Activities of Voriconazole, Fluconazole, and Itraconazole against 566 Clinical Isolates of Cryptococcus neoformans from the United States and Africa. Antimicrobial Agents and Chemotherapy. [Link]
-
Frontiers. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. [Link]
-
ResearchGate. (n.d.). Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. [Link]
-
Rodriguez-Tudela, J. L., et al. (2003). Head-to-Head Comparison of the Activities of Currently Available Antifungal Agents against 3378 Spanish Clinical Isolates of Yeasts and Filamentous Fungi. Antimicrobial Agents and Chemotherapy. [Link]
-
ResearchGate. (n.d.). Structural relationship between fluconazole and voriconazole. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]
-
ResearchGate. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. [Link]
-
ResearchGate. (n.d.). An "In Vitro selectivity index" for evaluation of cytotoxicity of antitrypanosomal compounds. [Link]
-
CLSI. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]
-
MDPI. (n.d.). Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99. [Link]
-
ResearchGate. (n.d.). Table 2 Selectivity index values of compounds against bacterial pathogens. [Link]
-
GOV.UK. (n.d.). Determining selective concentrations for antibiotics and antifungals in natural environments. [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of fluconazole. [Link]
-
Scribd. (n.d.). M27 4th Edition. [Link]
-
ResearchGate. (n.d.). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. [Link]
-
ResearchGate. (n.d.). Structures of antifungal agent voriconazole and fluconazole. [Link]
-
ResearchGate. (n.d.). Structural formulae of fluconazole and voriconazole. [Link]
-
Semantic Scholar. (n.d.). Antifungal properties of new 1,2,4-triazole derivatives (literature review). [Link]-Demianenko-Demianenko/27533604f2f98014522617f16f1c4852c0182662)
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies [frontiersin.org]
- 5. Exploring Long Arm Amide-Linked Side Chains in the Design of Antifungal Azole Inhibitors of Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of Substituted 1,2,4-Triazoles: A Comparative Analysis
Introduction
The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents due to its remarkable metabolic stability and capacity for hydrogen bonding.[1][2] This five-membered heterocyclic ring, featuring three nitrogen atoms, is a privileged structure found in numerous antifungal, antiviral, anticancer, and anti-inflammatory drugs.[2][3][4] Given their significance, the efficient and versatile synthesis of substituted 1,2,4-triazoles is a critical endeavor for researchers in drug discovery and development.
This guide provides an in-depth comparison of the primary synthetic routes to substituted 1,2,4-triazoles. Moving beyond a simple recitation of methods, we will dissect the underlying mechanisms, explore the scope and limitations of each approach, and provide field-proven experimental protocols. Our focus is on equipping the bench chemist with the knowledge to make informed decisions, selecting the optimal synthetic strategy based on available starting materials, desired substitution patterns, and required scalability.
I. Classical Synthetic Routes: The Foundation of Triazole Chemistry
The traditional methods for constructing the 1,2,4-triazole core have been refined over a century and remain highly relevant. These reactions, often named for their discoverers, provide robust and predictable pathways to a wide range of triazole derivatives.
The Pellizzari Reaction
First reported in 1911, the Pellizzari reaction is a direct thermal condensation of an amide with an acylhydrazide to form symmetrically or asymmetrically substituted 3,5-di- or 1,3,5-trisubstituted 1,2,4-triazoles.[5]
Mechanism & Rationale: The reaction proceeds by the nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the carbonyl carbon of the amide. This is followed by a cyclodehydration cascade. The high temperatures, often exceeding 200°C, are necessary to drive the multiple dehydration steps required for aromatization.[6] This energetic requirement is a key consideration; thermally sensitive functional groups may not be tolerated.
Causality in Experimental Choice: The traditional approach often involves heating the neat mixture of reactants. This solvent-free condition maximizes reactant concentration, driving the equilibrium towards the product. However, it can lead to side reactions like transamination, resulting in a mixture of products and lower yields.
Advantages:
-
Direct and straightforward approach.
-
Utilizes readily available starting materials (amides and acylhydrazides).
-
Effective for preparing 3,5-disubstituted 1,2,4-triazoles.[7][5]
Disadvantages:
-
Requires harsh conditions with high temperatures (>200°C).[6]
-
Often results in low to moderate yields.
-
Limited functional group tolerance due to high temperatures.
-
Risk of side reactions and product mixtures.
Representative Protocol: Thermal Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol is a classic example of the Pellizzari reaction.
Materials:
-
Benzamide (1.0 eq)
-
Benzoylhydrazide (1.0 eq)
Procedure:
-
Grind benzamide and benzoylhydrazide together in a mortar and pestle to ensure intimate mixing.
-
Transfer the solid mixture to a round-bottom flask equipped with a short-path distillation head to allow for the removal of water.
-
Heat the mixture in a sand bath to 250°C.
-
Maintain the temperature for 2-3 hours, during which time water will distill off.
-
Allow the reaction mixture to cool to room temperature. The resulting solid is the crude product.
-
Recrystallize the crude solid from ethanol to afford pure 3,5-diphenyl-1,2,4-triazole.
The Einhorn-Brunner Reaction
The Einhorn-Brunner reaction offers a versatile route to 1,2,4-triazoles through the condensation of diacylamines (imides) with hydrazines, typically in the presence of a weak acid catalyst.[7][8] This method is particularly useful for accessing N-substituted triazoles.[7][5]
Mechanism & Regioselectivity: The reaction is an acid-catalyzed condensation.[8] It begins with the nucleophilic attack of the hydrazine on one of the imide's carbonyl groups, followed by cyclization and dehydration to form the aromatic triazole ring.[8] A critical feature is its regioselectivity with unsymmetrical imides. The hydrazine preferentially attacks the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position of the resulting 1,2,4-triazole.[2][8] This predictability is a significant advantage for targeted synthesis.
Causality in Experimental Choice: The use of a weak acid, such as acetic acid, as both a catalyst and solvent is common. The acid protonates a carbonyl group of the imide, activating it for nucleophilic attack by the hydrazine. Using a large excess of the acid can also help to drive the dehydration steps.
Advantages:
-
Good for synthesizing N-substituted 1,2,4-triazoles.
-
Predictable regioselectivity with unsymmetrical imides.[8]
-
Generally proceeds under milder conditions than the Pellizzari reaction.
Disadvantages:
-
Can produce isomeric mixtures if the electronic properties of the imide's acyl groups are similar.[2]
-
The synthesis of the starting imide can add a step to the overall process.
Representative Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole
This protocol illustrates a typical Einhorn-Brunner reaction.[7][5]
Materials:
-
N-Formylbenzamide (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Glacial Acetic Acid
Procedure:
-
To a solution of N-formylbenzamide in glacial acetic acid, add phenylhydrazine.
-
Heat the reaction mixture to reflux (approx. 110-120°C) for 4-6 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, allow the mixture to cool to room temperature.[2]
-
Pour the cooled reaction mixture into a beaker of ice-cold water with vigorous stirring to precipitate the product.[2]
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield pure 1,5-diphenyl-1,2,4-triazole.
II. Modern Synthetic Strategies: Enhancing Efficiency and Scope
While classical methods are reliable, modern organic synthesis demands greater efficiency, milder conditions, and broader functional group tolerance. Contemporary approaches, including metal catalysis and microwave-assisted synthesis, have significantly advanced the construction of the 1,2,4-triazole ring.
Copper-Catalyzed Syntheses
Copper catalysis has emerged as a powerful tool for C-N and N-N bond formation, enabling novel and efficient pathways to 1,2,4-triazoles. These methods often proceed under milder conditions than their classical counterparts and tolerate a wider array of functional groups.[9]
Key Approaches:
-
From Nitriles and Hydroxylamine: A one-pot copper-catalyzed reaction between two different nitriles and hydroxylamine provides a straightforward entry to 3,5-disubstituted 1,2,4-triazoles.[10] The reaction involves the initial formation of an amidoxime, which then reacts with a second nitrile, followed by copper-catalyzed intramolecular cyclization.[10] This method is advantageous for its use of simple, readily available starting materials.[10]
-
From Amidines and Nitriles: Copper catalysts can promote the tandem addition of an amidine to a nitrile followed by an oxidative N-N bond-forming cyclization.[11][12] This reaction often uses air or oxygen as the terminal oxidant, making it an environmentally benign process that produces water as the only byproduct.[11]
Advantages:
-
Milder reaction conditions compared to classical methods.
-
Often high-yielding and efficient.[9]
-
Enables one-pot procedures from simple starting materials.[10]
Disadvantages:
-
Requires a metal catalyst, which may need to be removed from the final product.
-
Reaction optimization (catalyst, ligand, solvent, base) can be required.
Representative Protocol: Copper-Catalyzed One-Pot Synthesis from Nitriles
This protocol is adapted from a method for synthesizing 3,5-disubstituted 1,2,4-triazoles.[10]
Materials:
-
Benzonitrile (1.0 eq)
-
Acetonitrile (used as second nitrile and solvent)
-
Hydroxylamine Hydrochloride (1.2 eq)
-
Copper(II) Acetate (Cu(OAc)₂, 10 mol%)
-
Sodium Acetate (NaOAc, 2.0 eq)
Procedure:
-
To a sealable reaction tube, add benzonitrile, hydroxylamine hydrochloride, sodium acetate, and copper(II) acetate.
-
Add acetonitrile as the second nitrile component and solvent.
-
Seal the tube and heat the mixture at 120°C for 24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired 3-phenyl-5-methyl-1,2,4-triazole.
Microwave-Assisted Synthesis
The application of microwave irradiation has revolutionized many organic transformations, including the synthesis of 1,2,4-triazoles.[13][14] Microwave heating can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher yields and cleaner reaction profiles.[13][15]
Mechanism & Rationale: Microwave energy directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases.[13] This efficient energy transfer accelerates the reaction rate far beyond what is achievable with conventional heating. For reactions like the Pellizzari synthesis, which traditionally require very high temperatures, microwave assistance can achieve the necessary energetic threshold in a fraction of the time and often at a lower bulk temperature, which can help preserve sensitive functional groups.[6]
Causality in Experimental Choice: The choice of a high-boiling, polar solvent (like n-butanol or DMF) is crucial in microwave synthesis. These solvents efficiently absorb microwave energy, facilitating rapid heating. The use of a sealed microwave vessel allows the reaction to be performed at temperatures above the solvent's normal boiling point, further accelerating the reaction.[6]
Advantages:
-
Drastic reduction in reaction times (hours to minutes).[16]
-
Often leads to higher product yields.[16]
-
Improved energy efficiency and potential for greener synthesis.[15]
-
Can enable reactions that are sluggish or fail under conventional heating.
Disadvantages:
-
Requires specialized microwave synthesis equipment.
-
Scalability can be a concern for large-scale industrial production.
Representative Protocol: Microwave-Assisted Pellizzari Synthesis
This protocol demonstrates the significant acceleration of the Pellizzari reaction using microwave irradiation.[6]
Materials:
-
Isonicotinic acid hydrazide (1.0 eq)
-
4-Chlorobenzamide (1.0 eq)
-
n-Butanol (solvent)
Procedure:
-
Combine isonicotinic acid hydrazide and 4-chlorobenzamide in a microwave-safe reaction vial.
-
Add n-butanol (e.g., 5 mL) to the vial.[6]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for 2 hours.[6]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product often precipitates upon cooling and can be collected by filtration.[6]
-
Wash the collected solid with a small amount of cold n-butanol and dry to yield the 3-(4-pyridyl)-5-(4-chlorophenyl)-1,2,4-triazole.
III. Comparative Summary and Outlook
Choosing the right synthetic method depends on a careful evaluation of the target molecule's structure, the available starting materials, and the desired process efficiency.
| Method | Starting Materials | Key Feature | Temperature | Time | Yields |
| Pellizzari | Amides, Acylhydrazides | Direct condensation | >200°C (Thermal) | Hours | Low-Moderate |
| Einhorn-Brunner | Diacylamines, Hydrazines | Predictable regioselectivity | ~120°C | Hours | Moderate-Good |
| Cu-Catalyzed | Nitriles, Amidines, etc. | High efficiency, one-pot | 80-120°C | Hours | Moderate-High |
| Microwave-Assisted | Various | Drastic time reduction | 150-180°C | Minutes | Good-Excellent |
Future Outlook: The field continues to move towards more sustainable and efficient methodologies. The development of novel catalytic systems, including the use of earth-abundant metals and photocatalysis, is expected to provide even milder and more versatile routes to 1,2,4-triazoles. Furthermore, the integration of flow chemistry with microwave synthesis holds the promise of bridging the gap between laboratory-scale discovery and industrial-scale production, enabling the rapid and safe manufacturing of these vital pharmaceutical building blocks.
References
- Zhou, et al. (2021). Chemistry of 1,2,4-Triazoles in Current Science.
-
Zhang, L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Zhang, L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health (NIH). Available at: [Link]
-
Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. Available at: [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. Available at: [Link]
-
A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (2018). ResearchGate. Available at: [Link]
-
Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (n.d.). Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Rostom, S. A., et al. (2023). Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. RSC Advances. Available at: [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing. Available at: [Link]
-
Singh, A., et al. (2025). Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles: A Review. ResearchGate. Available at: [Link]
-
Xu, X., et al. (2015). Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine. Organic & Biomolecular Chemistry. Available at: [Link]
-
Schmidt, A., et al. (2017). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Organic Preparations and Procedures International. Available at: [Link]
-
You, T., et al. (2005). Microwave-assisted and Efficient One-Pot Synthesis of Substituted 1,2,4-Triazoles. HETEROCYCLES. Available at: [Link]
-
Einhorn–Brunner reaction. (n.d.). Wikipedia. Available at: [Link]
-
Cameron, S. J., & Kumar, A. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett. Available at: [Link]
-
Copper-Catalyzed Synthesis of 1,2,4-Triazoles. (n.d.). Sci-Hub. Available at: [Link]
-
Asrondkar, A., et al. (2013). Synthesis of substituted 1, 2, 4-triazole derivatives by Microwave irradiation. ResearchGate. Available at: [Link]
-
A Review on 1, 2, 4 - Triazoles. (n.d.). Journal of Advanced Pharmacy Education and Research. Available at: [Link]
-
Ueda, S., & Nagasawa, H. (2009). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Organic Chemistry Portal. Available at: [Link]
-
Ueda, S., & Nagasawa, H. (2009). Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. japer.in [japer.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. isres.org [isres.org]
- 10. Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 12. Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnrjournal.com [pnrjournal.com]
- 14. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Triazole Metabolites in Soil
For professionals in environmental science and agricultural research, the accurate quantification of pesticide residues in soil is paramount for assessing environmental fate, ensuring food safety, and adhering to regulatory standards. Triazole fungicides are a critical class of pesticides used globally, and their metabolites, such as 1,2,4-triazole, are of significant interest due to their potential persistence and mobility in soil ecosystems.[1][2][3]
This guide provides an in-depth comparison of analytical methodologies for the validation of triazole metabolite analysis in soil. It is designed for researchers and scientists who require robust, reliable, and validated methods for their studies. We will delve into the core principles of method validation, compare leading analytical workflows, and provide actionable protocols grounded in established regulatory frameworks.
The Foundation: Core Principles of Analytical Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For pesticide residue analysis, this process is rigorously defined by international guidelines, such as those from the European Union (SANTE/11312/2021) and the U.S. Environmental Protection Agency (EPA).[4][5] These guidelines establish a framework for ensuring data quality and comparability across laboratories.
The key performance characteristics that must be evaluated during method validation are:
-
Specificity and Selectivity: The ability of the method to unequivocally identify and quantify the target analyte in the presence of other components expected to be present in the soil matrix. This is crucial for avoiding false positives.
-
Linearity and Working Range: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A high coefficient of determination (R²) is expected, typically >0.99.[6]
-
Accuracy (Trueness): This refers to the closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value. It is typically assessed through recovery studies by spiking blank soil samples with a known concentration of the analyte. According to SANTE guidelines, mean recoveries should be within the 70-120% range.[7]
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.
-
Reproducibility (Inter-day precision): Precision under different conditions, such as on different days, with different analysts, or with different equipment. For pesticide residue analysis, an RSD of ≤20% is generally considered acceptable.
-
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For environmental monitoring, LOQs in the low µg/kg range are often required.[1][2][3]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOD is typically estimated to be 3 times the signal-to-noise ratio.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
-
Matrix Effects: The effect of co-extracted and co-eluting matrix components on the ionization of the target analyte, which can lead to signal suppression or enhancement in mass spectrometry-based methods. Matrix-matched calibration is a common strategy to compensate for these effects.[6]
Comparative Analysis of Leading Methodologies
The analysis of triazole metabolites in soil typically involves two main stages: extraction from the complex soil matrix and instrumental analysis. The choice of methodology at each stage significantly impacts the performance, throughput, and cost of the analysis.
Extraction Techniques: QuEChERS vs. Traditional Methods
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has become the dominant sample preparation technique for pesticide residue analysis in a wide variety of matrices, including soil.[7][8] It offers significant advantages over older, more labor-intensive methods like Soxhlet or solid-phase extraction (SPE).[7]
The primary advantage of QuEChERS lies in its streamlined workflow, which combines extraction and cleanup in a few simple steps. This not only reduces sample processing time but also minimizes solvent consumption and exposure to hazardous chemicals, making it a greener analytical approach.[7]
Instrumental Analysis: LC-MS/MS as the Gold Standard
While gas chromatography (GC) based methods have been used for triazole analysis, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is now widely recognized as the gold standard.[2][9][10] This is due to several key advantages:
-
High Selectivity and Sensitivity: Tandem mass spectrometry allows for the highly selective monitoring of specific precursor-to-product ion transitions, which minimizes interferences from the complex soil matrix and enables very low detection limits.[10]
-
Suitability for Polar and Thermally Labile Compounds: Many triazole metabolites are polar and may not be suitable for GC analysis without derivatization. LC-MS/MS can directly analyze these compounds in their native form.[11]
-
High Throughput: Modern LC-MS/MS systems can achieve fast analysis times, making them suitable for laboratories that process a large number of samples.
Performance Data Comparison
The following table summarizes typical performance data for the analysis of the common triazole metabolite 1,2,4-triazole in soil using a QuEChERS extraction followed by LC-MS/MS analysis, as reported in peer-reviewed literature.
| Validation Parameter | Typical Performance | Source |
| Recovery | 83% - 97% | [1][2][3] |
| Precision (RSD) | < 7.8% | [1][2][3] |
| LOQ | 1.1 µg/kg | [1][2][3] |
| Linearity (R²) | > 0.99 | [6] |
These data demonstrate that the combination of QuEChERS and LC-MS/MS provides excellent accuracy, precision, and sensitivity, meeting the stringent requirements of regulatory guidelines.[1][2][3]
Detailed Experimental Protocol: QuEChERS and LC-MS/MS
This section provides a step-by-step protocol for the analysis of 1,2,4-triazole in soil. This method is based on validated procedures reported in the scientific literature.
Materials and Reagents
-
Soil Sample: Air-dried and sieved (<2 mm). OECD guidelines suggest collecting soil from the top 20 cm layer.[12]
-
Reagents: Acetonitrile (ACN), HPLC grade; Water, HPLC grade; Formic Acid; Anhydrous Magnesium Sulfate (MgSO₄); Sodium Chloride (NaCl).
-
Standards: Certified reference standard of 1,2,4-triazole.
-
QuEChERS tubes: 50 mL centrifuge tubes containing pre-weighed salts and 2 mL or 15 mL d-SPE tubes with appropriate sorbents.
Sample Preparation and Extraction (QuEChERS)
-
Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of HPLC-grade water to the soil and vortex for 1 minute to ensure thorough wetting. This step is critical for efficient extraction from dry soil.
-
Extraction: Add 10 mL of ACN to the tube.
-
Salting-Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl). The addition of salts induces phase separation between the aqueous and organic layers and drives the analytes into the ACN layer.
-
Shaking: Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Aliquot Transfer: Transfer a 1 mL aliquot of the upper ACN layer to a 2 mL d-SPE cleanup tube containing MgSO₄ and primary secondary amine (PSA) sorbent. PSA is effective at removing organic acids and other polar interferences from the extract.
-
Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds, then centrifuge at a high speed for 2 minutes.
-
Final Extract: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase: A gradient of ACN and water with a suitable modifier like formic acid or ammonium formate.
-
MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Acquisition: Monitor at least two multiple reaction monitoring (MRM) transitions for 1,2,4-triazole for quantification and confirmation.
Conclusion
The validation of analytical methods for triazole metabolites in soil is a critical requirement for generating reliable and defensible data. The combination of the QuEChERS extraction method with LC-MS/MS analysis has emerged as the industry-leading workflow, offering a superior balance of efficiency, sensitivity, and robustness.[13] This approach consistently meets the performance criteria set by major regulatory bodies, ensuring high-quality data for environmental monitoring and risk assessment. By following the principles and protocols outlined in this guide, researchers can confidently develop and validate methods that are fit for purpose and contribute to a deeper understanding of the environmental fate of these important agricultural compounds.
References
-
Blondel, A., Krings, B., Ducat, N., & Pigeon, O. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123–127. [Link]
-
BVL. (n.d.). Method validation and analytical quality control in pesticide residues analysis. Federal Office of Consumer Protection and Food Safety (BVL). [Link]
-
EPP Ltd. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]
-
European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed (SANTE 11312/2021). [Link]
-
Journal of Pharmacy and Bioallied Sciences. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. [Link]
-
EU Reference Laboratories for Residues of Pesticides. (n.d.). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. [Link]
-
ResearchGate. (2018). Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. [Link]
-
ACS Omega. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. [Link]
-
EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. [Link]
-
PubMed Central. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. [Link]
-
PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. [Link]
-
PubMed. (2023). Determination of fungicide residues in soil using QuEChERS coupled with LC-MS/MS, and environmental risk assessment. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidance for Addressing Unextracted Pesticide Residues in Laboratory Studies. [Link]
-
Biotecnologie BT. (2002). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]
-
ResearchGate. (2021). Determination of Triazole Fungicide Residues in Fruits by QuEChERS Combined with Ionic Liquid-Based Dispersive Liquid-Liquid Microextraction: Optimization Using Response Surface Methodology. [Link]
-
Pure. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. [Link]
-
Accredia. (2022). Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. [Link]
-
Agilent. (n.d.). Pesticides Analysis in Soil. [Link]
-
OECD. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]
-
Lynxee consulting. (n.d.). SANTE/11312/2021 Archives. [Link]
-
ResearchGate. (2006). ROUTINE ANALYSIS OF PESTICIDES IN SOIL/SEDIMENT SAMPLES BY GC/ECD (EPA/SW-846 Methods 3500B/3540C/3541/3600C/3640A/8000B/8081A). [Link]
-
Biotecnologie BT. (2007). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]
Sources
- 1. Sci-Hub. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study / Journal of Chromatography A, 2018 [sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EURL | Residues of Pesticides | Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed [eurl-pesticides.eu]
- 5. Guidance SANTE 11312/2021 â Analytical quality control and method validation procedures for pesticide residues analysis in food and feed - Accredia [accredia.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. agilent.com [agilent.com]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. eppltd.com [eppltd.com]
- 13. Determination of fungicide residues in soil using QuEChERS coupled with LC-MS/MS, and environmental risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone
This document provides a detailed protocol for the proper disposal of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone. Adherence to these procedures is essential for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering your team to handle chemical waste with expertise and confidence.
Hazard Assessment and Characterization
Based on data for structurally similar chemicals, this compound should be treated as hazardous.[1][2][3] Key potential hazards are summarized below.
| Hazard Category | GHS Classification (Inferred) | Potential Effects & Rationale |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] This is a common classification for many functionalized organic molecules used in research. |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child.[1] Triazole-based fungicides are often classified as reproductive toxicants.[4][5] |
| Aquatic Toxicity | Acute Category 1 / Chronic Category 1 or 2 | Very toxic to aquatic life with long-lasting effects.[1][6] The chlorophenyl group contributes to persistence and toxicity in aquatic ecosystems. |
| Eye/Skin Irritation | Category 2 | May cause serious eye and skin irritation upon contact.[3] |
Given these potential hazards, this compound must be managed as hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States and similar regulations internationally.[7][8]
Personnel Protection and Safety First
Before handling the waste, it is imperative to use appropriate Personal Protective Equipment (PPE). The choice of PPE is dictated by the potential routes of exposure identified in the hazard assessment.
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene).[1]
-
Eye Protection : Use safety glasses with side shields or chemical splash goggles.[3]
-
Skin and Body Protection : A standard laboratory coat is required. For bulk handling or spill cleanup, consider a chemically resistant apron or coveralls.[1]
-
Respiratory Protection : Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.[9]
Step-by-Step Disposal Protocol: From Bench to Final Disposal
The "cradle-to-grave" principle of hazardous waste management means that the waste is regulated from the moment it is generated until its final, safe disposal.[10]
Step 1: Immediate Segregation at the Point of Generation
Proper waste segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.[11][12]
-
Designate a Waste Container : Use a dedicated, chemically compatible container for this waste stream. A high-density polyethylene (HDPE) or glass container is recommended.[13] The container must be in good condition, with a tightly sealing lid.
-
Isolate from Incompatibles : Store this waste away from strong oxidizing agents and strong acids.[4] Mixing incompatible waste streams can lead to dangerous reactions.[12]
-
Separate Solids and Liquids : Keep solid waste (e.g., contaminated filter paper, weighing boats) separate from liquid waste (e.g., solutions containing the compound).[11]
Step 2: Proper Labeling and Accumulation
Accurate labeling is a legal requirement and essential for safety.[14][15]
-
Label Contents Clearly : As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
Store in a Satellite Accumulation Area (SAA) : The labeled waste container should be stored at or near the point of generation, in a designated SAA.[13][15] This area must be under the control of the laboratory personnel.
-
Keep Containers Closed : Waste containers must remain tightly sealed at all times, except when actively adding waste.[13] This prevents the release of vapors and protects against spills.
Step 3: Spill Management
Accidents happen. A clear and practiced spill response plan is crucial.
-
Alert Personnel : Notify colleagues in the immediate area.
-
Evacuate if Necessary : For large spills or if you feel unwell, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.
-
Contain the Spill : If safe to do so, prevent the spill from spreading. For solid material, use dry cleanup procedures to avoid generating dust.[1] For liquids, use an inert absorbent material (e.g., vermiculite, sand).
-
Clean and Decontaminate : Collect all contaminated materials (absorbent, PPE, etc.) and place them in your designated hazardous waste container.[9] Wash the affected area thoroughly.[1]
-
Report the Spill : Follow your institution's protocol for reporting chemical spills to the EHS office.
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the safe and compliant transfer of waste to the EHS or a licensed hazardous waste disposal company.[14][15]
-
Schedule a Pickup : Do not let hazardous waste accumulate for more than 180 days. Contact your institution's EHS office to schedule a waste pickup.
-
Ensure Proper Manifesting : The waste will be tracked using a hazardous waste manifest system, which documents its journey to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10]
-
Approved Disposal Methods : The recommended and most environmentally sound disposal method for this type of chlorinated, nitrogen-containing organic compound is high-temperature incineration at a permitted hazardous waste facility.[12][16] This process destroys the molecule, preventing its release into the environment. Landfilling is not an appropriate disposal method due to the compound's likely persistence and aquatic toxicity.[17]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Conclusion: A Culture of Safety
Proper chemical waste management is a cornerstone of a responsible and safe laboratory environment. By understanding the hazards associated with compounds like this compound and adhering to a rigorous, well-documented disposal protocol, researchers can protect themselves, their colleagues, and the wider environment. This guide serves as a foundational document; always consult your institution's specific EHS guidelines and the most current regulatory standards.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- How to Properly Manage Hazardous Waste Under EPA Regul
- Properly Managing Chemical Waste in Labor
- Laboratory Waste Management. Environmental Marketing Services.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
- Hazardous waste. Wikipedia.
- EPA Hazardous Waste Management.
- SDS for 1-(4-Chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol. Apollo Scientific.
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
- SDS for Belanty® Fungicide. BASF Crop Solutions Australia.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
- SDS for 1H-1,2,4-Triazole. Thermo Fisher Scientific.
- Storage and Disposal Information for ELAST 400 FLOWABLE FUNGICIDE. Greenbook.net.
- SDS for 1-(4-chlorophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole. Key Organics.
- Proper Disposal of 3-(phenoxymethyl)
- SDS for 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Echemi.
-
1-(4-Chloro-phenyl)-4,4-dimethyl-2-[12][14]triazol-1-yl-pentan-3-one. PubChem.
- SDS for 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone. Angene Chemical.
- Degradation of 1,2,4-Triazole fungicides in the environment.
- Safety D
- 1-(4-FLUOROPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)ETHANONE. ChemicalBook.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. staging.keyorganics.net [staging.keyorganics.net]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. 1-(4-Chloro-phenyl)-4,4-dimethyl-2-[1,2,4]triazol-1-yl-pentan-3-one | C15H18ClN3O | CID 12925561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Hazardous waste - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. epa.gov [epa.gov]
- 11. acewaste.com.au [acewaste.com.au]
- 12. emsllcusa.com [emsllcusa.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. crop-solutions.basf.com.au [crop-solutions.basf.com.au]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone
As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone. While specific toxicological data for this exact compound is limited, a conservative approach based on the known hazards of structurally similar triazole and chlorophenyl compounds is both prudent and necessary. This protocol is designed to establish a self-validating system of safety, ensuring that every step mitigates risk and protects the integrity of both the researcher and the research.
Hazard Profile Analysis: The Foundation of PPE Selection
Understanding the potential risks is the critical first step in defining the necessary protective measures. Based on data from analogous compounds, this compound should be handled as a substance with multiple potential hazards. The primary risks are derived from related structures which are classified as harmful by multiple routes of exposure and pose long-term health and environmental risks.[1][2][3]
A structurally similar compound, for instance, is classified as harmful if swallowed, inhaled, or in contact with skin, and is suspected of damaging an unborn child.[1] It is also categorized as very toxic to aquatic life with long-lasting effects.[1] This profile necessitates a comprehensive PPE strategy that prevents all routes of personal exposure and contains environmental release.
Table 1: Hazard Assessment Based on Analogous Compounds
| Hazard Class | GHS Hazard Statement(s) | Potential Effects & Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] This mandates protection against accidental ingestion, skin contact, and inhalation of dust or aerosols. |
| Reproductive Toxicity | H361d | Suspected of damaging the unborn child.[1] This is a critical hazard requiring the most stringent controls to prevent any exposure, particularly for personnel of child-bearing potential. |
| Skin & Eye Irritation | H315, H319 | May cause skin and serious eye irritation.[3] Direct contact can lead to inflammation and discomfort, necessitating robust skin and eye protection. |
| Environmental Hazard | H410 | Very toxic to aquatic life with long-lasting effects.[1] This requires meticulous containment of spills and proper disposal of all waste to prevent environmental contamination. |
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment is the final line of defense. A robust safety plan always begins with engineering and administrative controls to minimize the hazard at its source.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions before relying on PPE.
For handling this compound, the mandatory engineering control is the use of a certified chemical fume hood.[2] This removes airborne particulates and vapors at the source, drastically reducing the risk of inhalation. Administrative controls include rigorous adherence to Standard Operating Procedures (SOPs) and ensuring all personnel are trained on the specific hazards of this compound.
Core PPE Protocol: A Step-by-Step Guide
The following protocol details the minimum PPE required. For procedures with a higher risk of splashing or aerosol generation, this ensemble must be upgraded.
Hand Protection: The Primary Barrier
-
What to Use: Chemical-resistant nitrile gloves. Ensure gloves have a minimum thickness of 4 mil. For prolonged handling or immersion, heavier-duty gloves (e.g., butyl rubber) should be considered. Always consult the manufacturer's glove compatibility chart for specific chemical breakthrough times.
-
Why It's Necessary: To prevent dermal absorption, which is a primary route of exposure for this class of compounds ("Harmful in contact with skin").[1][2]
-
Procedural Guidance:
-
Inspection: Before use, always inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Don gloves over the cuffs of the lab coat to ensure a complete seal.
-
During Use: If a glove is contaminated, remove it immediately using the proper technique (see Doffing), wash your hands, and don a new pair. Never touch "clean" surfaces like doorknobs, keyboards, or your face with gloved hands.
-
Doffing (Critical Step): a. Grasp the outside of one glove at the wrist with the other gloved hand. b. Peel it off, turning the glove inside-out. c. Hold the removed glove in your gloved hand. d. Slide two ungloved fingers under the wrist of the remaining glove. e. Peel it off from the inside, creating a "bag" for both gloves.
-
Disposal: Dispose of used gloves in the designated hazardous chemical waste container. Never reuse disposable gloves.
-
Eye and Face Protection: Shielding from Splashes and Dust
-
What to Use: ANSI Z87.1-rated chemical splash goggles are mandatory.[4] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[3] Standard safety glasses are insufficient as they do not provide a seal around the eyes.
-
Why It's Necessary: To prevent contact with the eyes, as analogous compounds are known to cause serious eye irritation.[3] Fine powders can easily become airborne and contact the eyes.
-
Procedural Guidance:
-
Donning: Goggles should be snug against the face to form a protective seal.
-
Doffing: Remove goggles by handling the strap, not the front surface, which may be contaminated. This should be one of the last pieces of PPE removed.
-
Decontamination: Reusable goggles and face shields must be decontaminated according to your institution's SOPs after each use.
-
Body Protection: Preventing Contamination of Skin and Clothing
-
What to Use: A clean, long-sleeved laboratory coat. For procedures involving larger quantities (>5g) or a high risk of spills, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[4]
-
Why It's Necessary: To protect skin from accidental contact and to prevent the contamination of personal clothing.[1][5] Work clothes should be laundered separately from other items.[1]
-
Procedural Guidance:
-
Donning: The lab coat must be fully buttoned.
-
Doffing: Remove the lab coat by folding the contaminated exterior inward, and hang it in its designated location or place it in a labeled bag for laundering or disposal. This should be the final step before handwashing.
-
Laundering: Contaminated lab coats must be laundered by a professional service familiar with handling chemically exposed garments. Do not take them home.[1]
-
Caption: The proper sequence for donning and doffing PPE is critical to prevent cross-contamination.
Spill Management and Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
Spill Cleanup:
-
Alert personnel in the area and restrict access.
-
Wear an enhanced level of PPE for cleanup: double-glove, wear chemical splash goggles and a face shield, and a chemical-resistant apron or coveralls. If the substance is a powder, a respirator (e.g., N95 or higher) is required to prevent inhalation.
-
If the material is a solid, gently cover it with an absorbent material to avoid raising dust.[1]
-
Collect all materials using non-sparking tools and place them in a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Waste Disposal:
-
Dispose of all contaminated items, including gloves, wipes, and disposable labware, in a designated hazardous waste container.[1]
-
Do not discharge any amount of this chemical or its rinseates into the sewer system, as it is very toxic to aquatic life.[1][6]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
By adhering to this comprehensive PPE and handling guide, you build a deep, trustworthy culture of safety that protects you, your colleagues, and your critical research.
References
- Apollo Scientific. (2023). Safety Data Sheet: 1-(4-Chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol.
-
PubChem. 1-(4-Chloro-phenyl)-4,4-dimethyl-2-[1][2][7]triazol-1-yl-pentan-3-one. National Center for Biotechnology Information.
- Echemi. ETHANONE, 1-(2,4-DICHLOROPHENYL)-2-(1H-1,2,4-TRIAZOL-1-YL)-.
- Key Organics. (2019). Safety Data Sheet: 1-(4-chlorophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole.
- Thermo Fisher Scientific. (2014).
- Angene Chemical. (2024). Safety Data Sheet: 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone.
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Echemi. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. staging.keyorganics.net [staging.keyorganics.net]
- 3. angenechemical.com [angenechemical.com]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. 1-(4-Chloro-phenyl)-4,4-dimethyl-2-[1,2,4]triazol-1-yl-pentan-3-one | C15H18ClN3O | CID 12925561 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
